4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3043. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFACQKUQJGVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277606 | |
| Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2454-72-0 | |
| Record name | 2454-72-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde physical properties
An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a substituted aromatic aldehyde, is a compound of significant interest in synthetic organic chemistry and drug discovery. Its multifaceted structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, renders it a versatile precursor for the synthesis of more complex molecules, including pyrrolobenzodiazepines and antibody-drug conjugates[1]. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental insights and methodologies.
Core Physical Properties
A summary of the fundamental physical properties of this compound is presented in the table below. These values are critical for predicting the compound's behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| Molecular Formula | C8H7NO5 | [2][3] |
| Molecular Weight | 197.14 g/mol | [2][3][4] |
| Melting Point | 207 °C | [2] |
| Boiling Point | 399.3 ± 42.0 °C at 760 mmHg | [2][4] |
| Density | 1.456 g/cm³ | [4] |
| pKa | 6.20 ± 0.24 (Predicted) | |
| Appearance | Solid | |
| CAS Number | 2454-72-0 | [3] |
Experimental Methodologies: A Closer Look
The accurate determination of physical properties is the cornerstone of chemical characterization. The following sections detail the standard experimental protocols for measuring the key physical parameters of this compound, offering insights into the rationale behind the procedural steps.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.
Causality: A slow heating rate is essential to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.
Caption: Workflow for Capillary Melting Point Determination.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of a compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum reveals the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds.
Protocol: KBr Pellet Method
-
Sample Preparation: A few milligrams of this compound are intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Causality: KBr is used as the matrix because it is transparent to infrared radiation in the typical range of interest and does not interfere with the sample's spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: The ¹³C NMR spectrum is acquired by pulsing the sample with radiofrequency energy and recording the resulting free induction decay (FID).
-
Data Processing: The FID is Fourier transformed to produce the frequency-domain spectrum, which is then phased and baseline-corrected.
Causality: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. TMS is used as a reference because its signal is set to 0 ppm, providing a standard for chemical shift measurements.
Caption: General Workflow for NMR Spectrum Acquisition.
Solubility and Safety Considerations
From a safety perspective, this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation[3]. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Conclusion
The physical properties of this compound are well-defined, providing a solid foundation for its use in scientific research and development. The methodologies outlined in this guide represent standard practices for the determination of these properties, ensuring data accuracy and reproducibility. A comprehensive understanding of these characteristics is essential for any researcher or professional working with this versatile chemical compound.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:2454-72-0 | Benzaldehyde,4-hydroxy-5-methoxy-2-nitro-. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
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- 2. 2454-72-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 4. Benzaldehyde,4-hydroxy-5-methoxy-2-nitro | CAS#:2454-72-0 | Chemsrc [chemsrc.com]
- 5. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde CAS 2454-72-0 data sheet
An In-depth Technical Guide to 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde (CAS 2454-72-0)
This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide delves into the compound's physicochemical properties, a validated synthesis protocol, spectroscopic characterization, key applications, and essential safety protocols, grounding all information in authoritative scientific data.
Core Compound Profile and Significance
This compound, also known as 6-nitrovanillin, is a highly functionalized aromatic aldehyde.[1] Its structure, featuring hydroxyl, methoxy, nitro, and aldehyde groups, makes it a versatile building block for complex organic molecules. The specific arrangement of these groups—particularly the ortho-nitro substituent relative to the aldehyde—imparts unique reactivity, rendering it a valuable precursor in the synthesis of pharmaceuticals, bioconjugates, and specialty materials.[2][3] Its primary significance lies in its role as an intermediate, where each functional group can be selectively manipulated to build molecular complexity.
Physicochemical & Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2454-72-0 | [4][5] |
| Molecular Formula | C₈H₇NO₅ | [4][6][7] |
| Molecular Weight | 197.14 g/mol | [6] |
| IUPAC Name | This compound | [1] |
| Appearance | Powder / Solid | [5][7] |
| Melting Point | 207 °C | [4] |
| Boiling Point | 399.3 °C at 760 mmHg | [4][8] |
| Density | 1.456 g/cm³ | [8] |
| Flash Point | 195.3 °C | [8] |
| InChI Key | INFACQKUQJGVFF-UHFFFAOYSA-N | [5] |
| SMILES | COC1=C(C=C(C(=C1)C=O)[O-])O | [1][4] |
| Purity | Typically ≥95% | [7] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is most effectively achieved through the regioselective nitration of a suitable precursor. A plausible and efficient route starts from 4,5-dimethoxybenzaldehyde (veratraldehyde), followed by selective demethylation.[9] The causality for this pathway is rooted in the directing effects of the substituents on the aromatic ring during electrophilic substitution.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for the nitration of benzaldehydes and selective hydrolysis.[9][10]
Part A: Nitration of 3,4-Dimethoxybenzaldehyde
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool 500 mL of concentrated nitric acid to 10°C using an ice-water bath.
-
Substrate Addition: Slowly add 135 g of 3,4-dimethoxybenzaldehyde to the cooled nitric acid over 1 hour, ensuring the temperature does not exceed 15°C. The choice to add the solid slowly to the acid minimizes exothermic runaway reactions.
-
Reaction: Stir the mixture at 10°C for 20 hours to ensure complete conversion.[10]
-
Work-up: Pour the reaction mixture into 3 liters of ice water. The product, 4,5-Dimethoxy-2-nitrobenzaldehyde, will precipitate as a crystalline solid.
-
Purification: Collect the crystals by filtration. Dissolve the crude product in a minimal amount of a hot toluene and ethyl acetate mixture (e.g., 16:1 ratio), wash with saturated sodium bicarbonate solution and then with water until neutral. Concentrate the organic layer under reduced pressure and cool to induce crystallization.[10]
Part B: Selective Demethylation
-
Reaction Setup: To a solution of the intermediate, 4,5-Dimethoxy-2-nitrobenzaldehyde, in a suitable solvent, add a molar equivalent of methionine.
-
Hydrolysis: Add concentrated sulfuric acid and stir the reaction. The presence of methionine facilitates the selective hydrolysis of the methoxy group at the 5th position (para to the nitro group), which is sterically less hindered and electronically influenced by the adjacent groups.[9]
-
Work-up and Purification: Upon reaction completion (monitored by TLC), quench the reaction by pouring it onto ice. The precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol/water to yield pure this compound.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the final structure is achieved through a combination of spectroscopic methods. The expected data provides a self-validating checklist for researchers. While a dedicated spectrum for this specific CAS number is not widely published, data from isomers and related compounds provide a strong basis for interpretation.[1][11][12]
| Method | Expected Observations | Rationale |
| ¹H NMR | - Aldehyde proton (CHO) singlet ~9.8-10.5 ppm.- Two aromatic proton singlets ~7.0-8.0 ppm.- Methoxy (OCH₃) singlet ~3.9-4.1 ppm.- Phenolic proton (OH) broad singlet ~5.5-6.5 ppm. | The deshielding effect of the carbonyl group shifts the aldehyde proton significantly downfield. The isolated aromatic protons will appear as singlets. The methoxy group signal is characteristic. The phenolic proton is exchangeable and often broad. |
| ¹³C NMR | - Carbonyl carbon (C=O) ~190 ppm.- Aromatic carbons attached to OCH₃, OH, NO₂ ~140-160 ppm.- Unsubstituted aromatic carbons ~110-130 ppm.- Methoxy carbon (OCH₃) ~56 ppm. | The chemical shifts are predictable based on the electronic effects of the substituents (electron-withdrawing NO₂ and CHO; electron-donating OH and OCH₃).[1] |
| FTIR (KBr) | - Broad O-H stretch ~3200-3500 cm⁻¹.- Aldehyde C-H stretch ~2750-2850 cm⁻¹.- C=O stretch ~1680-1700 cm⁻¹.- Asymmetric and symmetric N-O stretches for NO₂ ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹.- Aromatic C=C stretches ~1450-1600 cm⁻¹. | Each functional group has a characteristic absorption frequency, providing a molecular fingerprint. The broadness of the O-H band is indicative of hydrogen bonding. |
| Mass Spec. | - Molecular ion (M⁺) peak at m/z = 197.- Key fragments corresponding to the loss of NO₂ (m/z = 151) and CHO (m/z = 168). | The molecular ion peak confirms the molecular weight. Fragmentation patterns reveal the lability of the nitro and aldehyde groups, helping to confirm the overall structure. |
Core Applications in Drug Development and Research
The utility of this compound stems from its role as a versatile intermediate.
Precursor for Bioconjugation and Antibody-Drug Conjugates (ADCs)
This compound is a documented precursor in the synthesis of pyrrolobenzodiazepines (PBDs), a class of potent DNA-interactive agents used as payloads in ADCs.[3] The nitro group can be reduced to an amine, which is then elaborated to form the core PBD structure. The aldehyde can serve as a reactive handle for conjugation to a linker molecule.
Caption: Role as an intermediate in PBD payload synthesis for ADCs.
Crosslinking Agent for Tumor Cell Targeting
The molecule is described as a proton-donating crosslinking agent with a notable binding affinity for tumor cell lines.[4][7] This suggests its potential use in developing targeted therapies or diagnostic agents. The aldehyde group can form reversible imine bonds with amine residues on biological macromolecules, while the overall electronic structure contributes to non-covalent binding interactions.
Intermediate for COMT Inhibitors
The compound is listed as a known impurity of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[1] The synthesis of Entacapone and related drugs like Opicapone often begins with nitrated vanillin derivatives, highlighting this compound's relevance in the synthesis of neurologically active pharmaceuticals.[13]
Safety, Handling, and Storage Protocol
Adherence to strict safety protocols is mandatory when handling this compound.
GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [1][4] |
Safe Handling and Emergency Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield (approved under EN166 or NIOSH standards).[14][15]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them in accordance with laboratory practices.[16]
-
Body Protection: Wear a lab coat.
-
-
Handling: Avoid dust formation. Wash hands thoroughly after handling.[15]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a physician.[15]
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[15]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor.[15][17]
-
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Specific Requirements: For long-term stability, store at 2°C - 8°C under an inert gas atmosphere such as nitrogen.[4][5]
References
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Chemsrc. (n.d.). Benzaldehyde,4-hydroxy-5-methoxy-2-nitro-. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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The Hive. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]
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NIST WebBook. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
Sciencemadness Discussion Board. (2014). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene. Retrieved from [Link]
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6-Nitrovanillin chemical structure and properties
An In-depth Technical Guide to 6-Nitrovanillin: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrovanillin, systematically known as 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde (CAS No: 2454-72-0 ), is a nitroaromatic organic compound and a key positional isomer of the more commonly referenced 5-Nitrovanillin.[1][2] While structurally similar to its isomer, the placement of the nitro group ortho to the aldehyde functionality imparts distinct chemical properties and necessitates a nuanced synthetic approach. This altered substitution pattern is critical, as direct electrophilic nitration of vanillin, the parent compound, overwhelmingly yields the 5-nitro isomer due to the directing effects of the hydroxyl and methoxy groups.[3]
Consequently, the synthesis of 6-Nitrovanillin is a more complex undertaking, requiring strategic use of protecting groups or alternative starting materials to achieve the desired regioselectivity. This guide provides a comprehensive technical overview of 6-Nitrovanillin, focusing on its chemical and physical properties, spectroscopic signature, and detailed, field-proven synthetic methodologies. Its primary role as a specialized building block and reference standard in the synthesis of complex molecules, including pharmaceutical intermediates like pyrrolobenzodiazepines and impurities of drugs such as Entacapone, underscores its importance in medicinal chemistry and drug development.[1][4][5]
Chemical Structure and Physicochemical Properties
6-Nitrovanillin is characterized by a benzaldehyde core with four substituents: a hydroxyl group at C4, a methoxy group at C5, and a nitro group at C2.[2] This specific arrangement influences its electronic properties, reactivity, and intermolecular interactions.
Caption: Chemical structure of 6-Nitrovanillin (this compound).
Data Presentation: Physical and Chemical Properties
The key physicochemical properties of 6-Nitrovanillin are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2454-72-0 | [1][2] |
| Molecular Formula | C₈H₇NO₅ | [2][6] |
| Molecular Weight | 197.15 g/mol | [6][7] |
| IUPAC Name | This compound | [2][7] |
| Appearance | Solid, yellow crystals | [4] |
| Melting Point | 207 °C | [8] |
| Boiling Point | 399.3 ± 42.0 °C (Predicted) | [8] |
| pKa | 6.20 ± 0.24 (Predicted) | [9] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [4][10] |
Spectroscopic Profile for Structural Confirmation
Unambiguous structural confirmation of 6-Nitrovanillin relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint that distinguishes it from its 5-nitro isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is particularly informative for confirming the substitution pattern. Unlike 5-Nitrovanillin which shows two meta-coupled aromatic protons, 6-Nitrovanillin is expected to show two non-coupled singlets for its aromatic protons.
-
¹H NMR (Expected, in DMSO-d₆):
-
~10.0-10.5 ppm (s, 1H): Aldehyde proton (-CHO).
-
~11.0 ppm (s, 1H, broad): Phenolic hydroxyl proton (-OH).
-
~7.5-7.8 ppm (s, 1H): Aromatic proton (H-6).
-
~7.0-7.3 ppm (s, 1H): Aromatic proton (H-3).
-
~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).
-
-
¹³C NMR (Expected, in DMSO-d₆):
-
~190 ppm: Aldehyde carbon (C=O).
-
~150-155 ppm: Aromatic carbon attached to -OH (C4).
-
~145-150 ppm: Aromatic carbon attached to -OCH₃ (C5).
-
~138-142 ppm: Aromatic carbon attached to -NO₂ (C2).
-
~110-130 ppm: Other aromatic carbons (C1, C3, C6).
-
~56 ppm: Methoxy carbon (-OCH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum is used to confirm the presence of key functional groups. The characteristic absorption bands are crucial for validating the molecular structure.[3][11]
-
Expected Characteristic IR Peaks (cm⁻¹):
-
3200-3500 (broad): O-H stretching of the phenolic hydroxyl group.
-
2850-2950: C-H stretching of the methoxy group.
-
2720-2820: Aldehydic C-H stretching.
-
1680-1700: C=O stretching of the aldehyde group.
-
~1570 & ~1340: Asymmetric and symmetric N-O stretching of the nitro group, respectively.
-
~1600, ~1480: C=C stretching of the aromatic ring.
-
~1270: C-O stretching of the aryl ether.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show the molecular ion peak corresponding to the exact mass of C₈H₇NO₅.
-
Expected m/z: 197.0324 (for [M]⁺), consistent with the molecular formula C₈H₇NO₅.[7]
Synthesis of 6-Nitrovanillin: Regioselective Strategies
The primary challenge in synthesizing 6-Nitrovanillin is controlling the regioselectivity of the nitration reaction. Direct nitration of vanillin is strongly directed by the activating hydroxyl and methoxy groups to position 5.[8] Therefore, indirect methods are required. Two robust, field-proven strategies are outlined below.
Strategy 1: Nitration of Veratraldehyde and Selective Demethylation
This pathway begins with veratraldehyde (3,4-dimethoxybenzaldehyde), where the free hydroxyl group of vanillin is already protected as a methyl ether. This alters the directing effects and allows for successful nitration at the desired position, followed by selective removal of the 4-position methyl group.[12][13]
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Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Development
This compound, also known by its synonym 6-nitrovanillin, is a highly functionalized aromatic aldehyde of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its strategic arrangement of a reactive aldehyde, a phenolic hydroxyl, a methoxy group, and a nitro group on a benzene ring makes it a uniquely valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active agents.
The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, aldehyde) groups creates a nuanced electronic landscape, enabling a wide range of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, a detailed methodology for its synthesis and purification, an analysis of its chemical reactivity, and a focused exploration of its applications as a key intermediate in the development of therapeutics, including catechol-O-methyltransferase (COMT) inhibitors and potent antibody-drug conjugate (ADC) payloads. This molecule is notably a key starting material in the preparation of Entacapone, a drug used in the treatment of Parkinson's disease.[1] It is also identified as a potential impurity in Entacapone preparations, making its characterization crucial for quality control.[2]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and application. This compound is a yellow, crystalline solid.[1] Its key identifiers and properties are summarized below.
Core Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₅ | [2][3] |
| Molecular Weight | 197.14 g/mol | [2][3] |
| CAS Number | 2454-72-0 | [2] |
| Appearance | Yellow solid | [1] |
| Melting Point | 207 °C | [4] |
| Boiling Point | 399.3 °C (Predicted) | [4] |
| IUPAC Name | This compound | [2] |
Molecular Structure
The structure of this compound is defined by a benzene ring with substituents at positions 1, 2, 4, and 5.
Caption: 2D structure of this compound.
Spectroscopic Data Interpretation
Spectroscopic analysis is essential for structural confirmation and purity assessment.
| Spectrum Type | Key Features and Interpretation | Source |
| ¹H NMR | Signals corresponding to the aldehydic proton (~10.35 ppm), aromatic protons (~7.62 and ~6.65 ppm), a phenolic hydroxyl proton (~11.02 ppm), and a methoxy group (~4.01 ppm) are characteristic. | [5] |
| ¹³C NMR | Resonances for the carbonyl carbon (~188.9 ppm), aromatic carbons (including those attached to oxygen and the nitro group), and the methoxy carbon (~57.0 ppm) confirm the carbon skeleton. | [5] |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3260 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), aldehydic C=O stretch (~1665 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and characteristic asymmetric and symmetric NO₂ stretches (~1525 and ~1345 cm⁻¹). | [5] |
| UV-Vis (nm) | Absorption maxima are observed around 250, 290, and 360 nm in ethanol, corresponding to electronic transitions within the substituted aromatic system. | [5] |
| Mass Spec. | The predicted monoisotopic mass is 197.03242 Da. Common adducts observed would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻. | [6] |
Synthesis and Purification
The synthesis of this compound is typically achieved via a multi-step pathway starting from the readily available veratraldehyde (3,4-dimethoxybenzaldehyde). The core strategy involves the nitration of the aromatic ring, followed by a selective demethylation (hydrolysis) of the methoxy group positioned para to the newly introduced nitro group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
This protocol is a composite based on established methods for the nitration of veratraldehyde and the selective hydrolysis of related compounds.[7][8]
Step 1: Nitration of Veratraldehyde to 4,5-Dimethoxy-2-nitrobenzaldehyde
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 500 mL of concentrated nitric acid to 10 °C using an ice/salt bath.
-
Addition of Substrate: Slowly add 135 g of veratraldehyde to the cooled nitric acid over a period of 1-2 hours, ensuring the internal temperature is maintained at or below 10 °C.
-
Reaction: Once the addition is complete, continue stirring the mixture at 10 °C for approximately 20 hours.
-
Quenching: Carefully pour the reaction mixture into 3 L of an ice/water slurry with vigorous stirring. A crystalline precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.
Step 2: Selective Hydrolysis to this compound
Causality: The methoxy group at the C4 position (para to the nitro group) is more activated towards nucleophilic substitution (in this case, hydrolysis) than the methoxy group at C5. The presence of a molar quantity of methionine has been reported to facilitate this selective hydrolysis, possibly through the formation of a hydrogen-bonded complex that enhances the leaving group ability of the targeted methyl group.[7]
-
Reaction Setup: To a solution of the intermediate (4,5-dimethoxy-2-nitrobenzaldehyde) in concentrated sulfuric acid, add a molar equivalent of methionine.
-
Reaction: Heat the mixture under controlled conditions (specific temperature and time to be optimized based on laboratory scale) to effect the selective demethylation.
-
Work-up: After cooling, the reaction is quenched by pouring it onto ice. The precipitated product is collected by filtration.
Step 3: Purification
-
Recrystallization: The crude, solid product can be purified by recrystallization. A common method involves dissolving the crude material in a suitable hot solvent, such as acetone or an ethanol/water mixture, followed by slow cooling to induce the formation of pure yellow crystals.[1]
-
Drying: The purified crystals are collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent. The final yield of pure compound has been reported to be around 65-78%.[1][7]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of its four functional groups.
-
Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It readily reacts with amines to form Schiff bases (imines) and can undergo Knoevenagel condensation with active methylene compounds.[9] This reactivity is fundamental to its use in building more complex molecules like Entacapone.[1]
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This increases the electron-donating capacity of the substituent and can modulate the reactivity of the rest of the molecule. It also forms a strong intramolecular hydrogen bond with the adjacent nitro group, which planarizes the molecule and influences its crystal packing.[1]
-
Nitro Group: The electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution but is crucial for the molecule's utility. It can be readily reduced to an amino group, providing a synthetic handle for the construction of nitrogen-containing heterocycles, a common motif in pharmacologically active compounds.[9]
-
Methoxy Group: This group is generally stable but, as seen in the synthesis, can be cleaved under specific acidic conditions. Its electron-donating nature influences the overall electronic properties of the aromatic ring.
Applications in Research and Drug Development
The true value of this compound lies in its role as a strategic intermediate for high-value therapeutic agents.
Precursor for COMT Inhibitors (Entacapone)
This molecule is a documented key starting material for the synthesis of Entacapone, a selective inhibitor of catechol-O-methyltransferase (COMT) used to treat Parkinson's disease.[1] The synthesis involves a Knoevenagel condensation between the aldehyde group of this compound and 2-cyano-N,N-diethylacetamide. The resulting intermediate is then demethylated to yield the final catechol structure of Entacapone.
Building Block for Pyrrolobenzodiazepines (PBDs)
Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA-alkylating agents.[10] They function by binding covalently within the minor groove of DNA, which inhibits cancer cell division.[11] Because of their extreme potency, PBDs are not suitable for use as traditional systemic chemotherapies but are ideal as cytotoxic "payloads" in Antibody-Drug Conjugates (ADCs).[10]
ADCs are a revolutionary class of cancer therapeutics that use a monoclonal antibody to deliver a cytotoxic payload specifically to tumor cells, thereby minimizing damage to healthy tissue.[12][13] The synthesis of advanced PBD dimers used in ADCs often requires functionalized aromatic precursors. The structural motifs present in this compound (specifically the arrangement of nitro, hydroxyl, and methoxy groups) make it a valuable building block for constructing the complex PBD core structure.
Caption: Application pathways for this compound.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety glasses or a face shield, nitrile gloves, and a lab coat.[14][15]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[4]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[14][17]
Conclusion
This compound is more than a simple aromatic aldehyde; it is a sophisticated and highly enabling synthetic intermediate. Its value is demonstrated by its crucial role in the synthesis of established drugs like Entacapone and its potential as a precursor for next-generation cancer therapeutics such as PBD-based ADCs. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers and scientists aiming to leverage its unique chemical architecture for the discovery and development of novel bioactive molecules.
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Bio-Rad Laboratories. (n.d.). Safety Data Sheet. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved January 5, 2026, from [Link]
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Gluch, E., et al. (2020). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 239–244. Available at: [Link]
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Angene Chemical. (2021). Safety Data Sheet. Retrieved January 5, 2026, from [Link]
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PubMed. (2020). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hy-droxy-3-meth-oxy-5-nitro-benzaldehyde. Retrieved January 5, 2026, from [Link]
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The Hive Chemistry Discourse. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved January 5, 2026, from [Link]
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ADC Review. (n.d.). Pyrrolobenzodiazepine (PBD). Retrieved January 5, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved January 5, 2026, from [Link]
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Janes, M., & Kreft, E. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of DNA-Interactive Pyrrolo[2,1-c][14][18]benzodiazepines (PBDs). Retrieved January 5, 2026, from [Link]
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Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). Antibody Drug Conjugates for Cancer Therapy: From Metallodrugs to Nature-Inspired Payloads. Retrieved January 5, 2026, from [Link]
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CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Retrieved January 5, 2026, from [Link]
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PubMed Central. (n.d.). Strategic Combinations of Antibody–Drug Conjugates from 2023 to 2025. Retrieved January 5, 2026, from [Link]
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A Technical Guide to the Spectral Analysis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Introduction
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde, a substituted aromatic aldehyde, is a compound of significant interest in synthetic chemistry. Its multifaceted structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the identity of synthesized products. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed to not only present the spectral data but also to offer insights into the experimental methodologies and the rationale behind the interpretation of the spectral features.
Molecular Structure and Functional Groups
The unique spectral signature of this compound arises from the interplay of its constituent functional groups attached to the benzene ring. Understanding the position and electronic nature of these groups is key to interpreting the spectral data.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of the bonds within the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO2 and water vapor.
-
Sample Scan: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Interpretation of the IR Spectrum
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. The nitro group, being a strong electron-withdrawing group conjugated with the benzene ring, influences the vibrational frequencies of adjacent bonds.[1][2]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| ~3400-3200 | O-H stretch (hydrogen-bonded) | Hydroxyl (-OH) | Broad, Medium |
| ~3100-3000 | C-H stretch | Aromatic C-H | Medium |
| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) | Medium |
| ~2850, ~2750 | C-H stretch (Fermi resonance) | Aldehyde (-CHO) | Weak-Medium |
| ~1700-1680 | C=O stretch | Aldehyde (-CHO) | Strong |
| ~1600, ~1480 | C=C stretch | Aromatic Ring | Medium-Strong |
| ~1550-1500 | N-O asymmetric stretch | Nitro (-NO₂) | Strong |
| ~1380-1330 | N-O symmetric stretch | Nitro (-NO₂) | Strong |
| ~1270 | C-O stretch | Aryl ether | Strong |
| ~850 | C-H out-of-plane bend | Aromatic Ring | Medium |
Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.
The presence of a broad O-H stretching band indicates intermolecular hydrogen bonding. The two strong absorptions for the nitro group are characteristic and are shifted to lower wavenumbers due to conjugation with the aromatic ring.[3] The strong carbonyl stretch of the aldehyde is also a prominent feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Spectrometer Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. The chemical shifts are referenced to TMS.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating hydroxyl and methoxy groups will shield nearby protons (shift them upfield), while the electron-withdrawing nitro and aldehyde groups will deshield them (shift them downfield).[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.22 | broad singlet | 1H | Ar-OH |
| ~10.0 | singlet | 1H | -CH O |
| ~7.5 | singlet | 1H | Ar-H (H-3) |
| ~7.3 | singlet | 1H | Ar-H (H-6) |
| ~3.96 | singlet | 3H | -OCH₃ |
Note: Predicted values based on typical chemical shift ranges and data from similar compounds. Experimental values may vary depending on the solvent and concentration.
The aldehyde proton appears at a very downfield chemical shift, which is highly characteristic.[5] The phenolic proton signal is often broad due to chemical exchange. The two aromatic protons are expected to be singlets due to the substitution pattern.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C =O (Aldehyde) |
| ~155 | C -OH |
| ~150 | C -OCH₃ |
| ~140 | C -NO₂ |
| ~125 | C -CHO |
| ~115 | Ar-C H |
| ~110 | Ar-C H |
| ~56 | -OC H₃ |
Note: Predicted values based on typical chemical shift ranges and data from similar compounds. A ¹³C NMR spectrum is available on PubChem (CID 220398) for this compound.[6]
The carbonyl carbon of the aldehyde is significantly deshielded and appears at the downfield end of the spectrum. The carbons directly attached to the electronegative oxygen and nitrogen atoms are also shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a radical cation (molecular ion, M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation into smaller, charged fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (197.14 g/mol ). Nitroaromatic compounds exhibit characteristic fragmentation patterns.[7][8]
| m/z | Fragment Ion | Loss from Molecular Ion |
| 197 | [C₈H₇NO₅]⁺• | Molecular Ion (M⁺•) |
| 180 | [C₈H₆NO₄]⁺• | -OH |
| 167 | [C₈H₇O₄]⁺ | -NO |
| 151 | [C₈H₇O₃]⁺• | -NO₂ |
| 123 | [C₇H₃O₃]⁺ | -NO₂, -CO |
Note: This is a predicted fragmentation pattern based on the typical behavior of nitroaromatic compounds.
The loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da) are common fragmentation pathways for nitroaromatic compounds.[9] Subsequent loss of carbon monoxide (CO, 28 Da) from the benzoyl cation is also expected.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The spectral data of this compound, obtained through IR, NMR, and Mass Spectrometry, provide a detailed and consistent picture of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for the unambiguous identification and characterization of this important synthetic intermediate. This guide has outlined the key spectral features, provided standardized experimental protocols, and explained the underlying principles of spectral interpretation, equipping researchers and scientists with the necessary knowledge to confidently work with this compound.
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An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Preamble: Decoding Molecular Architecture
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is a cornerstone of innovation and safety. 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of various complex molecules, including pyrrolobenzodiazepines.[1] Its multifaceted substitution pattern presents a compelling case study for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comprehensive exploration of the ¹³C NMR analysis of this compound. Moving beyond a simple recitation of data, we will delve into the fundamental principles governing the spectral output, establish a framework for predictive analysis, provide a robust experimental protocol, and touch upon advanced techniques for unambiguous structural confirmation. Our approach is grounded in the causality of experimental choices, ensuring that each step is not only a procedure but a point of validation.
Part 1: The Electronic Tapestry: Substituent Effects in ¹³C NMR
At its core, ¹³C NMR spectroscopy measures the resonance of carbon-13 nuclei in a magnetic field. The precise frequency at which a carbon nucleus resonates—its chemical shift (δ)—is exquisitely sensitive to its local electronic environment. In an aromatic system like this compound, the chemical shift of each carbon is a composite of the electronic influences exerted by the various functional groups.[2][3]
The benzene ring is decorated with four distinct substituents, each imparting a unique electronic signature:
-
Aldehyde (-CHO): This is a moderate electron-withdrawing group via resonance and induction. Its most profound effect is the dramatic deshielding of the carbonyl carbon itself, causing it to resonate far downfield (typically δ 190-200 ppm), a highly diagnostic signal.[2][4]
-
Nitro (-NO₂): As one of the strongest electron-withdrawing groups, the nitro moiety significantly deshields the carbon to which it is attached (the ipso-carbon) as well as the ortho and para positions through powerful inductive and resonance effects.[5]
-
Hydroxyl (-OH): An activating, electron-donating group, the hydroxyl substituent shields the ortho and para carbons by donating lone-pair electron density into the π-system of the ring.
-
Methoxy (-OCH₃): Similar to the hydroxyl group, the methoxy group is a strong electron-donating group that shields the ortho and para positions.[5] The methoxy carbon itself provides a characteristic signal typically found in the δ 55-63 ppm range.[6]
The final spectrum is a result of the complex interplay of these competing forces. Understanding these fundamental effects allows us to move from mere observation to insightful prediction.
Part 2: Structural Assignment and Spectral Prediction
To systematically analyze the molecule, we first assign a number to each carbon atom.
Caption: Numbering scheme for this compound.
Based on established substituent chemical shift (SCS) effects and data from analogous compounds, we can predict the approximate chemical shifts for each carbon.[7][8]
| Carbon Atom | Environment | Key Influences | Predicted Chemical Shift (δ, ppm) |
| C7 | Aldehyde (C=O) | Carbonyl | 188 - 192 |
| C4 | Ar-OH | -OH (donating), -OCH₃ (donating), -NO₂ (withdrawing) | 150 - 155 |
| C5 | Ar-OCH₃ | -OCH₃ (donating), -OH (donating) | 145 - 150 |
| C2 | Ar-NO₂ | -NO₂ (withdrawing), -OH (donating) | 138 - 142 |
| C1 | Ar-CHO | -CHO (withdrawing), -NO₂ (withdrawing) | 128 - 133 |
| C6 | Ar-H | -CHO (withdrawing), -OH (donating) | 115 - 120 |
| C3 | Ar-H | -NO₂ (withdrawing), -OCH₃ (donating) | 110 - 115 |
| C8 | Methoxy (-OCH₃) | Methoxy Carbon | 56 - 58 |
Analysis of Predicted Shifts:
-
C7 (Aldehyde): Unambiguously the most downfield signal due to the strong deshielding nature of the carbonyl group.[9]
-
C4, C5, C2 (Oxygenated/Nitrated Carbons): These quaternary carbons are significantly downfield. C4 and C5 are attached to strongly electron-donating oxygen atoms, placing them at the lower end of the aromatic region. C2 is attached to the strongly withdrawing nitro group. Their precise order can be challenging to predict without experimental data but they will reside in the δ 138-155 ppm range.
-
C1 (Ipso to Aldehyde): This quaternary carbon is deshielded by the attached aldehyde and the nearby nitro group.
-
C6 and C3 (Protonated Carbons): These carbons are expected to be the most upfield of the aromatic signals. Their shifts are a delicate balance of shielding from the ortho/para hydroxyl and methoxy groups and deshielding from the nitro and aldehyde groups.
-
C8 (Methoxy): This aliphatic carbon will appear as a sharp signal around δ 56-58 ppm, a characteristic region for aromatic methoxy groups.[6][10]
Part 3: A Self-Validating Experimental Protocol
Acquiring a high-quality, reproducible ¹³C NMR spectrum requires a meticulous and logical workflow. This protocol is designed to be self-validating, with checkpoints to ensure data integrity.
Caption: Workflow for ¹³C NMR Data Acquisition and Processing.
Step-by-Step Methodology
-
Sample Preparation (The Foundation):
-
Analyte: Weigh approximately 15-25 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it readily dissolves polar aromatic compounds and its known chemical shift provides a reliable internal reference. The use of a protic solvent should be avoided to prevent exchange with the hydroxyl proton.
-
Dissolution: Dissolve the sample in ~0.7 mL of the chosen solvent in a clean vial before transferring to a 5 mm NMR tube. The use of an internal standard like tetramethylsilane (TMS) is optional if referencing to the solvent signal.[4]
-
-
Data Acquisition (The Experiment):
-
Instrumentation: Utilize a modern NMR spectrometer (e.g., 400 MHz or higher) for optimal sensitivity and dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lineshapes and accurate resolution.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is appropriate. This decouples protons from the carbons, ensuring each unique carbon appears as a single line, simplifying the spectrum.[11]
-
Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. This is a crucial parameter. Quaternary carbons relax more slowly than protonated carbons; a sufficient delay is necessary to allow them to fully relax between pulses, ensuring their signal is not attenuated and can be accurately observed.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing (The Refinement):
-
Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the DMSO-d₆ solvent peak to its known value of δ 39.52 ppm.
-
Part 4: Advanced Spectral Techniques for Unambiguous Confirmation
While a standard ¹³C spectrum provides a carbon count and chemical shifts, complex molecules benefit from more advanced experiments for definitive assignments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments invaluable for determining the number of protons attached to each carbon.[12]
-
DEPT-135: A cornerstone experiment. It shows CH₃ and CH carbons as positive peaks, CH₂ carbons as negative peaks, and quaternary carbons are absent. For our molecule, we would expect positive signals for C3, C6, and C8. The absence of negative signals confirms the lack of any CH₂ groups.
-
DEPT-90: This experiment shows only CH carbons. It would selectively display the signals for C3 and C6, allowing for their definitive identification among the other aromatic signals.[12][13]
-
-
2D NMR (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). It would show cross-peaks between C3-H3, C6-H6, and the protons of the methoxy group with C8.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between carbons and protons over two or three bonds.[6] For instance, the aldehyde proton (H7) would show a correlation to C1 and C6, while the protons on the methoxy group (H8) would correlate to C5, confirming the connectivity of the entire molecular framework.
-
Conclusion
The ¹³C NMR analysis of this compound is a study in the cumulative electronic effects of diverse functional groups on an aromatic scaffold. A successful analysis hinges on a tripartite strategy: a solid theoretical understanding of substituent effects for initial prediction, a meticulous and validated experimental protocol for acquiring clean data, and the application of advanced techniques like DEPT to resolve ambiguity. By following the principles and protocols outlined in this guide, researchers can confidently elucidate the structure of this and other complex substituted aromatic compounds, ensuring the integrity and progression of their scientific endeavors.
References
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Strobel, G. A., & Bunkers, G. J. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
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An In-depth Technical Guide to the IR and MS Spectrum Analysis of 6-Nitrovanillin
Abstract: This technical guide provides a comprehensive analysis of 6-Nitrovanillin (4-Hydroxy-5-methoxy-2-nitrobenzaldehyde) using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document details the principles, experimental protocols, and in-depth data interpretation required for the unambiguous structural confirmation of the analyte. By integrating predictive analysis based on molecular structure with empirical data, this guide serves as a robust resource for the spectroscopic characterization of substituted aromatic compounds.
Section 1: The Analyte - 6-Nitrovanillin
Molecular Profile
6-Nitrovanillin is a nitroaromatic compound derived from vanillin. Its structure incorporates several key functional groups that produce a distinct spectroscopic fingerprint.
-
Molecular Weight: 197.15 g/mol [1]
-
Structure:
The molecule is characterized by:
-
A Benzene Ring: A stable aromatic core.
-
A Hydroxyl Group (-OH): Capable of hydrogen bonding.
-
A Methoxy Group (-OCH₃): An electron-donating ether group.
-
An Aldehyde Group (-CHO): An electron-withdrawing carbonyl group.
-
A Nitro Group (-NO₂): A strongly electron-withdrawing group.
Predicted Spectroscopic Behavior
A priori analysis of the molecular structure allows us to predict the key features we expect to observe in the IR and MS spectra.
-
IR Predictions: The IR spectrum should reveal characteristic absorption bands for the O-H (broad), C-H (aromatic and aliphatic), C=O (aldehyde), C=C (aromatic), N-O (nitro), and C-O (ether) bonds. The electronic environment created by the various substituents will influence the precise wavenumber of these vibrations.
-
MS Predictions: Using Electron Ionization (EI), we anticipate observing a molecular ion (M⁺•) peak corresponding to the molecular weight (m/z 197). Due to the presence of multiple functional groups, the molecular ion is expected to be unstable and undergo fragmentation.[3] Logical fragmentation pathways include the loss of the nitro group (-NO₂), the aldehyde group (-CHO), a methyl radical (-CH₃) from the ether, or a hydroxyl radical (-OH).
Section 2: Infrared (IR) Spectroscopic Analysis
Core Principles: Probing Molecular Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, we can identify these characteristic vibrations and, by extension, the functional groups present. For 6-Nitrovanillin, IR analysis is critical for confirming the presence of the hydroxyl, aldehyde, methoxy, and nitro moieties.
Experimental Protocol: Acquiring the FTIR Spectrum (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples in transmission mode.[4][5] The goal is to disperse the analyte in an IR-transparent matrix to create a solid solution that can be analyzed.[6][7][8]
Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with a pellet-forming die (e.g., 13 mm)[7]
-
Drying oven or desiccator
Procedure:
-
Material Preparation: Gently heat the die set, mortar, and pestle in an oven (or under a heat lamp) and cool them in a desiccator to eliminate adsorbed moisture.[6][7] Use spectroscopy-grade KBr that has been thoroughly dried and stored in a desiccator, as water shows strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can interfere with the sample spectrum.[5][6]
-
Sample Grinding: Place 1-2 mg of 6-Nitrovanillin into the agate mortar and grind it into a fine, consistent powder.[4][8]
-
Mixing: Add approximately 200-300 mg of the dried KBr powder to the mortar.[7] Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is achieved.[4][7] The ideal sample concentration is between 0.2% and 1% by weight.[7]
-
Pellet Formation: Transfer a portion of the mixture to the pellet die sleeve. Assemble the die and place it in the hydraulic press.
-
Pressing: Gradually apply a pressure of 8-10 metric tons.[5][6][7] Hold this pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.[6]
-
Background Scan: Before analyzing the sample, run a background scan using a pure KBr pellet to account for atmospheric CO₂ and any residual water vapor.[4]
-
Sample Analysis: Place the 6-Nitrovanillin KBr pellet into the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[9]
Spectrum Interpretation and Data Deep Dive
The IR spectrum of 6-Nitrovanillin displays several characteristic absorption bands that confirm its molecular structure.
Table 1: Key IR Absorption Bands for 6-Nitrovanillin
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group |
| ~3300-3500 (broad) | Medium-Strong | O-H Stretch | Hydroxyl (-OH) |
| ~3100-3000 | Weak-Medium | C-H Stretch | Aromatic Ring |
| ~2900-2800 | Weak | C-H Stretch | Aldehyde (-CHO) |
| ~1680-1700 | Strong | C=O Stretch | Aldehyde (-CHO) |
| ~1600 & ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1530 & ~1340 | Strong | N-O Asymmetric & Symmetric Stretch | Nitro (-NO₂) |
| ~1270 | Strong | C-O Stretch | Aryl Ether (-OCH₃) |
Analysis of Key Peaks:
-
~3300-3500 cm⁻¹ (O-H Stretch): The broad and strong absorption in this region is a definitive indicator of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding between 6-Nitrovanillin molecules in the solid state.
-
~1685 cm⁻¹ (C=O Stretch): This very strong and sharp peak is characteristic of the carbonyl group in the aldehyde. Its position is influenced by the electronic effects of the aromatic ring.
-
~1530 cm⁻¹ and ~1340 cm⁻¹ (N-O Stretches): These two intense absorptions are the hallmark of the nitro group.[10] They correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively. Their high intensity and characteristic positions provide unambiguous evidence for the presence of the -NO₂ group.
-
~1270 cm⁻¹ (C-O Stretch): This strong band is attributed to the asymmetric stretching of the C-O-C bond of the aryl ether (methoxy group).
Section 3: Mass Spectrometry (MS) Analysis
Core Principles: Ionization and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides both the molecular weight of a compound and valuable structural information through fragmentation analysis.[11][12] In the EI source, high-energy electrons bombard the analyte molecules, ejecting an electron to form a positively charged radical ion known as the molecular ion (M⁺•).[3] This molecular ion is often energetically unstable and fragments into smaller, more stable ions and neutral radicals.[3][13] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that is a unique fingerprint of the molecule.
Experimental Protocol: Acquiring the EI Mass Spectrum
This protocol outlines a general procedure for analyzing a solid sample like 6-Nitrovanillin using a Gas Chromatograph-Mass Spectrometer (GC-MS) system, a common setup for volatile and thermally stable organic compounds.[11]
Equipment:
-
GC-MS system with an EI source
-
Appropriate GC column (e.g., a non-polar column like DB-5ms)
-
High-purity helium carrier gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of 6-Nitrovanillin (e.g., ~1 mg/mL) in a volatile organic solvent such as acetone or ethyl acetate.
-
Instrument Setup: Set the GC oven temperature program. A typical program might start at 100°C, hold for 1 minute, and then ramp up to 280°C at a rate of 20°C/min. Set the injector temperature to 250°C and the MS transfer line temperature to 280°C.
-
Ion Source Parameters: Set the electron energy to the standard 70 eV. This high energy ensures reproducible fragmentation patterns, allowing for comparison with spectral libraries.[12]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and carried onto the column by the helium gas.
-
Separation & Analysis: The analyte travels through the GC column, separating it from any impurities. Upon eluting from the column, it enters the MS ion source, where it is ionized and fragmented.
-
Data Acquisition: The mass analyzer scans a specified m/z range (e.g., 40-400 amu) to detect the molecular ion and all fragment ions.
Fragmentation Pathway Analysis
The fragmentation of 6-Nitrovanillin is governed by the relative stability of the resulting ions and neutral losses. The most common fragmentation patterns involve the cleavage of bonds adjacent to functional groups (alpha-cleavage) or the loss of small, stable neutral molecules.[14][15]
Caption: Proposed EI-MS fragmentation pathway for 6-Nitrovanillin.
Spectrum Interpretation and Data Deep Dive
The mass spectrum of 6-Nitrovanillin reveals a series of peaks that correspond to the molecular ion and its key fragments.
Table 2: Key Mass Fragments of 6-Nitrovanillin
| m/z | Relative Intensity | Proposed Fragment Ion | Neutral Loss |
| 197 | High | [C₈H₇NO₅]⁺• | (Molecular Ion, M⁺•) |
| 196 | Medium | [C₈H₆NO₅]⁺ | H• (from aldehyde) |
| 168 | Medium | [C₇H₇NO₄]⁺ | •CHO (formyl radical) |
| 166 | Medium | [C₇H₄NO₄]⁺ | •OCH₃ (methoxy radical) |
| 151 | Strong | [C₈H₇O₃]⁺ | •NO₂ (nitro radical) |
| 123 | High | [C₇H₇O₂]⁺ | •NO₂ + CO |
Analysis of Key Fragments:
-
m/z 197 (Molecular Ion): The peak at m/z 197 confirms the molecular weight of 6-Nitrovanillin. Its presence, even if not the base peak, is crucial for identification.
-
m/z 151 (Loss of NO₂): A significant peak is observed at m/z 151, corresponding to the loss of a nitro radical (mass 46). This is a very common and favorable fragmentation for nitroaromatic compounds, as it leads to a more stable ion.
-
m/z 168 (Loss of CHO): The peak at m/z 168 results from the loss of the formyl radical (mass 29), a characteristic fragmentation for aromatic aldehydes.[14]
-
m/z 123 (Loss of NO₂ and CO): The fragment at m/z 151 can further lose a molecule of carbon monoxide (CO, mass 28) to form the highly abundant ion at m/z 123. This sequential loss is a classic fragmentation pattern for phenolic aldehydes.
Section 4: Integrated Data Synthesis
The Synergy of IR and MS
While IR and MS are powerful individually, their true analytical strength lies in their combined use. IR spectroscopy confirms the presence of the specific functional groups (-OH, -CHO, -OCH₃, -NO₂), while mass spectrometry provides the total molecular weight and pieces of the molecular puzzle (fragments). The integrated data provides a self-validating system: the molecular weight determined by MS (197.15 amu) must be consistent with the sum of the parts identified by IR (C₈H₇NO₅). This synergy allows for a highly confident and unambiguous structural confirmation.
A Validated Workflow for Structural Confirmation
Caption: An integrated workflow for the structural confirmation of 6-Nitrovanillin.
Conclusion
The spectroscopic analysis of 6-Nitrovanillin by Infrared Spectroscopy and Mass Spectrometry provides a clear and definitive picture of its molecular structure. The IR spectrum confirms the presence of all key functional groups—hydroxyl, aldehyde, methoxy, and nitro—through their characteristic vibrational frequencies. Concurrently, the mass spectrum establishes the correct molecular weight of 197 amu and reveals a logical fragmentation pattern consistent with the molecule's structure, notably the characteristic losses of the nitro and formyl groups. The combination of these two techniques offers a robust, cross-validated methodology essential for the identification and quality control of 6-Nitrovanillin in research and pharmaceutical development.
References
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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Kintek Solution. (n.d.). How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Retrieved from [Link]
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Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
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AIP Publishing. (n.d.). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]
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AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Nitrovanillin - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Vanillin. NIST Chemistry WebBook. Retrieved from [Link]
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ChemRxiv. (n.d.). IR of Vanillin: A classic study with a twist. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Isovanillin, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). m-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
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A Technical Guide to the Potential Biological Activity of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde Derivatives
Abstract
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde, a nitro-derivative of vanillin, serves as a highly versatile scaffold in medicinal chemistry. Its unique arrangement of functional groups—a reactive aldehyde, a phenolic hydroxyl, a methoxy group, and an electron-withdrawing nitro group—provides a rich platform for the synthesis of diverse derivatives. This technical guide explores the rationale behind investigating these derivatives for potential biological activities, with a primary focus on antimicrobial, antioxidant, and cytotoxic properties. We provide detailed, field-proven protocols for the initial in vitro screening of a compound library derived from this core structure. The methodologies are presented to ensure reproducibility and self-validation, offering researchers and drug development professionals a robust framework for identifying and advancing novel bioactive candidates.
Introduction: The Chemical Versatility of the 6-Nitrovanillin Scaffold
This compound, also known as 6-nitrovanillin, is a key synthetic intermediate derived from the nitration of vanillin derivatives.[1] Its significance in contemporary research lies in its role as a versatile building block for more complex molecules.[2] The aldehyde group is a prime site for forming Schiff bases, hydrazones, and oximes, while the phenolic hydroxyl group can be readily modified through etherification or esterification. The presence of the nitro group significantly influences the electronic properties of the aromatic ring, often enhancing the biological activity of the resulting compounds.[3]
The strategic placement of these functional groups allows for the creation of a large library of derivatives with varied steric and electronic properties. This structural diversity is the cornerstone of a rational drug discovery program, aiming to identify compounds with high potency and selectivity against specific biological targets.
Rationale for Biological Screening: A Multi-Faceted Approach
The decision to screen derivatives of this compound is based on established structure-activity relationships of related chemical classes. Benzaldehyde derivatives, in general, are known to exhibit a wide spectrum of biological activities, including antimicrobial and antioxidant effects.[3][4] The journey from a newly synthesized compound to a potential therapeutic agent is a meticulous process, beginning with a cascade of biological activity screenings designed to evaluate a compound's biological effects and identify its molecular targets.[5]
A typical screening cascade follows a phased approach, starting with broad, high-throughput methods and progressing to more focused and complex biological assays.[5] This workflow is designed to efficiently identify promising "hits" and refine them into "lead" compounds.
Key Areas of Potential Biological Activity
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents. The electron-withdrawing nature of the nitro group is often crucial for their mechanism of action. Many benzaldehyde derivatives, particularly Schiff bases and semicarbazones, exhibit a broad range of biological activities, including antibacterial and antifungal properties.[6] The mechanism is often linked to the inhibition of essential microbial enzymes or interference with microbial cell integrity.[3] It is hypothesized that derivatives of this compound could exhibit significant antimicrobial activity due to the combined effects of the nitro group and the imine functionality in Schiff base derivatives.
Antioxidant Activity
Phenolic compounds are well-established antioxidants. The hydroxyl group on the aromatic ring can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. The antioxidant potential of benzaldehyde derivatives, particularly those with hydroxyl or nitro groups, has been investigated for their ability to scavenge free radicals.[3][7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard in vitro method to quantify this activity.
Cytotoxic and Anticancer Activity
In the early stages of drug development, extensive toxicity screening is essential.[8] In vitro cytotoxicity assays are advantageous in preclinical studies due to their cost-effectiveness and reproducibility.[9] While general cytotoxicity can be an undesirable trait, selective cytotoxicity against cancer cell lines is the foundation of chemotherapy. Many natural and synthetic compounds containing the benzaldehyde moiety have been explored for their anticancer potential.[10] Therefore, screening derivatives of this compound against a panel of cancer cell lines is a logical step in evaluating their therapeutic potential.
Experimental Protocols for Initial In Vitro Screening
Detailed and reproducible protocols are crucial for generating reliable data.[5] Below are methodologies for key in vitro assays commonly employed in the initial screening of a novel compound library.
Protocol: Cellular Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][11] The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a robust measure of a compound's effect on cell proliferation and its general cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa or K562 for anticancer screening)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
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An In-Depth Technical Guide to the Mechanism of Action for Substituted Nitrobenzaldehydes in Biological Systems
Abstract
Substituted nitrobenzaldehydes represent a class of aromatic compounds with profound and diverse applications in biological systems, primarily driven by the unique reactivity of the nitro functional group. This guide provides a comprehensive exploration of the two primary mechanisms through which these molecules exert their biological effects: bioreductive activation by nitroreductase enzymes and photo-activated intracellular acidification. We will delve into the enzymatic pathways that convert these compounds from relatively benign prodrugs into potent cytotoxic agents, a cornerstone of modern cancer therapy research. Concurrently, we will examine an alternative, physically-driven mechanism where light is used as a precise trigger to induce rapid cell death. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of substituted nitrobenzaldehydes.
Part 1: Introduction to Substituted Nitrobenzaldehydes
Chemical Properties and Synthesis Overview
Substituted nitrobenzaldehydes are aromatic compounds characterized by a benzene ring functionalized with both a nitro group (-NO₂) and an aldehyde group (-CHO).[1] The relative positions of these groups (ortho, meta, or para) and the presence of other substituents dramatically influence the molecule's chemical reactivity and biological activity.[2][3] The nitro group is strongly electron-withdrawing, which, in concert with the aldehyde, modulates the electronic properties of the aromatic ring, making these molecules valuable intermediates in organic synthesis.[1][4]
Synthesis typically involves the controlled nitration of benzaldehyde or its derivatives.[5][6] For example, the mono-nitration of benzaldehyde with nitric acid predominantly yields the meta-isomer (3-nitrobenzaldehyde) due to the meta-directing effect of the aldehyde group.[2] Achieving specific substitution patterns often requires multi-step synthetic strategies and careful control of reaction conditions to manage isomer distribution.[5][6]
Biological Significance
The utility of substituted nitrobenzaldehydes in biological contexts is vast. They serve as precursors for a wide range of pharmaceuticals, including drugs with anti-inflammatory and enzyme-inhibiting properties.[1] However, their most significant role is in the development of prodrugs, particularly for antimicrobial and anticancer applications.[4][7] A prodrug is an inactive compound that is metabolized in the body to produce an active drug.[8] The nitroaromatic scaffold is an excellent "masking" group; its reduction under specific physiological conditions, such as the hypoxic environment of solid tumors, can "unleash" a potent cytotoxic agent in a targeted manner.[7][9] This targeted activation is a critical strategy for minimizing systemic toxicity and enhancing therapeutic efficacy.
Part 2: The Dominant Paradigm - Bioreductive Activation
The most extensively studied mechanism of action for nitroaromatic compounds is their activation via enzymatic reduction. This process transforms a stable, often non-toxic molecule into a highly reactive species capable of inflicting cellular damage.
The Central Role of Nitroreductase (NTR) Enzymes
Nitroreductases (NTRs) are a diverse family of flavin-containing enzymes that catalyze the reduction of nitro groups using reducing equivalents from nicotinamide cofactors like NADH or NADPH.[10][11] These enzymes are widespread in bacteria but are largely absent in mammalian cells, a differential expression that is heavily exploited in targeted therapies.[12][13]
Bacterial NTRs are broadly classified into two types:
-
Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze the reduction of the nitro group through a series of two-electron transfers. This pathway avoids the formation of a nitro anion radical, proceeding directly to the nitroso intermediate.[10][14]
-
Type II Nitroreductases: These enzymes are oxygen-sensitive and reduce the nitro group via a single-electron transfer, forming a nitro anion radical. In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion in a "futile cycle."[14][15] This process can lead to significant oxidative stress.
The Stepwise Reduction Pathway
The conversion of a nitroaromatic compound to its corresponding amine is a six-electron reduction that occurs in discrete steps. The intermediates generated during this process are the key to the compound's biological activity.[10]
The pathway is as follows:
-
Nitro (Ar-NO₂) to Nitroso (Ar-NO): The initial two-electron reduction converts the nitro group to a nitroso group.[16]
-
Nitroso (Ar-NO) to Hydroxylamine (Ar-NHOH): A further two-electron reduction yields the hydroxylamine derivative. This species is often the most critical metabolite.[16][17]
-
Hydroxylamine (Ar-NHOH) to Amine (Ar-NH₂): The final two-electron reduction produces the stable and generally non-toxic aromatic amine.[18]
The Type I NTRs, which are of primary interest for prodrug therapy, efficiently catalyze the full reduction to the hydroxylamine and, in some cases, the amine.[14]
Caption: Bioreductive activation of nitroaromatic prodrugs.
Mechanism of Cytotoxicity
The therapeutic or toxic action of these compounds is overwhelmingly attributed to the highly electrophilic intermediates, particularly the hydroxylamine (Ar-NHOH).[16][19] These reactive species can cause widespread cellular damage through several mechanisms:
-
DNA Damage: The hydroxylamine metabolite is a potent alkylating agent that can form covalent adducts with DNA bases.[16] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
-
Protein Modification: Reactive intermediates can also react with cellular proteins and other biomolecules, disrupting their function.
-
Oxidative Stress: While more characteristic of Type II NTRs, the reduction process can contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[15]
Application in Gene-Directed Enzyme Prodrug Therapy (GDEPT)
GDEPT is a targeted cancer therapy strategy that involves introducing a non-human enzyme gene (like a bacterial NTR) into tumor cells, which then selectively express the enzyme.[9] Subsequently, a non-toxic prodrug is administered systemically. The prodrug is only activated to its cytotoxic form within the tumor cells that express the NTR enzyme, leading to localized cell killing while sparing healthy tissues.[20] Substituted nitrobenzaldehydes are ideal candidates for this approach due to their efficient activation by bacterial NTRs.[9]
Caption: Workflow for Gene-Directed Enzyme Prodrug Therapy (GDEPT).
Part 3: An Alternative Mechanism - Photo-activated Therapy
A novel and distinct mechanism of action for nitrobenzaldehyde bypasses enzymatic activity entirely, relying instead on light as the activating trigger. This approach, known as photodynamic therapy (PDT), offers a high degree of spatial and temporal control over drug activation.[21][22]
Principle of Photo-activation
In this paradigm, nitrobenzaldehyde functions as a "caged" proton (H+) carrier.[21] The molecule itself is relatively innocuous and can diffuse readily into cells. However, upon irradiation with a specific wavelength of ultraviolet (UV) light, it undergoes a photochemical reaction that results in the rapid release of a proton.[21][23]
Intracellular Acidification and Apoptosis
The sudden release of a high concentration of protons within the targeted cells causes a dramatic drop in intracellular pH.[21] This severe and rapid acidification disrupts the finely tuned internal environment of the cell, leading to dysfunction of organelles and enzymes. The cellular machinery interprets this catastrophic event as an irreparable damage signal, triggering the programmed cell death pathway known as apoptosis.[24] A key advantage of this method is its precision; only the cells exposed to both the nitrobenzaldehyde and the UV light are affected, leaving surrounding healthy tissue unharmed.[23] This technique has shown promise in preclinical models for treating aggressive and hard-to-reach tumors.[23]
Part 4: Experimental Methodologies for Mechanistic Studies
Validating the mechanism of action requires a suite of robust experimental protocols. The choice of experiment is dictated by the specific question being asked, whether it's confirming enzyme activity, measuring cellular response, or identifying metabolic products.
Protocol: In Vitro Nitroreductase Activity Assay (Luminometric)
This protocol provides a highly sensitive method to quantify NTR activity by measuring the generation of luciferin from an NTR-specific substrate.[12][13]
Causality: The assay is based on a luciferin derivative that is "caged" with a nitroaromatic group. Only in the presence of an active NTR enzyme and an electron donor (NADH) is the nitro group reduced, releasing free luciferin. The subsequent addition of a luciferase reagent generates a light signal directly proportional to the amount of luciferin released, and thus, to the NTR activity.
Methodology:
-
Reagent Preparation:
-
Prepare an Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reconstitute purified Nitroreductase (NTR) enzyme to a stock concentration (e.g., 1 mg/mL) in Assay Buffer.
-
Prepare a 10 mM NADH stock solution in Assay Buffer.
-
Prepare the NTR Luciferin Substrate stock solution as per the manufacturer's instructions (e.g., from a kit like Abcam ab324120 or AAT Bioquest 12470).[12][13]
-
-
Reaction Setup:
-
In a white, opaque 96-well plate suitable for luminescence, add components in the following order:
-
50 µL of Assay Buffer.
-
10 µL of NTR enzyme dilutions (to generate a standard curve, e.g., from 1000 ng/mL to 0 ng/mL).
-
20 µL of NADH solution (final concentration ~1 mM).
-
-
-
Initiation and Incubation:
-
Add 20 µL of the NTR Luciferin Substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Detection:
-
Add 100 µL of a luciferase detection reagent (containing luciferase and ATP) to each well.
-
Immediately measure the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (0 ng/mL NTR) from all measurements.
-
Plot the luminescence intensity (RLU) against the NTR concentration to generate a standard curve and determine the activity of unknown samples.
-
Protocol: Cell-Based Assay for Prodrug Activation
This protocol validates that a nitrobenzaldehyde derivative's cytotoxicity is dependent on NTR activity by comparing its effect on cells that express NTR versus those that do not.
Self-Validation: The use of isogenic cell lines (identical except for the expression of the NTR gene) or a parental line versus a stably transfected line provides an internal control. A significant difference in the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth) between the two lines is direct evidence of NTR-mediated activation.
Methodology:
-
Cell Culture:
-
Culture two cell lines in parallel: an NTR-negative line (e.g., parental HEK293) and an NTR-positive line (e.g., HEK293 stably expressing a bacterial nitroreductase).
-
-
Cell Seeding:
-
Seed both cell lines into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the substituted nitrobenzaldehyde prodrug in culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Assessment:
-
Assess cell viability using a standard method, such as the MTT or PrestoBlue assay. Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the percent viability against the log of the drug concentration for each cell line.
-
Calculate the IC₅₀ value for both the NTR-positive and NTR-negative cells using a non-linear regression analysis.
-
| Cell Line | Nitroreductase (NTR) Status | Example IC₅₀ for Prodrug X | Interpretation |
| Cell Line A | Negative (-) | > 100 µM | Prodrug is non-toxic to cells lacking the activating enzyme. |
| Cell Line B | Positive (+) | 1.5 µM | Prodrug is highly potent in cells that can activate it. |
Protocol: Analytical Methods for Metabolite Identification
Identifying the stepwise reduction products is crucial for confirming the proposed metabolic pathway. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this analysis.[25][26]
Methodology:
-
Sample Preparation:
-
Perform an in vitro reaction containing the nitrobenzaldehyde derivative, purified NTR enzyme, and NADH in buffer.
-
At various time points (e.g., 0, 15, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile to precipitate the enzyme.
-
Centrifuge the samples to pellet the protein and collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Chromatography (HPLC): Inject the supernatant onto a reverse-phase column (e.g., C18). Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing 0.1% formic acid.[26] This separates the parent compound from its more polar metabolites.
-
Mass Spectrometry (MS): Analyze the eluent using an electrospray ionization (ESI) mass spectrometer. Operate in both positive and negative ion modes to detect all species.
-
-
Data Interpretation:
-
Extract ion chromatograms for the expected mass-to-charge ratios (m/z) of the parent drug (Ar-NO₂), the nitroso intermediate (Ar-NO), the hydroxylamine (Ar-NHOH), and the final amine (Ar-NH₂).
-
Confirm the identity of each peak by its retention time and its mass spectrum, including fragmentation patterns if using MS/MS. The disappearance of the parent compound should correlate with the appearance of the metabolites over time.
-
Part 5: Structure-Activity Relationships (SAR) and Drug Design
The biological activity of substituted nitrobenzaldehydes is not solely dependent on the nitro group but is finely tuned by the nature and position of other substituents on the aromatic ring.[4]
-
Electronic Effects: Electron-withdrawing groups can increase the reduction potential of the nitro group, making it a better substrate for NTR enzymes.[4] Conversely, electron-donating groups may decrease the rate of reduction.
-
Steric Effects: The size and position of substituents can influence how the molecule fits into the active site of the NTR enzyme, affecting the efficiency of activation.
-
Solubility and Lipophilicity: These properties, governed by the various substituents, are critical for the compound's pharmacokinetics, including its ability to cross cell membranes and reach its target.[27]
Understanding these SAR principles is crucial for designing next-generation prodrugs with improved selectivity, higher potency, and optimized pharmacokinetic profiles for specific therapeutic applications, such as targeting hypoxic tumors.[7][28]
Part 6: Conclusion and Future Directions
Substituted nitrobenzaldehydes are versatile molecules whose biological effects are governed by fascinating and exploitable mechanisms of action. The dominant pathway of bioreductive activation by nitroreductase enzymes has established these compounds as premier candidates for targeted prodrug therapies, especially in oncology. The alternative pathway of photo-activation presents an exciting frontier for non-invasive treatments with exceptional precision.
Future research will likely focus on several key areas:
-
Enzyme Engineering: Directed evolution and rational design of novel NTR enzymes with enhanced substrate specificity and catalytic efficiency for specific prodrugs.[9]
-
Advanced Prodrug Design: Synthesizing novel nitroaromatic compounds with improved hypoxia selectivity and multi-stage activation mechanisms to further enhance tumor specificity.[7][20]
-
Combination Therapies: Exploring the synergy between NTR-based GDEPT and other treatment modalities, such as immunotherapy or radiation.
-
Improving Photodynamic Therapy: Developing nitrobenzaldehyde derivatives that can be activated by longer wavelengths of light (near-infrared) that have better tissue penetration, moving this technology closer to clinical application.[23]
The continued exploration of these chemical and biological pathways promises to unlock new and powerful therapeutic strategies for a range of challenging diseases.
References
- Enzymatic transformation of nitro-aromatic compounds by a flavin-free NADH azoreductase
- Enzymatic reduction of an aromatic nitro compound to the corresponding amine. Wiley Online Library.
- Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase.
- Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.
- The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. PMC, NIH.
- Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide.
- Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PubMed.
- Bacterial Nitroreductase Enzymes. Ackerley Lab, Victoria University of Wellington.
- Amplite® Luminometric Nitroreductase Assay Kit.
- Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. MDPI.
- The Role of Nitroreductases in Resistance to Nitroimidazoles. PMC, NIH.
- Nitroreductase Assay Kit (Luminometric) (ab324120). Abcam.
- Nitroaromatics as cell signaling molecules.
- Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzym
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC, NIH.
- (PDF) The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior.
- Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Chemistry.
- The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. PubMed.
- Nitroreductase. Wikipedia.
- A cell-based assay for nitroreductase activity.
- A Comparative Guide to Analytical Methods for the Characteriz
- QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds.
- Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Sarchem Labs.
- 3-Nitrobenzaldehyde. Wikipedia.
- Remote photo-activation of pre-injected nitrobenzaldehyde: A novel method to kill cancer cells in 2 hours. Technology Networks.
- Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science.
- Analytical methods for determining 1,3-DNB and 1,3,5-TNB. Agency for Toxic Substances and Disease Registry.
- Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
- Nitroaromatic Hypoxia-Activ
- How do you synthesize 3-Nitrobenzaldehyde?. Bloom Tech.
- A New Approach to the Synthesis of 2-Nitrobenzaldehyde.
- 2-Nitrobenzaldehyde. PubChem.
- Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds.
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Methodological & Application
Application Note & Protocol: Regioselective Nitration of 4-Hydroxy-5-methoxybenzaldehyde
Abstract
This document provides a comprehensive experimental protocol for the regioselective nitration of 4-hydroxy-5-methoxybenzaldehyde, a derivative of vanillin, to synthesize 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (commonly known as 5-nitrovanillin).[1][2] The resulting product is a pivotal intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals such as catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease.[1] This guide details the underlying chemical principles, a step-by-step laboratory procedure, critical safety measures, and methods for product characterization, designed for researchers in organic synthesis and drug development.
Introduction & Scientific Principles
The introduction of a nitro group (—NO₂) onto an aromatic ring is a fundamental transformation in organic chemistry known as nitration. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The efficacy and regioselectivity of the nitration of 4-hydroxy-5-methoxybenzaldehyde are governed by the electronic effects of the substituents already present on the benzene ring.
-
Mechanism: The reaction is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically formed by the reaction of concentrated nitric acid with a stronger acid, such as sulfuric acid, which protonates the nitric acid, facilitating the loss of a water molecule.[5][6] The aromatic ring, acting as a nucleophile, then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.[6][7] Aromaticity is subsequently restored by the deprotonation of the carbon atom to which the nitro group has attached.[4][5]
-
Regioselectivity: The hydroxyl (—OH) and methoxy (—OCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the aldehyde (—CHO) group is a deactivating, meta-directing group. The final position of the incoming nitro group is a result of the cumulative influence of these substituents. In this case, the powerful activating effects of the hydroxyl and methoxy groups direct the substitution to the position ortho to the hydroxyl group and meta to the aldehyde group, resulting in the desired product, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
Reaction Mechanism Diagram
Caption: Mechanism of electrophilic aromatic substitution for the nitration of 4-hydroxy-5-methoxybenzaldehyde.
Critical Safety Precautions
Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and reactive nature of the reagents involved.[8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[9][10]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors and toxic nitrogen oxides.[9][11]
-
Reagent Handling: Nitric acid is a strong oxidizer and highly corrosive.[10][12] It can react violently with organic materials.[11][12] Avoid contact with skin, eyes, and incompatible materials like alcohols, metals, and reducing agents.[11][12]
-
Temperature Control: The reaction is highly exothermic.[8] Failure to control the temperature can lead to a runaway reaction, resulting in vigorous decomposition and potential explosion. An ice bath must be used for cooling.
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[9][10] Have a spill kit with a neutralizing agent, such as sodium bicarbonate or calcium carbonate, readily available.[12]
Materials and Equipment
Reagents
| Reagent | Formula | Purity/Grade |
| 4-Hydroxy-5-methoxybenzaldehyde | C₈H₈O₃ | ≥98% |
| Fuming Nitric Acid | HNO₃ | 90% |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade |
| Deionized Water | H₂O | - |
| Ethanol | C₂H₅OH | 95% or Absolute |
| Crushed Ice | H₂O (solid) | - |
Equipment
-
250 mL two-neck round-bottom flask
-
125 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath (large enough to contain the reaction flask)
-
Digital thermometer
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator (for purification)
-
Standard laboratory glassware for recrystallization
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for different scales, but the principles of slow addition and temperature control remain paramount.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
Step-by-Step Procedure
-
Dissolution: In a 250 mL two-neck round-bottom flask, dissolve 8.3 g (0.055 mol) of 4-hydroxy-5-methoxybenzaldehyde in 40 mL of dichloromethane. Equip the flask with a magnetic stir bar.
-
Cooling: Place the flask in a large ice bath and stir the solution until the internal temperature drops to between 0°C and 5°C.
-
Addition of Nitrating Agent: In a 125 mL dropping funnel, carefully place 22.0 mL of fuming nitric acid. Add the fuming nitric acid dropwise to the stirred dichloromethane solution over approximately 30-45 minutes. Crucially, monitor the temperature throughout the addition and ensure it does not rise above 10°C. The rate of addition must be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. The solution will typically turn a deep reddish-brown color.
-
Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching: Slowly and carefully pour the reaction mixture into a 600 mL beaker containing approximately 200 g of crushed ice and 100 mL of water. This will quench the reaction and precipitate the product.
-
Isolation: A yellow solid will precipitate. Stir the mixture for 10-15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.
Purification (Recommended)
The crude product can be further purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry completely.
Product Characterization
The identity and purity of the synthesized 4-hydroxy-3-methoxy-5-nitrobenzaldehyde should be confirmed using standard analytical techniques.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | [2] |
| Common Name | 5-Nitrovanillin | [1][2] |
| CAS Number | 6635-20-7 | [1][2] |
| Molecular Formula | C₈H₇NO₅ | [1][2] |
| Molar Mass | 197.15 g/mol | [1][2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 172-175 °C | [1] |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear evidence of the substitution pattern. Compared to the starting material (vanillin), which shows three aromatic protons[13][14], the product will show only two aromatic protons, both as singlets, due to the loss of symmetry.
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.9 (s, 1H, -CHO), ~8.3 (s, 1H, Ar-H), ~7.7 (s, 1H, Ar-H), ~6.5 (br s, 1H, -OH), ~4.0 (s, 3H, -OCH₃).
-
-
Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups.
-
Expected IR Peaks (cm⁻¹): ~3300-3100 (broad, O-H stretch), ~1700-1680 (C=O stretch, aldehyde), ~1530 and ~1340 (asymmetric and symmetric N-O stretches of NO₂ group). The presence of the nitro group peaks is a key indicator of successful nitration.[15]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product.
-
Expected MS (EI): m/z 197 ([M]⁺).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Temperature too high, leading to decomposition. 2. Incomplete reaction. 3. Insufficiently potent nitrating agent. | 1. Ensure strict temperature control (<10°C) during acid addition. 2. Increase reaction time or allow to warm slightly (e.g., to 15°C) after initial stirring. 3. Use fresh, high-quality fuming nitric acid. |
| Dark, Tarry Product | Overheating or side reactions (e.g., oxidation of the aldehyde or phenol). | Improve cooling efficiency. Ensure slow, controlled addition of the nitrating agent. Pour the reaction mixture into ice immediately after the designated reaction time. |
| Product Contaminated with Starting Material | Incomplete nitration. | Increase the molar equivalent of nitric acid slightly or extend the reaction time. Purify thoroughly via recrystallization. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. By carefully controlling the reaction temperature and adhering to the specified safety measures, researchers can consistently obtain this valuable chemical intermediate in good yield and purity. The characterization data supplied serves as a benchmark for verifying the successful synthesis of the target compound, which is a key building block for further chemical exploration in medicinal and materials chemistry.
References
- Nitration reaction safety. (2024, June 6). YouTube.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
-
Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
WIPO Patentscope. (1993). METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
Sadashiva, M. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews (IJRAR). Retrieved from [Link]
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JournalAgent. (n.d.). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. Retrieved from [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
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-
Hermawati, et al. (2025). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
Stenutz. (n.d.). 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]
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Noreljaleel, A. E. M., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of (a) vanillin, (b) vanillin/α-CD-IC, (c)... Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
-
University of Utah Chemistry Department. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]
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Pîrnău, A., et al. (2025). NMR spectroscopic characterization of β-cyclodextrin inclusion complex with vanillin. ResearchGate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
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Application Notes and Protocols for the Step-by-Step Synthesis of 6-Nitrovanillin in Organic Chemistry Laboratories
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory-scale synthesis of 6-Nitrovanillin, an important building block in the pharmaceutical and agrochemical industries.[1] The protocol herein is designed to be both detailed and explanatory, offering insights into the chemical principles and safety considerations that underpin this synthetic route.
Introduction to 6-Nitrovanillin
6-Nitrovanillin (4-hydroxy-3-methoxy-6-nitrobenzaldehyde) is a derivative of vanillin, a widely available and renewable starting material.[2] The introduction of a nitro group onto the vanillin scaffold at the 6-position furnishes a versatile intermediate. The electron-withdrawing nature of the nitro group, coupled with the existing functional groups (aldehyde, hydroxyl, and methoxy), allows for a diverse range of subsequent chemical transformations, making it a valuable precursor in the synthesis of more complex molecules.
Understanding the Regioselectivity of Vanillin Nitration
The synthesis of 6-Nitrovanillin, as opposed to its more commonly synthesized isomer, 5-Nitrovanillin, requires a strategic approach to control the regioselectivity of the nitration reaction.[3][4] In a typical electrophilic aromatic substitution reaction on vanillin, the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are ortho, para-directing and activating, would favor substitution at the 5-position. To achieve nitration at the 6-position, a protecting group strategy is often employed. By protecting the hydroxyl group, for instance, as a benzyl ether (O-Bn), the directing effects of the substituents are altered, favoring the introduction of the nitro group at the 6-position.
The mechanism of nitration involves the generation of the nitronium ion (NO₂⁺) from a nitrating agent, which then acts as the electrophile.[5] The aromatic ring of the vanillin derivative attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-aromatizes the ring, yielding the nitro-substituted product.
Critical Safety Considerations for Nitration Reactions
Nitration reactions are inherently hazardous and must be conducted with stringent safety protocols.[6][7] The primary risks are associated with the use of strong acids and the exothermic nature of the reaction.
-
Corrosive and Reactive Reagents: Fuming nitric acid is extremely corrosive and a powerful oxidizing agent.[8][9] It can cause severe burns upon contact with skin or eyes and reacts violently with many organic compounds.[8][9][10]
-
Exothermic Reaction: The nitration of aromatic compounds is highly exothermic.[7] If the reaction temperature is not carefully controlled, it can lead to a runaway reaction, potentially causing an explosion.
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide gases.[6] Therefore, it is imperative to perform the entire procedure in a well-ventilated chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Acid-resistant gloves (e.g., nitrile or neoprene)
-
Chemical splash goggles and a face shield
-
A flame-resistant lab coat
-
Closed-toe shoes
An emergency eyewash and safety shower must be readily accessible.[6][9]
Experimental Protocol: Synthesis of 6-Nitrovanillin
This protocol is adapted from a reported synthesis and involves the nitration of O-benzyl vanillin.[1][11]
Reagents and Apparatus
| Reagent/Apparatus | Purpose |
| O-Benzyl vanillin | Starting material |
| Fuming nitric acid | Nitrating agent |
| Sulfolane | Solvent |
| Dichloromethane (CH₂Cl₂) | Solvent for work-up |
| Trifluoroacetic acid (TFA) | For debenzylation |
| Methyl tert-butyl ether (MTBE) | For crystallization |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Dropping funnel | For controlled addition of reagents |
| Ice bath | For temperature control |
| Thermometer | To monitor reaction temperature |
| Buchner funnel and filter flask | For filtration |
| Rotary evaporator | For solvent removal |
Step-by-Step Procedure
Part 1: Nitration of O-Benzyl Vanillin
-
Reaction Setup: In a fume hood, dissolve O-benzyl vanillin in sulfolane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.[1][11] Place the flask in an ice bath to cool the solution.
-
Preparation of Nitrating Agent: In a separate container, carefully prepare a solution of fuming nitric acid in sulfolane.[1][11]
-
Nitration Reaction: Slowly add the fuming nitric acid solution dropwise to the stirred solution of O-benzyl vanillin, ensuring the internal temperature is maintained below 38 °C.[11] The reaction is exothermic, so careful monitoring and control of the addition rate are crucial.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part 2: Work-up and Deprotection
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Deprotection: The crude product, which contains the protected 6-nitrovanillin, is then subjected to debenzylation.[11] This can be achieved by treating the crude product with trifluoroacetic acid in dichloromethane at 40 °C for 16 hours.[11]
Part 3: Purification
-
Crystallization: The crude 6-nitrovanillin can be purified by crystallization from a suitable solvent, such as methyl tert-butyl ether (MTBE).[11]
-
Drying: The purified crystals are then collected by filtration and dried under vacuum.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 6-Nitrovanillin.
Characterization of 6-Nitrovanillin
The identity and purity of the synthesized 6-Nitrovanillin should be confirmed using standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and regiochemistry of the product. The proton signals and their coupling patterns will be characteristic of the 6-nitrovanillin structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), aldehyde (-CHO), and nitro (-NO₂) groups.
-
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass |
| O-Benzyl vanillin | 242.27 | - | - |
| Fuming nitric acid | 63.01 | - | - |
| 6-Nitrovanillin | 197.14 | - | - |
| Expected Yield | Dependent on scale |
Note: The specific quantities of reactants will depend on the desired scale of the synthesis and should be calculated accordingly.
References
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- Dimmock, J. R., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis Online.
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ResearchGate. (n.d.). Specific reaction processes and products of vanillin nitration[12]. Retrieved from
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- Nitration Using Fuming HNO 3 in Sulfolane: Synthesis of 6-Nitrovanillin in Flow Mode. (2018, February 20).
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Application Notes & Protocols: The Strategic Utility of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde in Pharmaceutical Intermediate Synthesis
Introduction: A Multifunctional Scaffold for Drug Discovery
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Substituted benzaldehydes are foundational building blocks, offering a versatile platform for a myriad of chemical transformations.[1] Among these, 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde, also known as 6-nitrovanillin, stands out as a particularly valuable intermediate. Its chemical structure is endowed with four distinct and reactive functional groups: a phenolic hydroxyl, a methoxy ether, an aldehyde, and an ortho-positioned nitro group.[2][3] This unique arrangement of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, aldehyde) groups creates a nuanced electronic environment, enabling a wide range of selective reactions crucial for modern drug development.
This guide provides an in-depth exploration of the properties, reactivity, and practical applications of this compound. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and illustrate its role in the synthesis of significant pharmaceutical compounds, such as the COMT inhibitor Entacapone.[4]
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is the bedrock of safe and effective synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2][5] |
| Synonyms | 6-Nitrovanillin, Nitro-vanillin | [2][4] |
| CAS Number | 2454-72-0 | [2][4][6] |
| Molecular Formula | C₈H₇NO₅ | [2][4][6] |
| Molecular Weight | 197.14 g/mol | [2][6] |
| Appearance | Yellow crystalline solid/powder | [3] |
| Melting Point | ~207 °C | [7] |
| InChI Key | INFACQKUQJGVFF-UHFFFAOYSA-N | [2][5] |
| SMILES | COC1=C(C=C(C(=C1)C=O)[O-])O | [2][7] |
Safety and Handling: This compound must be handled with appropriate care in a laboratory setting. According to the Globally Harmonized System (GHS), it presents the following hazards:
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[10]
Core Reactivity and Mechanistic Rationale
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The interplay between these groups allows for a high degree of control in multistep syntheses.
Caption: Key functional groups and their primary synthetic transformations.
The Aldehyde Group: A Hub for Carbon-Carbon and Carbon-Nitrogen Bond Formation
The aldehyde functionality is a primary site for nucleophilic attack and condensation reactions.[11]
-
Knoevenagel Condensation: This reaction, involving an active methylene compound, is a classic strategy for forming α,β-unsaturated systems. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack. This pathway is instrumental in building complex scaffolds found in various bioactive molecules.
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction converts the aldehyde into a primary, secondary, or tertiary amine. It proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. This provides a direct route to introduce crucial nitrogen-containing moieties essential for biological activity and pharmacokinetic properties.
The Nitro Group: A Precursor to Versatile Amino Functionality
The nitro group is not merely a passive substituent; it is a strategic precursor to the highly versatile amino group.
-
Reduction to an Aniline Derivative: The transformation of the nitro group to an amine is arguably the most powerful application of this intermediate. This is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reductions (e.g., SnCl₂/HCl). The resulting ortho-amino-substituted phenol is a privileged scaffold, primed for:
-
Heterocycle Formation: Intramolecular cyclization reactions to form benzodiazepines, quinolines, and other pharmaceutically relevant heterocyclic systems.
-
Amide Coupling: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in drug molecules.
-
The Phenolic System: Modulating Properties through Hydroxyl and Methoxy Groups
The hydroxyl and methoxy groups offer further sites for modification.
-
O-Alkylation/Acylation: The phenolic hydroxyl can be easily alkylated or acylated to protect it during subsequent synthetic steps or to modify the final compound's properties, such as lipophilicity and cell permeability.
-
Demethylation (Ether Cleavage): The cleavage of the methoxy group is a critical step in the synthesis of catechol-O-methyltransferase (COMT) inhibitors like Entacapone.[3] This reaction unmasks a catechol moiety, which is essential for mimicking the endogenous substrate of the COMT enzyme. Reagents like hydrobromic acid or Lewis acids are often employed for this transformation.[3]
Case Study: Synthesis of an Entacapone Intermediate
This compound is a documented intermediate in the synthesis of Entacapone, a medication used in the management of Parkinson's disease.[4] The following workflow illustrates its pivotal role.
Caption: Simplified workflow for Entacapone synthesis via 6-nitrovanillin.
This synthetic route perfectly encapsulates the logic described previously. A Knoevenagel condensation first builds the carbon skeleton, followed by the strategic reduction of the nitro group to an amine, which is a key feature of the final active pharmaceutical ingredient (API).
Detailed Experimental Protocol: Reduction of the Nitro Group
This protocol provides a reliable method for the catalytic hydrogenation of this compound to its corresponding amine. This transformation is a gateway to a vast number of subsequent reactions.
Principle: Catalytic hydrogenation is a clean, high-yielding method for the reduction of aromatic nitro groups. Palladium on activated carbon (Pd/C) is a robust and efficient catalyst. The reaction proceeds on the catalyst surface, where molecular hydrogen is activated and reacts with the nitro group, which is reduced in stages (nitroso, hydroxylamino) to the final amine. Water is the only byproduct, simplifying purification.
Materials and Reagents:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd, 5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite® or syringe filter)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve this compound (e.g., 1.97 g, 10 mmol) in a sufficient volume of methanol (e.g., 50 mL). Add a magnetic stir bar.
-
Inerting: Carefully add the 10% Pd/C catalyst (e.g., 100-200 mg).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or set up the reaction in a Parr apparatus according to manufacturer instructions). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-6 hours.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen. Caution: Pd/C can be pyrophoric when exposed to air after the reaction. Do not allow the filtered catalyst to dry completely in the open. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of the solvent (methanol).
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the desired product, 4-amino-2-hydroxy-3-methoxybenzaldehyde.
-
Purification and Characterization: The crude product is often of high purity. If necessary, it can be further purified by recrystallization. The structure should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the pharmaceutical scientist. Its multifunctionality allows for diverse and convergent synthetic strategies, reducing step counts and improving overall efficiency. By understanding the nuanced reactivity of each functional group—the condensations of the aldehyde, the latent reactivity of the nitro group, and the modulatory potential of the phenolic system—researchers can unlock pathways to novel and complex pharmaceutical intermediates. The protocols and insights provided herein serve as a foundation for leveraging this powerful building block in the ongoing quest for new therapeutic agents.
References
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Application Notes & Protocols for the Synthesis of Pyrrolo[2,1-c]benzodiazepines (PBDs) Utilizing 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Application Notes & Protocols for the Synthesis of Pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) Utilizing 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: Pyrrolobenzodiazepines (PBDs) represent a class of "privileged structures" in medicinal chemistry, renowned for their sequence-selective DNA-alkylating properties and potent antitumor activity.[1][2][3] Their unique three-dimensional structure, featuring a right-handed twist, allows for a snug fit within the minor groove of DNA, leading to covalent adduct formation with guanine bases.[4] The synthesis of PBDs and their analogues is a cornerstone of modern anticancer drug discovery. This guide focuses on the strategic application of this compound, a versatile and key building block, in the convergent synthesis of the PBD core structure.[5][6] We will not merely list procedural steps but delve into the underlying chemical logic, providing a robust framework for researchers to understand, replicate, and adapt these protocols for the development of novel PBD-based therapeutics.
Part 1: Strategic Overview & Mechanistic Rationale
The synthetic strategy hinges on the unique functionalities of this compound. The aromatic ring is pre-functionalized with the necessary oxygenation pattern for the PBD "A-ring" and a nitro group, which is a critical precursor to the aniline nitrogen required for the formation of the "B-ring" (diazepine).
The overall synthetic pathway can be visualized as a three-stage process:
-
Assembly of the Dipeptide Precursor: This involves the protection of the phenolic hydroxyl group, followed by coupling of the benzaldehyde moiety with a suitable L-proline derivative.
-
Reductive Cyclization: The cornerstone of the synthesis, where the aromatic nitro group is selectively reduced to an amine, which then undergoes intramolecular cyclization to form the seven-membered diazepine ring.
-
Final Functionalization: Conversion of the C11-position to the biologically active carbinolamine or imine functionality.
Causality Behind Experimental Design:
-
Phenolic Protection: The acidic proton of the 4-hydroxyl group would interfere with subsequent base-mediated or organometallic reactions. Therefore, its protection as a benzyl ether is a common and effective strategy. This group is stable under the planned reaction conditions and can be readily removed in the final steps via catalytic hydrogenation, often concurrently with the nitro group reduction.[7]
-
Nitro Group as a Masked Amine: The electron-withdrawing nitro group serves as a robust and unreactive placeholder for the amine. Its reduction is strategically timed to be one of the final steps, as the resulting aniline is highly reactive and prone to oxidation. Catalytic hydrogenation is the method of choice as it offers clean conversion under mild conditions.
-
Choice of Proline Derivative: The synthesis typically employs an L-proline derivative where the carboxylic acid is activated (e.g., as an acid chloride or ester) to facilitate amide bond formation with the aniline intermediate.
Synthetic Pathway Visualization
The following diagram outlines the proposed convergent synthesis of a PBD core from this compound.
Caption: Proposed synthetic pathway from the starting benzaldehyde to the PBD core.
Part 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and characterization steps for key intermediates.
Protocol 1: Synthesis of 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid
This initial step converts the starting aldehyde into a carboxylic acid and protects the phenolic hydroxyl group, preparing it for coupling with proline.
Rationale: The aldehyde is first protected to prevent side reactions during the subsequent oxidation. Benzyl bromide is chosen for its stability and ease of removal later in the synthesis. The oxidation of the aldehyde to a carboxylic acid is necessary for the subsequent amide bond formation.
| Parameter | Value / Reagent | Source/Comment |
| Starting Material | This compound | Commercially available[5] |
| Reagents | Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Potassium permanganate (KMnO₄), Acetone, Water | Standard laboratory reagents |
| Reaction Temp. | Reflux (Protection), 80 °C (Oxidation) | Standard conditions for benzylation and permanganate oxidation |
| Expected Yield | ~70-80% over two steps | Based on analogous reactions[7] |
| Molecular Formula | C₁₅H₁₃NO₆ | - |
| Molecular Weight | 303.27 g/mol | - |
Step-by-Step Methodology:
-
Protection of Hydroxyl Group:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.2 eq) dropwise and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde by recrystallization from ethanol.
-
-
Oxidation to Carboxylic Acid:
-
Suspend the protected aldehyde (1.0 eq) in an aqueous acetone solution.
-
Heat the mixture to 80 °C and add a solution of potassium permanganate (2.0 eq) in water dropwise over 2 hours.
-
Continue heating for an additional 4 hours until the purple color disappears.
-
Cool the reaction to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with 2M HCl to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-benzyloxy-5-methoxy-2-nitrobenzoic acid.
-
Intermediate Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the benzyl group and the carboxylic acid functionality, and by melting point determination.
Protocol 2: Coupling with L-Proline Methyl Ester
Rationale: This step forms the crucial dipeptide backbone of the PBD. The carboxylic acid is activated, typically with a reagent like thionyl chloride (SOCl₂) or a carbodiimide, to facilitate acylation of the proline nitrogen.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Suspend the 4-benzyloxy-5-methoxy-2-nitrobenzoic acid (1.0 eq) in thionyl chloride (5.0 eq).
-
Add a catalytic amount of DMF and stir the mixture at 70 °C for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve L-proline methyl ester hydrochloride (1.2 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (2.5 eq) to neutralize the salt.
-
Add a solution of the crude acid chloride in DCM dropwise to the proline solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting dipeptide by column chromatography on silica gel.
-
Protocol 3: Reductive Cyclization to PBD Lactam
Rationale: This is the key ring-forming step. Catalytic hydrogenation with Pd/C simultaneously reduces the nitro group to an amine and cleaves the benzyl protecting group. The newly formed aniline then undergoes spontaneous intramolecular cyclization with the proline ester to form the stable PBD lactam.
Step-by-Step Methodology:
-
Dissolve the dipeptide precursor (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (10% w/w) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Stir vigorously for 12-24 hours, monitoring by TLC for the consumption of starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude PBD lactam, which can be purified by column chromatography or recrystallization.
Part 3: Characterization of Intermediates and Final Product
Thorough characterization at each stage is critical for validating the synthetic pathway.
Analytical Techniques & Expected Data
| Technique | Purpose | Expected Observations for PBD Core |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Appearance of characteristic signals for the diazepine and pyrrolidine rings. Disappearance of nitro-aromatic and benzyl signals. |
| ¹³C NMR | Confirmation of carbon skeleton. | Signals corresponding to the tricyclic core carbons. |
| Mass Spec (MS) | Determination of molecular weight. | Molecular ion peak corresponding to the calculated mass of the PBD product. |
| IR Spectroscopy | Identification of functional groups. | Presence of amide C=O stretch (in lactam intermediate), absence of NO₂ stretches. |
Experimental Workflow for Purification and Characterization
Caption: General workflow for the purification and characterization of synthetic intermediates.
References
-
Antony, S., et al. (2011). An Update on the Synthesis of Pyrrolo[1][7]benzodiazepines. Molecules, 16(12), 10133-10181. [Link]
-
Puvvada, S., et al. (2010). Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines. Medicinal Research Reviews, 30(5), 847-877. [Link]
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Puvvada, S., et al. (2010). Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Current Medicinal Chemistry, 17(21), 2234-2253. [Link]
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Thurston, D. E., et al. (1990). O-Debenzylation of a Pyrrolo[2,1-c][1][7]benzodiazepine in the Presence of a Carbinolamine Functionality: Synthesis of DC-81. Journal of the Chemical Society, Chemical Communications, (5), 47-49. [Link]
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Sari, Y., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 34(2), 1035-1040. [Link]
-
Thurston, D. E. (2007). Synthesis of DNA-Interactive Pyrrolo[2,1-c][1][7]benzodiazepines (PBDs). In Topics in Heterocyclic Chemistry (pp. 135-168). Springer, Berlin, Heidelberg. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Li, Z., et al. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Chinese Journal of Medicinal Chemistry, 17(5), 295-297. [Link]
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Application Notes & Protocols: 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde as a Versatile Precursor for Antibody-Drug Conjugates
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Precursors in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule payloads.[] This synergy allows for the selective destruction of cancer cells while minimizing damage to healthy tissues.[2] The efficacy of an ADC is critically dependent on three components: the antibody, the cytotoxic payload, and the chemical linker that connects them.[3][4] The linker, in particular, dictates the ADC's stability in circulation and the mechanism of payload release within the target cell.[5][]
The design and synthesis of innovative linkers are paramount for advancing ADC technology. This process begins with versatile chemical precursors—foundational molecules that can be elaborated into sophisticated linker-payload systems. 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde is one such precursor of significant interest. Its unique arrangement of functional groups—an aldehyde for conjugation, a nitro group for modulating reactivity, and phenolic hydroxyl and methoxy groups for payload attachment—provides a rich chemical scaffold for developing advanced ADC systems.[7][8]
This guide provides a detailed exploration of this compound as a precursor, outlining the strategic rationale behind its use, protocols for its conversion into a linker-payload, and methods for conjugation to an antibody and subsequent characterization of the final ADC.
The ADC Mechanism of Action: A Targeted Approach
The therapeutic principle of an ADC is a multi-step process designed for precision.[9]
-
Circulation & Targeting : Following intravenous administration, the ADC circulates systemically. The monoclonal antibody component seeks out and binds specifically to a target antigen that is overexpressed on the surface of tumor cells.[]
-
Internalization : Upon binding, the cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.[10]
-
Payload Release : The complex is trafficked to intracellular compartments, typically lysosomes.[2] Inside the lysosome, the linker is cleaved by specific enzymes or the acidic environment, releasing the active cytotoxic payload.[9]
-
Cytotoxicity : The freed payload then exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule polymerization, ultimately inducing apoptosis in the cancer cell.[3][10]
Caption: High-level workflow for converting the precursor to a linker-payload.
Protocol 1: Synthesis of a Representative Linker-Payload
This protocol describes a hypothetical synthesis where a payload containing a leaving group (e.g., a tosylate) is attached to the phenolic hydroxyl of the precursor.
Objective: To synthesize a conjugation-ready linker-payload where the payload is attached via the hydroxyl group, leaving the aldehyde free for antibody conjugation.
Materials:
-
This compound
-
Payload-spacer-OTs (a tosylated cytotoxic payload with a self-immolative spacer)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes. Rationale: The base deprotonates the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile for the subsequent alkylation step.
-
Payload Attachment: Add the Payload-spacer-OTs (1.1 eq), dissolved in a minimal amount of anhydrous DMF, dropwise to the reaction mixture.
-
Reaction Incubation: Heat the reaction mixture to 60°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine. Rationale: This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure aldehyde-functionalized linker-payload.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and HPLC.
Part 3: Antibody Modification and Conjugation
With the aldehyde-functionalized linker-payload in hand, the next stage is conjugation to the antibody. Direct reaction of aldehydes with native antibody residues is inefficient. Therefore, a common strategy is to first modify the antibody to introduce a compatible reactive partner, such as a hydrazide group, on its surface lysine residues.
Protocol 2: Two-Step Antibody Conjugation
Step A: Antibody Modification (Introduction of Hydrazide Groups)
Materials:
-
Monoclonal antibody (in amine-free buffer, e.g., PBS, pH 7.4)
-
Succinimidyl 4-hydrazinonicotinate acetone hydrazone (S-Hynic), dissolved in DMSO
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange: Exchange the antibody into the Reaction Buffer (pH 8.0) to a final concentration of 5-10 mg/mL. Rationale: A slightly basic pH promotes the reaction between the NHS ester of S-Hynic and the primary amine of lysine residues. [11]2. Activation Reaction: Add a 10-fold molar excess of S-Hynic (from a 20 mM DMSO stock) to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted S-Hynic by passing the reaction mixture through a desalting column equilibrated with PBS (pH 6.0). The resulting product is the hydrazide-modified antibody.
Step B: Conjugation of Aldehyde-Linker-Payload
Materials:
-
Hydrazide-modified antibody (from Step A)
-
Purified aldehyde-functionalized linker-payload (from Protocol 1), dissolved in DMSO
-
Conjugation Buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)
Procedure:
-
pH Adjustment: Adjust the pH of the hydrazide-modified antibody solution to ~5.5 using the Conjugation Buffer. Rationale: The formation of a hydrazone bond from an aldehyde and a hydrazide is most efficient under mildly acidic conditions. [12]2. Conjugation Reaction: Add a 5-fold molar excess of the aldehyde-linker-payload (from a 10 mM DMSO stock) to the modified antibody solution. Ensure the final concentration of DMSO is less than 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction overnight at 4°C with gentle mixing.
-
Purification: The crude ADC is now ready for purification to remove unconjugated linker-payload and any aggregates.
Part 4: ADC Purification and Characterization
Purification and rigorous characterization are essential to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC. [13]This workflow separates the desired ADC monomer from impurities and quantifies its critical quality attributes. [14]
Caption: Workflow for the purification and analytical characterization of an ADC.
Protocol 3: ADC Purification and Analysis
Objective: To purify the ADC and determine its key quality attributes, including drug-to-antibody ratio (DAR) and aggregate content.
A. Purification by Size-Exclusion Chromatography (SEC)
-
System Equilibration: Equilibrate an SEC column (appropriate for antibody separation) with a formulation buffer (e.g., PBS, pH 7.4). [15]2. Sample Loading: Load the crude ADC reaction mixture onto the equilibrated column.
-
Elution & Fraction Collection: Elute the sample isocratically. Collect the fractions corresponding to the main monomeric ADC peak, which will elute first, well ahead of the smaller, unconjugated linker-payload.
B. Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity. Since each conjugated payload adds hydrophobicity, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, etc.), allowing for the calculation of the average DAR. [16][17]
-
System Setup: Use a HIC column on an HPLC system. Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0). Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient Elution: Inject the purified ADC. Elute with a linear gradient from 100% A to 100% B. Species with higher DAR are more hydrophobic and will elute later (at lower salt concentrations). [15]3. Data Analysis: Integrate the peak areas for each species (DAR=0, 2, 4, etc.). Calculate the average DAR using the weighted average of the peak areas.
C. Characterization by Size-Exclusion Chromatography (SEC)
SEC is used to quantify the percentage of high molecular weight species (aggregates) and fragments in the final product. [16][18]
-
System Setup: Use an SEC column on an HPLC system with a mobile phase such as PBS.
-
Isocratic Elution: Inject the purified ADC and elute isocratically.
-
Data Analysis: Monitor the elution profile at 280 nm. Aggregates will elute before the main monomer peak, and fragments will elute after. Integrate the peak areas to determine the percentage of monomer, aggregate, and fragment. [15]
Summary of Key ADC Quality Attributes
| Quality Attribute | Analytical Method | Purpose |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | Determines the average number of payloads per antibody, affecting potency and pharmacokinetics. [16][19] |
| Purity / Aggregation | Size-Exclusion Chromatography (SEC) | Quantifies the percentage of desired monomer vs. potentially immunogenic aggregates. [16][17] |
| Identity and Heterogeneity | Mass Spectrometry (MS), SDS-PAGE | Confirms the correct mass of the light and heavy chains and visualizes the drug load distribution. [16] |
| Unconjugated Linker-Payload | Reversed-Phase HPLC (RP-HPLC) | Quantifies the amount of residual free drug, a critical safety parameter. |
Conclusion
This compound stands out as a highly valuable and versatile precursor in the field of antibody-drug conjugate development. Its well-defined chemical functionalities allow for the rational design of linker-payloads with precise control over reactivity and points of attachment. The protocols and workflows described herein provide a comprehensive framework for researchers to leverage this precursor in creating next-generation ADCs. By integrating thoughtful chemical synthesis with robust analytical characterization, the development of safer and more effective targeted cancer therapies can be significantly advanced.
References
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Mechanism of action of antibody–drug conjugates. Created with BioRender.com. (n.d.). ResearchGate. Retrieved from [Link]
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Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Available from: [Link]
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Lu, J., Jiang, F., Lu, A., & Zhang, G. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available from: [Link]
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Barfield, M., Locuson, C., & Lepsy, C. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(15), 6064–6071. Available from: [Link]
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Fu, Y., & Ho, M. (2024). Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies. Journal of Hematology & Oncology, 17(1), 63. Available from: [Link]
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D'Atri, V. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International, 31(10). Retrieved from [Link]
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Creative Biolabs. (2021). Overview: Mechanism of Action of ADC. Creative Biolabs. Retrieved from [Link]
-
LoRusso, P. M., & Vidva, R. (2023). Rise of Antibody-Drug Conjugates: The Present and Future. ASCO Daily News. Retrieved from [Link]
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Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. Biotech Informers. Retrieved from [Link]
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Yang, J., & Ly, K. (2018). Biophysical Methods for Characterization of Antibody-Drug Conjugates. Methods in Molecular Biology, 1680, 15-30. Available from: [Link]
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Agarwal, P., & Bertozzi, C. R. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Bioconjugate Chemistry, 26(2), 176–192. Available from: [Link]
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Strop, P. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3505–3517. Available from: [Link]
-
LCGC International. (2024). Chromatographic Strategies for Intact mAb and ADC Analysis. LCGC International. Retrieved from [Link]
-
Separation Science. (n.d.). Methods for mAb and ADC analysis. Separation Science. Retrieved from [Link]
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ResearchGate. (2015). Current ADC linker chemistry. ResearchGate. Retrieved from [Link]
-
Ha, E., & Kondaveeti, S. (2019). Workflow Solutions for Optimizing Native ADC and mAb Analysis. LCGC, 37(9), 24-29. Available from: [Link]
-
Rashidian, M., & Kumarapperuma, S. C. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 21(2), 177. Available from: [Link]
-
Baker, D. P., & Goss, S. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 20(13), 1146-1164. Available from: [Link]
-
Kumar, A., Singh, B. K., & Kumar, R. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 346-357. Available from: [Link]
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Zhang, Y., & Zhang, Z. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Wuhan University Journal of Natural Sciences, 12(5), 855-858. Available from: [Link]
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Hermanson, G. T. (2004). Small-Molecule—Protein Conjugation Procedures. Methods in Molecular Biology, 283, 43-55. Available from: [Link]
-
Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Abzena. Retrieved from [Link]
-
Pillow, T. H., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Bioconjugate Chemistry, 25(7), 1237–1244. Available from: [Link]
-
Pillow, T. H., et al. (2014). Aldehyde tag coupled with HIPS chemistry enables the production of ADCs conjugated site-specifically to different antibody regions with distinct in vivo efficacy and PK outcomes. Bioconjugate Chemistry, 25(7), 1237-44. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of the American Chemical Society. (1918). DERIVATIVES OF PARA-NITRO-BENZALDEHYDE. Journal of the American Chemical Society, 40(7), 1079–1086. Available from: [Link]
-
Chemsrc. (n.d.). Benzaldehyde,4-hydroxy-5-methoxy-2-nitro-. Chemsrc. Retrieved from [Link]
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Lim, R. K., & Lin, Q. (2019). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. ACS Chemical Biology, 14(11), 2419–2424. Available from: [Link]
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Montagner, D., & Gandin, V. (2022). Antibody Drug Conjugates for Cancer Therapy: From Metallodrugs to Nature-Inspired Payloads. Molecules, 27(19), 6527. Available from: [Link]
-
Wang, Y., et al. (2004). Synthesis of m-nitrobenzaldehyde. Huaxue Shiji, 26(1), 27-28. Available from: [Link]
-
Su, D., et al. (2021). Strategic and Chemical Advances in Antibody–Drug Conjugates. Pharmaceutics, 13(9), 1469. Available from: [Link]
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Reduction of the nitro group in 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
An Application Note for the Selective Reduction of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the nitro group in this compound to yield 2-amino-4-hydroxy-5-methoxybenzaldehyde. The resulting amino-vanillin derivative is a highly valuable building block in the synthesis of various pharmaceutical agents and complex organic molecules. The primary challenge in this transformation is achieving high chemoselectivity, preserving the sensitive aldehyde and phenolic hydroxyl functionalities. This document explores several robust methodologies, including reductions with tin(II) chloride, sodium dithionite, and iron in an acidic medium. Each method's mechanistic underpinnings, advantages, and limitations are discussed to provide researchers with the necessary insights for procedural selection and optimization.
Introduction: Synthetic Importance and Selectivity Challenges
This compound, a derivative of vanillin, serves as a key starting material in synthetic organic chemistry.[1][2] The reduction of its nitro group to a primary amine unlocks a versatile synthetic handle for subsequent transformations, such as the formation of Schiff bases, amides, and heterocyclic systems. The product, 2-amino-4-hydroxy-5-methoxybenzaldehyde, is a crucial intermediate in the development of novel therapeutic agents.
The core challenge of this synthesis lies in the chemoselective reduction of the nitro moiety in the presence of an aldehyde group. The aldehyde is susceptible to reduction to an alcohol, and the overall electronic nature of the substituted aromatic ring can influence reactivity. Therefore, the choice of reducing agent and reaction conditions is paramount to prevent over-reduction or undesired side reactions, ensuring a high yield of the target amine.[3]
Mechanistic Considerations and Method Selection
The reduction of an aromatic nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[4][5][6] The choice of reductant determines the reaction's kinetics, selectivity, and compatibility with other functional groups.
Caption: General pathway for aromatic nitro group reduction.
Several classes of reagents are effective for this transformation. Catalytic hydrogenation is a powerful method but can pose a risk of reducing the aldehyde.[7][8] Metal-based reductions in acidic or neutral media and reductions using sulfur-based compounds offer excellent alternatives with high selectivity.
Comparative Overview of Reduction Methods
The following table summarizes prominent methods for the reduction of this compound, providing a basis for selecting the most appropriate protocol.
| Method | Reagents | Typical Solvent | Advantages | Key Considerations |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Mild, highly selective for nitro groups over carbonyls.[7][9] | Requires stoichiometric amounts of tin salt, leading to metal waste.[10] Basic workup is necessary.[11] |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Water, DMF, Ethanol | Inexpensive, metal-free, safe, and highly chemoselective.[12][13] | Reaction can be sensitive to pH and requires aqueous or semi-aqueous conditions. |
| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water, Acetic Acid | Cost-effective, robust, and widely used in industrial applications.[14][15][16] | Requires a significant excess of iron. The resulting iron sludge can complicate workup.[10] |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Ethanol, Methanol | High atom economy, clean reaction. Raney Nickel can be used to avoid dehalogenation if applicable.[7] | Potential for over-reduction of the aldehyde to an alcohol. Requires specialized hydrogenation equipment.[9] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the selective reduction of this compound.
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This method is highly reliable and offers excellent selectivity for the nitro group.[7][10]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add Tin(II) chloride dihydrate (4.0-5.0 eq).
-
Carefully add concentrated HCl (a few drops) to initiate the reaction.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-hydroxy-5-methoxybenzaldehyde.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)
This protocol provides a metal-free, environmentally benign alternative that is highly effective for selective nitro reductions.[12][13]
Materials:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol or Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol (or dioxane) and water in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 eq) and sodium bicarbonate (2.0-3.0 eq) in water.
-
Add the aqueous sodium dithionite solution dropwise to the stirred solution of the nitro compound at room temperature. The reaction is often exothermic and may require cooling in an ice bath.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and add ethyl acetate.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify via column chromatography on silica gel if necessary.
Experimental Workflow and Characterization
A systematic workflow is essential for successful synthesis and product validation.
Caption: Standard workflow for synthesis and product validation.
Product Characterization: The identity and purity of the synthesized 2-amino-4-hydroxy-5-methoxybenzaldehyde should be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expect to see the appearance of a broad singlet corresponding to the -NH₂ protons, alongside characteristic shifts for the aromatic protons, aldehyde proton (-CHO), hydroxyl (-OH), and methoxy (-OCH₃) groups. The aromatic coupling patterns will change significantly upon substitution.
-
FT-IR: The strong symmetric and asymmetric stretching bands of the nitro group (~1530 and 1350 cm⁻¹) in the starting material will disappear. New bands corresponding to N-H stretching of the primary amine will appear in the region of 3300-3500 cm⁻¹.[17]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₈H₉NO₃, MW: 167.16 g/mol ).
References
- Vertex AI Search. (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO.
- OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH.
- Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives….
- csbsju.edu. (n.d.).
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- Master Organic Chemistry. (2025). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
- OrgoSolver. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- ACS GCI Pharmaceutical Roundtable. (2025). Sn2+ reduction.
- ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB | Download Table.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Google Patents. (n.d.). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- BenchChem. (2025).
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). 5-Nitrovanillin.
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Application Notes and Protocols for the Utilization of 6-Nitrovanillin as a Versatile Building Block in Total Synthesis
Intended Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
Abstract: 6-Nitrovanillin (3-methoxy-4-hydroxy-6-nitrobenzaldehyde) is a functionalized aromatic aldehyde that holds significant potential as a versatile building block in the total synthesis of complex organic molecules. While its isomer, 5-nitrovanillin, has been more extensively studied, the unique substitution pattern of 6-nitrovanillin offers distinct electronic and steric properties that can be strategically exploited in synthetic design. This comprehensive guide provides an in-depth exploration of the synthesis and reactivity of 6-nitrovanillin, detailing its application in the construction of key synthetic intermediates and heterocyclic scaffolds relevant to pharmaceutical and materials science research. This document furnishes detailed experimental protocols, mechanistic insights, and a forward-looking perspective on its role in modern organic synthesis.
Introduction: The Strategic Value of 6-Nitrovanillin
6-Nitrovanillin is a derivative of vanillin, a naturally abundant and renewable starting material. Its structure is characterized by the presence of four distinct and reactive functional groups on the benzene ring: a hydroxyl group, a methoxy group, an aldehyde, and a nitro group at the 6-position. The ortho-positioning of the nitro group relative to the aldehyde and meta to the hydroxyl group profoundly influences the molecule's reactivity, distinguishing it from its more commonly utilized 5-nitro isomer.
The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the proximity of the nitro and aldehyde groups can lead to unique intramolecular interactions and reactivity patterns. This application note will elucidate the synthetic pathways to access 6-nitrovanillin and subsequently explore the transformations of its functional groups to generate advanced intermediates for total synthesis.
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 6-Nitrovanillin | C₈H₇NO₅ | 197.15 | Yellow solid | 135-138 |
| 6-Nitroveratraldehyde | C₉H₉NO₅ | 211.17 | Yellow crystalline powder | 131-133 |
Synthesis of 6-Nitrovanillin and its Derivatives
The regioselective synthesis of 6-nitrovanillin is a critical first step for its utilization. Direct nitration of vanillin typically yields the 5-nitro isomer as the major product. Therefore, a protecting group strategy is often employed to direct the nitration to the 6-position.
Synthesis of 6-Nitrovanillin via O-Benzylvanillin
A reliable method for the synthesis of 6-nitrovanillin involves the nitration of O-benzyl vanillin. The bulky benzyl protecting group directs the incoming nitro group to the sterically less hindered 6-position.
Protocol 1: Synthesis of 6-Nitrovanillin [1]
Step 1: Benzylation of Vanillin
-
To a solution of vanillin (1 eq) in a suitable solvent such as DMF or acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford O-benzyl vanillin.
Step 2: Nitration of O-Benzyl Vanillin
-
Dissolve O-benzyl vanillin (1 eq) in a suitable solvent like sulfolane.
-
Cool the solution to 0 °C and slowly add fuming nitric acid (1.1 eq).
-
Stir the reaction at low temperature, carefully monitoring the reaction progress by TLC to avoid over-nitration.
-
Once the starting material is consumed, quench the reaction by pouring it into ice-water.
-
Extract the product with a suitable organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield O-benzyl-6-nitrovanillin.
Step 3: Deprotection to Yield 6-Nitrovanillin
-
Dissolve O-benzyl-6-nitrovanillin (1 eq) in a suitable solvent such as dichloromethane or ethanol.
-
Add a catalyst for hydrogenolysis, such as 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until TLC analysis indicates complete debenzylation.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 6-nitrovanillin.
Synthesis of 6-Nitroveratraldehyde
6-Nitroveratraldehyde, the O-methylated analog of 6-nitrovanillin, is another important building block. It can be synthesized by the direct nitration of veratraldehyde.
Protocol 2: Synthesis of 6-Nitroveratraldehyde
-
In a flask equipped with a stirrer, add nitric acid (sp. gr. 1.4).
-
Cool the acid to 15-20 °C in a water bath.
-
Slowly add finely crushed veratraldehyde (1 eq) in small portions to the stirred nitric acid, maintaining the temperature.
-
After the addition is complete, continue stirring for a short period.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
The crude product can be recrystallized from ethanol to yield pure 6-nitroveratraldehyde as a yellow crystalline solid.
Synthetic Transformations and Applications of 6-Nitrovanillin
The synthetic utility of 6-nitrovanillin lies in the selective manipulation of its functional groups.
Reactions at the Aldehyde Group
The aldehyde functionality of 6-nitrovanillin is a key handle for carbon-carbon bond formation and the introduction of nitrogen-containing moieties. The presence of the ortho-nitro group increases the electrophilicity of the aldehyde carbon, potentially accelerating nucleophilic additions.[2]
The Knoevenagel condensation provides a route to α,β-unsaturated compounds, which are versatile intermediates in total synthesis.[3][4][5][6][7]
Protocol 3: Generalized Knoevenagel Condensation of 6-Nitrovanillin
-
Dissolve 6-nitrovanillin (1 eq) and an active methylene compound (e.g., diethyl malonate, malononitrile, or nitromethane) (1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC. A Dean-Stark apparatus can be used to remove water if necessary.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Selective reduction of 6-nitrovanillin.
Synthesis of Heterocycles from 6-Aminovanillin Derivatives
The resulting 6-aminovanillin and its derivatives are excellent precursors for the synthesis of nitrogen-containing heterocycles.
Quinolines are a prominent class of heterocycles with a wide range of biological activities. The Friedländer annulation is a classic method for their synthesis. [8][9][10][11][12]
Protocol 5: Generalized Friedländer Annulation for Quinoline Synthesis
-
Condense 6-aminovanillin (or its O-protected derivative) (1 eq) with a compound containing an α-methylene ketone (e.g., ethyl acetoacetate) (1.1 eq).
-
The reaction can be catalyzed by an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) in a high-boiling solvent like toluene or xylene.
-
Heat the mixture to reflux, often with azeotropic removal of water using a Dean-Stark trap.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and purify by crystallization or column chromatography to obtain the substituted quinoline.
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related structures, which are core motifs in many alkaloids. [13][14][15][16][17]This requires the conversion of the 6-aminovanillin derivative to a β-arylethylamine.
Protocol 6: Generalized Pictet-Spengler Reaction
Step 1: Synthesis of the β-Arylethylamine Intermediate
-
Reduce the aldehyde of a suitably protected 6-aminovanillin derivative to the corresponding alcohol using a mild reducing agent like sodium borohydride.
-
Convert the alcohol to a halide or tosylate.
-
Displace the leaving group with cyanide, followed by reduction of the nitrile to the primary amine to yield the β-arylethylamine.
Step 2: Pictet-Spengler Cyclization
-
Condense the β-arylethylamine (1 eq) with an aldehyde or ketone (1.1 eq) under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) in a solvent like dichloromethane or toluene.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Neutralize the reaction mixture and extract the product.
-
Purify the resulting tetrahydroisoquinoline derivative by column chromatography.
Reactions of the Hydroxyl and Methoxy Groups
The phenolic hydroxyl and methoxy groups of 6-nitrovanillin can be modified to alter the electronic properties of the molecule or to introduce further functionality.
The hydroxyl group can be readily alkylated or acylated to protect it or to introduce specific side chains. [18][19][20][21]
Protocol 7: Generalized O-Methylation of 6-Nitrovanillin
-
Dissolve 6-nitrovanillin (1 eq) in a polar aprotic solvent such as DMF.
-
Add a base, such as potassium carbonate (1.5 eq).
-
Add a methylating agent, for instance, dimethyl sulfate or methyl iodide (1.2 eq), dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by pouring it into water and extracting with an organic solvent.
-
Purify the resulting 6-nitroveratraldehyde by recrystallization or chromatography.
Conclusion and Future Outlook
6-Nitrovanillin, while currently underutilized compared to its 5-nitro isomer, presents a compelling platform for the synthesis of diverse and complex molecular architectures. The strategic placement of its functional groups allows for a range of selective transformations, leading to valuable intermediates for the construction of novel heterocyclic systems. The protocols and synthetic strategies outlined in this application note provide a foundational framework for researchers to explore the rich chemistry of this building block. As the demand for novel bioactive compounds and functional materials continues to grow, the unique reactivity profile of 6-nitrovanillin is poised to capture the attention of synthetic chemists, paving the way for its application in the total synthesis of next-generation pharmaceuticals and advanced materials.
References
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- Selective reduction of nitro group without affecting other functional groups. (2025). BenchChem.
- An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. (2025). BenchChem.
- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (n.d.). CiteSeerX.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
- Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. (2017). RSC Publishing.
- Pictet–Spengler reaction. (n.d.). In Wikipedia.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
- Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. (2021). Acta Chimica Asiana.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Reduction of nitro compounds. (n.d.). In Wikipedia.
- Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. (n.d.). MDPI.
- Process for the o-methylation of phenols and a catalyst for carrying out the process. (n.d.).
- Knoevenagel condens
- New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. (2024). Al-Nahrain Journal of Science.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (n.d.). PubMed Central.
- Benign and proficient procedure for preparation of quinoline derivatives. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC.
- Knoevenagel Condensation Doebner Modific
- Synthesis of Quinoline and deriv
- (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (n.d.).
- Synthesis and Identification of (4, 5, 6 and 7) Membered Heterocyclic Derivatives from 5-nitrovanilline. (2018).
- O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. (2025).
- 5-Nitrovanillin in Synthesis: A Comparative Guide to Vanillin Deriv
- The Pictet-Spengler Reaction Upd
- Different methylating agents used for O-methylation of phenolic compounds. (n.d.).
- Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. (n.d.).
- Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2025). YouTube.
- Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. (n.d.).
- Knoevenagel condensations of aldehydes and different active methylene compounds. (n.d.).
- Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube.
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The Strategic Utility of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of drug discovery and development, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs featuring these structural motifs. The strategic selection of starting materials is paramount to the efficient construction of these complex molecules. 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde, a derivative of vanillin, emerges as a particularly valuable and versatile building block.[1] Its utility stems from a unique arrangement of functional groups: a nucleophilic hydroxyl group, an aldehyde ready for condensation or oxidation/reduction, and a nitro group that can be readily transformed into an amine, a key handle for cyclization reactions.[2] This trifecta of reactivity, positioned on a benzene ring, provides a powerful platform for the synthesis of a diverse array of heterocyclic compounds, including benzofurans, quinolines, and indoles.
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical application of this compound in the synthesis of novel heterocyclic compounds. We will explore detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and present data in a clear, accessible format to facilitate the translation of these methods into your laboratory workflows.
Chemical Profile of this compound
A thorough understanding of the starting material's properties is critical for successful synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 6-Nitrovanillin, Nitro-vanillin | [3] |
| CAS Number | 2454-72-0 | [3][4] |
| Molecular Formula | C₈H₇NO₅ | [3][4] |
| Molecular Weight | 197.14 g/mol | [3] |
| Appearance | Yellow solid | [5] |
| Storage | 2-8°C, under inert atmosphere | [5] |
The molecule's reactivity is dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which acidifies the phenolic proton and deactivates the ring towards electrophilic substitution, while directing incoming nucleophiles. The aldehyde is a key electrophilic site, and the hydroxyl group is a potent nucleophile, particularly when deprotonated.
Application Protocol 1: Synthesis of Substituted Benzofurans
The benzofuran scaffold is a core component of many biologically active natural products and synthetic drugs.[6] A common and effective strategy for their synthesis involves the reaction of a salicylaldehyde derivative with an active methylene compound, followed by cyclization. Here, we adapt this approach for this compound.
Workflow: Perkin-Oglialoro Reaction for Benzofuran Synthesis
This protocol outlines a two-step synthesis of a 6-methoxy-7-nitrobenzofuran derivative. The workflow involves an initial Perkin-like condensation followed by an intramolecular cyclization.
Caption: Workflow for the synthesis of a substituted benzofuran.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Diethyl bromomalonate (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone.
-
Addition of Reagent: Stir the suspension at room temperature for 15 minutes. Add diethyl bromomalonate (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired ethyl 6-methoxy-7-nitrobenzofuran-2-carboxylate.[7]
Causality and Insights:
-
Why K₂CO₃? Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of diethyl bromomalonate.
-
Why Acetone? Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the phenoxide and the bromomalonate. Its boiling point is appropriate for refluxing conditions.
-
The Cyclization Step: The initial O-alkylation is followed by an intramolecular condensation. The base facilitates the formation of an enolate from the malonate moiety, which then attacks the aldehyde carbonyl group, leading to cyclization and subsequent dehydration to form the furan ring.
Application Protocol 2: Domino Synthesis of Substituted Quinolines
The quinoline ring system is a privileged scaffold in medicinal chemistry, found in drugs like quinine and ciprofloxacin.[8][9] The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a classic method for quinoline synthesis.[10] A powerful modification of this method utilizes a 2-nitrobenzaldehyde, incorporating an in-situ reduction of the nitro group.[10]
Workflow: Domino Nitro Reduction-Friedländer Annulation
This protocol describes a one-pot synthesis of a substituted quinoline from this compound and an active methylene compound (e.g., ethyl acetoacetate).
Caption: Domino reaction workflow for substituted quinoline synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.5 eq)
-
Iron powder (Fe, <100 mesh) (4.0 eq)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve this compound (1.0 eq) in glacial acetic acid. Add ethyl acetoacetate (2.5 eq) to the solution.[10]
-
Heating: Stir the mixture and heat to 100-110 °C.
-
Reduction: Once the target temperature is reached, add the iron powder (4.0 eq) portion-wise over 20 minutes. An exothermic reaction and color change are typically observed.[10]
-
Reaction: Maintain the reaction at 110 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove excess iron and iron salts, washing the pad with ethyl acetate.
-
Neutralization & Extraction: Carefully neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solvent under reduced pressure and purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target quinoline derivative.
Causality and Insights:
-
Why Iron in Acetic Acid? This combination is a classic and cost-effective system for the reduction of aromatic nitro groups to amines.[10] The reaction generates the required 2-aminobenzaldehyde in situ.
-
Domino Principle: This one-pot procedure is highly efficient. The reduction of the nitro group immediately provides the substrate for the subsequent Friedländer condensation, avoiding the need to isolate the often unstable 2-aminobenzaldehyde intermediate.[10]
-
Role of Ethyl Acetoacetate: This β-ketoester serves as the active methylene component. The ketone carbonyl condenses with the newly formed aniline, and the methylene group adjacent to the ester cyclizes onto the benzaldehyde carbonyl.
Application Protocol 3: Fischer Synthesis of Substituted Indoles
The indole nucleus is a ubiquitous feature in natural products and pharmaceuticals, most famously in the neurotransmitter serotonin and the drug sumatriptan.[11] The Fischer indole synthesis is a robust and historic method for constructing this ring system from a phenylhydrazine and a carbonyl compound.[12] To apply this to our starting material, we must first convert the aldehyde to a hydrazine.
Workflow: Multi-step Indole Synthesis
This pathway involves the initial reduction of the nitro group, diazotization, reduction to a hydrazine, and subsequent Fischer cyclization with a ketone.
Caption: Multi-step workflow for the synthesis of indoles.
Detailed Experimental Protocol (Fischer Cyclization Step)
This protocol details the final, key step of the synthesis. It assumes the successful synthesis of the (4-formyl-5-hydroxy-2-methoxyphenyl)hydrazine intermediate.
Materials:
-
(4-Formyl-5-hydroxy-2-methoxyphenyl)hydrazine (1.0 eq)
-
Cyclohexanone (or other suitable ketone/aldehyde) (1.1 eq)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Ice-water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Hydrazone Formation (Optional in-situ): In a round-bottom flask, dissolve the hydrazine (1.0 eq) and cyclohexanone (1.1 eq) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to form the hydrazone. The solvent can then be removed under reduced pressure.
-
Cyclization: Add polyphosphoric acid (PPA) to the crude hydrazone. Heat the mixture with stirring to 80-100 °C. The reaction is often rapid (30-60 minutes). Monitor by TLC.[11][12]
-
Quenching: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Work-up: Neutralize the acidic solution with a saturated sodium bicarbonate solution or aqueous sodium hydroxide until basic.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography or recrystallization to yield the final indole product.
Causality and Insights:
-
Why an Acid Catalyst? The Fischer indole synthesis requires an acid catalyst (Brønsted or Lewis) to promote the key[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the hydrazone.[12]
-
Choice of Carbonyl Component: The structure of the aldehyde or ketone used will determine the substitution pattern at positions 2 and 3 of the final indole ring.
-
Regiochemistry: The substituents on the phenylhydrazine ring direct the cyclization. In this case, the cyclization will lead to a defined regioisomer of the substituted indole.
Conclusion
This compound is a potent and strategically valuable starting material for constructing diverse and medicinally relevant heterocyclic cores. The carefully positioned functional groups allow for a range of transformations, enabling access to substituted benzofurans, quinolines, and indoles through well-established synthetic methodologies. The protocols detailed herein provide a robust framework for researchers to harness the synthetic potential of this versatile building block, paving the way for the discovery and development of novel therapeutic agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubMed Central (PMC). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]
-
PubMed Central (PMC). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]
-
Wikipedia. 5-Nitrovanillin. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
Sources
- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C8H7NO5 | CID 220398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 2454-72-0 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Laboratory-Scale Synthesis of 6-Nitrovanillin
Abstract
This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of 6-Nitrovanillin (4-hydroxy-5-methoxy-2-nitrobenzaldehyde). Direct nitration of vanillin predominantly yields the 5-nitro isomer due to the directing effects of the hydroxyl and methoxy groups. Therefore, a robust three-step synthesis is detailed herein, involving the protection of the phenolic hydroxyl group as an acetate ester, followed by regioselective nitration, and subsequent deprotection to yield the target 6-nitrovanillin. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and safety considerations to ensure a reproducible and safe synthesis.
Introduction and Strategic Overview
6-Nitrovanillin is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1] Unlike its 5-nitro isomer, which is readily formed by direct electrophilic nitration of vanillin, the synthesis of 6-nitrovanillin requires a strategic approach to control the regioselectivity of the nitration reaction. The phenolic hydroxyl group of vanillin is a powerful ortho-, para-director, leading the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 5-position, which is ortho to the hydroxyl group.
To circumvent this, the hydroxyl group must be temporarily deactivated or "protected." This guide details a reliable three-step pathway that utilizes an acetyl protecting group. The strategy is as follows:
-
Protection: The phenolic hydroxyl group of vanillin is acetylated to form 4-formyl-2-methoxyphenyl acetate (vanillin acetate). This moderates the directing effect of the oxygen atom.
-
Nitration: The vanillin acetate undergoes electrophilic nitration. The primary directing groups are now the methoxy group (ortho-, para-directing) and the acetylated hydroxyl group (ortho-, para-directing but less activating). This directs the nitration to the 6-position, which is ortho to the methoxy group.
-
Deprotection: The acetyl group is removed via hydrolysis to regenerate the phenolic hydroxyl group, yielding the final product, 6-nitrovanillin.
This multi-step approach is essential for achieving the desired regiochemistry and is a common strategy in the synthesis of complex aromatic compounds.
Reaction Schematics and Workflow
Overall Synthesis Pathway
The complete workflow from vanillin to 6-nitrovanillin is illustrated below.
Caption: Overall workflow for the 3-step synthesis of 6-Nitrovanillin.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves the use of corrosive acids, flammable solvents, and a highly exothermic nitration reaction. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Part 1: Protection - Synthesis of Vanillin Acetate
Causality: The acetylation of the phenolic hydroxyl group is critical to deactivate its strong directing effect. By converting it to an ester, we ensure that the subsequent nitration is directed by the methoxy group, leading to substitution at the desired 6-position.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Vanillin | 152.15 | 5.0 g | 32.86 |
| Acetic Anhydride | 102.09 | 4.0 mL (4.3 g) | 42.1 |
| Pyridine (dry) | 79.10 | 4.0 mL (3.9 g) | 49.3 |
| Dichloromethane (DCM) | 84.93 | 60 mL | - |
| Crushed Ice | - | ~200 g | - |
| 5% Hydrochloric Acid | - | ~100 mL | - |
| Ethanol (95%) | - | As needed for recrystallization | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (5.0 g, 32.86 mmol).
-
Dissolution: Add dichloromethane (60 mL) to the flask and stir until the vanillin is completely dissolved.
-
Reagent Addition: Under anhydrous conditions, add acetic anhydride (4.0 mL, 42.1 mmol) followed by dry pyridine (4.0 mL, 49.3 mmol) to the solution.[2][3]
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: Hexane:Ethyl Acetate = 1:1). The disappearance of the vanillin spot indicates reaction completion.
-
Workup: Carefully pour the reaction mixture into a beaker containing approximately 200 g of crushed ice. Stir vigorously for 15 minutes.
-
Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2 x 50 mL) and then with water (1 x 50 mL) to remove pyridine.
-
Isolation: Dry the organic (DCM) layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from 95% ethanol to yield vanillin acetate as a white crystalline solid.[2][3]
Part 2: Nitration - Synthesis of 6-Nitrovanillin Acetate
Causality: This step introduces the nitro group onto the aromatic ring. The reaction is conducted at low temperatures (-10 to 0 °C) because nitration is a highly exothermic process.[3] Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Vanillin Acetate | 194.18 | 4.0 g | 20.6 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Fuming Nitric Acid (≥90%) | 63.01 | ~4 mL | ~89.0 |
| Ice-Salt Bath | - | As needed | - |
| Ice-Cold Water | - | ~150 mL | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve the vanillin acetate (4.0 g, 20.6 mmol) in dichloromethane (50 mL).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to between -10 and 0 °C with continuous stirring.
-
Nitrating Agent Addition: Using a dropping funnel, add fuming nitric acid (~4 mL) dropwise to the cooled solution over 20-30 minutes. CRITICAL: Monitor the temperature closely and maintain it below 0 °C throughout the addition. The solution will typically turn a dark red or brown color.
-
Reaction: After the addition is complete, continue to stir the mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC (Hexane:Ethyl Acetate = 1:1) until the starting material is consumed.
-
Quenching & Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold water. A yellow precipitate will form.[3]
-
Isolation: Stir the slurry for 15 minutes, then collect the yellow solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the obtained precipitate (6-nitrovanillin acetate) in a desiccator or a vacuum oven at low heat. This intermediate is often pure enough to be carried forward to the next step without further purification.
Part 3: Deprotection - Synthesis of 6-Nitrovanillin
Causality: The final step is the hydrolysis of the acetate ester to reveal the phenolic hydroxyl group. Acid-catalyzed hydrolysis is an effective method for this transformation.[4] Refluxing with aqueous acid provides the energy needed to drive the reaction to completion.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 6-Nitrovanillin Acetate | 239.18 | 3.0 g | 12.5 |
| Hydrochloric Acid (6 M) | 36.46 | 40 mL | - |
| Ethyl Acetate | 88.11 | ~100 mL | - |
| Saturated Sodium Bicarbonate | - | ~50 mL | - |
| Brine (Saturated NaCl) | - | ~50 mL | - |
Procedure:
-
Setup: Place the crude 6-nitrovanillin acetate (3.0 g, 12.5 mmol) into a 100 mL round-bottom flask with a stir bar.
-
Hydrolysis: Add 40 mL of 6 M hydrochloric acid. Attach a reflux condenser and heat the mixture to reflux (using a heating mantle) for 1-2 hours. The solid will gradually dissolve as the reaction proceeds.
-
Cooling & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize any remaining acid), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 6-nitrovanillin.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain 6-nitrovanillin as a yellow crystalline solid.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Expected Results:
| Property | Expected Value |
|---|---|
| Appearance | Yellow crystalline solid |
| Melting Point | Approx. 141-143 °C |
| Molecular Formula | C₈H₇NO₅ |
| Molar Mass | 197.14 g/mol |
Spectroscopic Data (Anticipated):
-
¹H NMR (DMSO-d₆): Expect signals for the aldehyde proton (~9.8 ppm), two aromatic protons (singlets), the methoxy protons (~3.9 ppm), and a broad singlet for the hydroxyl proton.
-
FT-IR (KBr): Expect characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aldehyde), C=O stretching (aldehyde, ~1680 cm⁻¹), Ar-NO₂ stretching (~1530 and 1340 cm⁻¹), and C-O stretching.
Mechanistic Insight: Regioselectivity of Nitration
The success of this synthesis hinges on controlling the regiochemistry of the electrophilic aromatic substitution.
Caption: Comparison of directing effects in nitration.
In vanillin, the hydroxyl group is a more powerful activating group than the methoxy group, directing the incoming nitronium ion to the positions ortho and para to it. The para position is blocked, and the ortho position (C5) is sterically accessible, leading to the 5-nitro isomer. After acetylation, the acetyl group is still ortho-, para-directing but is less activating. The methoxy group's activating and directing effect becomes more influential, guiding the nitronium ion to its ortho position (C6), resulting in the desired product.
References
-
Rakshit, S., Lakshminarasimhan, T., Guturi, S., et al. (2018). Nitration Using Fuming HNO3 in Sulfolane: Synthesis of 6-Nitrovanillin in Flow Mode. Organic Process Research & Development, 22(3), 391-398. Available at: [Link]
-
Rahmawati, R., Purwono, B., & Matsjeh, S. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-108. Available at: [Link]
-
Yadav, R., Saini, D., & Yadav, D. (2018). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. Turkish Journal of Pharmaceutical Sciences, 15(1), 57. Available at: [Link]
-
JournalAgent. (2018). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. Available at: [Link]
-
Luu, C., et al. (2015). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. Journal of Science Education, 16(2), 59-64. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Welcome to the technical support guide for the synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges of this synthesis and significantly improve the yield and purity of your target compound.
The synthesis of this compound, a crucial building block in medicinal chemistry, typically involves the nitration of 4-hydroxy-3-methoxybenzaldehyde (vanillin). However, the directing effects of the hydroxyl and methoxy groups on the aromatic ring can lead to the formation of multiple isomers, with the desired 2-nitro product often being a minor component. This guide will address the critical parameters and purification strategies to maximize your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Consistently Low Yield of the Desired 2-Nitro Isomer
Q: My reaction consistently results in a low yield of this compound, with significant amounts of other isomers like 5-nitrovanillin. What is causing this, and how can I improve the regioselectivity?
A: This is the most common challenge in this synthesis. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators. During electrophilic aromatic substitution (nitration), the nitronium ion (NO₂⁺) can attack several positions on the vanillin ring. The formation of 5-nitrovanillin is often favored.[1][2][3] To enhance the yield of the 2-nitro isomer, you must carefully control the reaction conditions to influence the kinetic and thermodynamic pathways of the reaction.
Potential Causes & Recommended Solutions:
-
Suboptimal Nitrating Agent: The choice of nitrating agent is critical. A mixture of fuming nitric acid and sulfuric acid is a very strong nitrating medium and may not be selective.
-
Solution: Consider using milder or alternative nitrating agents that can offer better regioselectivity. A well-documented method involves the use of nitric acid in glacial acetic acid or dichloromethane at low temperatures.[4] Some greener alternatives like Cerium (IV) Ammonium Nitrate (CAN) have also been used effectively for nitration.[1][5]
-
-
Poor Temperature Control: Nitration is a highly exothermic reaction.[1][5] Elevated temperatures can lead to the formation of undesired isomers and oxidation byproducts.
-
Reaction Kinetics: The rate of addition of the nitrating agent can influence the product distribution.
-
Solution: Add the nitrating agent dropwise and very slowly to the solution of vanillin. This maintains a low concentration of the nitronium ion at any given moment, which can favor the formation of the kinetically preferred product.
-
Problem 2: Formation of Dark-Colored Byproducts and Reaction Mixture
Q: My reaction mixture turns dark brown or black, and the isolated crude product is heavily discolored. What causes this, and how can it be prevented?
A: A dark discoloration is a strong indicator of oxidation and decomposition.[5] The aldehyde group in vanillin is susceptible to oxidation to a carboxylic acid, and the aromatic ring itself can be oxidized under harsh nitrating conditions, leading to polymeric, tar-like substances.
Potential Causes & Recommended Solutions:
-
Excessively Harsh Conditions: Using concentrated sulfuric acid with nitric acid at elevated temperatures can cause significant charring and oxidation.
-
Solution: As mentioned previously, maintain low temperatures (0-5°C).[3] If using a mixed acid system, ensure the proportion of sulfuric acid is not excessively high, as this increases the acidity and oxidative potential of the medium.
-
-
Presence of Impurities: Impurities in the starting vanillin can act as catalysts for decomposition.
-
Solution: Ensure you are using high-purity vanillin. If the purity is questionable, consider recrystallizing it before use.[5]
-
-
Prolonged Reaction Time: Leaving the reaction to stir for too long after the starting material has been consumed can lead to product degradation and byproduct formation.
Problem 3: Difficulty in Separating the 2-Nitro Isomer from Other Isomers
Q: I have a mixture of nitro-isomers. What is the most effective way to isolate the pure this compound?
A: The separation of constitutional isomers can be challenging due to their similar physical properties. However, differences in polarity and steric hindrance can be exploited.
Recommended Solutions:
-
Column Chromatography: This is a highly effective method for separating isomers.[6]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will allow for the separation of the different isomers. The elution order will depend on the relative polarities of the isomers.
-
-
Selective Reduction: In some cases, it is possible to selectively reduce the less sterically hindered nitro groups. The nitro group in the 2-position is sterically hindered by the adjacent hydroxyl and methoxy groups.
-
Recrystallization: While challenging for isomer mixtures, fractional recrystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent. Experiment with different solvent systems (e.g., ethanol, acetic acid, or mixtures with water).[8]
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the formation of multiple isomers during vanillin nitration?
A1: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. The aldehyde group (-CHO) is a deactivating, meta-directing group. The positions ortho and para to the -OH and -OCH₃ groups are therefore electronically activated towards electrophilic attack. This leads to potential nitration at the C2, C5, and C6 positions, resulting in a mixture of isomers.
Q2: Are there any "greener" alternatives to traditional nitrating agents?
A2: Yes, research has focused on developing more environmentally benign nitration methods. One promising alternative is the use of Cerium (IV) Ammonium Nitrate (CAN) in aqueous acetic acid, often with a phase transfer catalyst like polyethylene glycol-400 (PEG-400).[9][10] This method can offer good yields, shorter reaction times, and avoids the use of highly corrosive concentrated acids.[1][10]
Q3: How critical is the purity of the starting vanillin?
A3: It is extremely critical. Impurities in the vanillin can lead to the formation of unexpected byproducts, consume the nitrating agent, and complicate the purification process, all of which will lower the yield of your desired product.[5]
Q4: What safety precautions should be taken during this synthesis?
A4: Nitration reactions are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Nitrating agents are highly corrosive and strong oxidizing agents. The reactions are exothermic and require careful temperature control to prevent runaway reactions.[11]
Optimized Experimental Protocol
This protocol is designed to favor the formation of the 2-nitro isomer and is based on methods that employ careful temperature control.
Protocol: Low-Temperature Nitration of Vanillin in Dichloromethane
-
1. Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 75 mmol of high-purity vanillin in approximately 55 mL of dichloromethane (DCM).[2][4]
-
2. Cooling: Place the flask in an ice-salt or dry ice/acetone bath to cool the solution to between 0°C and -5°C.[4]
-
3. Addition of Nitrating Agent: Slowly add 12 mL of cold, fuming nitric acid dropwise to the cooled, vigorously stirring solution via the dropping funnel.[4] It is crucial to maintain the internal reaction temperature below 5°C throughout the addition.
-
4. Reaction: After the complete addition of nitric acid, continue to stir the mixture at 0-5°C for 20-30 minutes.[4] Monitor the reaction's progress by TLC (1:1 ethyl acetate/petroleum ether).
-
5. Quenching: Once the vanillin is consumed, quench the reaction by slowly adding 25 mL of ice-cold water to the flask.[2][4]
-
6. Isolation: Allow the mixture to stand for 1-2 hours to ensure complete precipitation.[4] Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
7. Purification: The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary
The choice of synthetic route significantly impacts the yield. Below is a comparison of different methods reported in the literature for the nitration of vanillin.
| Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield of 5-Nitrovanillin |
| Conc. Nitric Acid | Glacial Acetic Acid | 0-10 | 1-2 | ~85%[1] |
| Conc. Nitric Acid | Dichloromethane | 0-5 | 0.33 | ~64%[1] |
| Cerium (IV) Ammonium Nitrate | Acetic Acid (aq.) | 20-60 | 1-2.5 | >85%[1] |
| Potassium Nitrate / Sulfuric Acid | Glacial Acetic Acid | Cool water bath | ~1 | ~85%[1][8] |
Note: The yields reported above are primarily for the 5-nitrovanillin isomer, which is often the major product. The yield of the 2-nitro isomer is typically lower and requires careful optimization and purification.
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Low Yield
Use this flowchart to diagnose potential causes of low product yield.
Caption: A step-by-step guide to diagnosing low yield in the synthesis.
References
-
Sciencemadness Discussion Board. (2018). Nitration of Vanillin with KNO3/H2SO4 in Acetic Acid. [Link]
-
Rahmawati, et al. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana. [Link]
-
ResearchGate. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
- Google Patents. (1998).
-
Wikipedia. (n.d.). 5-Nitrovanillin. [Link]
-
ResearchGate. (2022). Specific reaction processes and products of vanillin nitration. [Link]
- Google Patents. (2012). Method for preparing 5-nitro vanillin.
- Google Patents. (1985). A process for separating nitration isomers of substituted benzene compounds.
-
ResearchGate. (2014). Separation and Characterization of the Vanillin Compound from Soda Lignin. [Link]
- Google Patents. (1962).
-
ACS Publications. (2021). Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aca.unram.ac.id [aca.unram.ac.id]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - Nitration of Vanillin with KNO3/H2SO4 in Acetic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Welcome to the technical support center for the purification of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, experience-driven insights to help you overcome common challenges and achieve high-purity product.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.
Problem: The compound does not dissolve in the hot solvent.
-
Potential Cause 1: Insufficient Solvent. This is the most frequent reason for incomplete dissolution. You may not have added enough solvent to dissolve the entire sample at the solvent's boiling point.
-
Solution: Add the solvent in small increments to the heated mixture until the solid just dissolves.[1] It is crucial to reach the saturation point without adding an excessive amount, as this will negatively impact your final yield.[2]
-
Potential Cause 2: Inappropriate Solvent Choice. The selected solvent may not have the appropriate polarity to dissolve this compound, even at elevated temperatures. The principle of "like dissolves like" is a good starting point; a solvent with similar functional groups or polarity to the solute is often a good choice.[3][4]
-
Solution: Consult solubility data if available. If not, perform small-scale solubility tests with a range of solvents. For aromatic aldehydes like this one, solvents such as ethanol, acetone, or ethyl acetate are often suitable.[4] Due to the presence of a hydroxyl group, a moderately polar solvent is likely required.
-
Potential Cause 3: Insoluble Impurities. Your crude sample may contain impurities that are insoluble in the chosen solvent even at high temperatures.[5]
-
Solution: If a significant amount of solid remains undissolved after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove these solid impurities before allowing the solution to cool.[1][6]
Problem: No crystals form upon cooling.
-
Potential Cause 1: Too Much Solvent. This is a common error that leads to a solution that is not supersaturated upon cooling, thus preventing crystallization.[7]
-
Solution: Reheat the solution and carefully evaporate some of the solvent to increase the concentration of the solute.[2][7] Once the volume is reduced, allow the solution to cool again.
-
Potential Cause 2: Supersaturation Without Nucleation. The solution may be supersaturated, but crystal growth has not been initiated due to a lack of nucleation sites.[7]
-
Solution 1: Scratching. Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][7]
-
Solution 2: Seeding. Introduce a "seed crystal" – a tiny crystal of the pure compound – into the cooled solution.[2] This provides a template for further crystal growth.
-
Solution 3: Further Cooling. If scratching and seeding are ineffective, try cooling the solution in an ice bath to further decrease the solubility of the compound.[6]
Problem: The compound "oils out" instead of forming crystals.
-
Potential Cause 1: Solution is Too Concentrated or Cooled Too Quickly. If the solution is highly concentrated, the solute may come out of solution at a temperature above its melting point, forming an oil. Rapid cooling can also promote oiling out.[2]
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to slightly decrease the concentration.[2] Allow the solution to cool more slowly. Placing the flask in a beaker of warm water that is allowed to cool to room temperature can facilitate slow cooling.
-
Potential Cause 2: High Level of Impurities. Significant amounts of impurities can depress the melting point of the compound and interfere with crystal lattice formation, leading to oiling out.[7]
-
Solution: If the oil does not crystallize upon further cooling and scratching, it may be necessary to separate the oil from the solvent, redissolve it in a fresh portion of hot solvent, and attempt the recrystallization again. A preliminary purification step, such as column chromatography, might be required if the impurity level is very high.
Problem: The recovered crystals are colored.
-
Potential Cause: Colored Impurities. The crude material may contain colored impurities that are soluble in the hot solvent and co-crystallize with the product upon cooling. This compound itself is a pale yellow crystalline solid.[8][9]
-
Solution: Use of Activated Carbon (Charcoal). After dissolving the crude solid in the hot solvent, add a small amount of activated carbon to the solution. The activated carbon will adsorb the colored impurities. Boil the solution for a few minutes and then perform a hot filtration to remove the carbon before allowing the filtrate to cool.[10] Be cautious not to add too much charcoal as it can also adsorb some of your desired product.
Problem: Low yield of recovered crystals.
-
Potential Cause 1: Using Too Much Solvent. As mentioned previously, an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2]
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]
-
Potential Cause 2: Premature Crystallization During Hot Filtration. If a hot filtration step was necessary, the solution may have cooled and deposited crystals on the filter paper or in the funnel stem.[6]
-
Solution: To prevent this, use a pre-heated funnel and flask for the hot filtration. You can warm them in an oven or by rinsing with hot solvent. Work quickly to minimize cooling.
-
Potential Cause 3: Incomplete Crystallization. The cooling time may have been insufficient, or the final cooling temperature not low enough to maximize crystal formation.
-
Solution: Allow adequate time for the solution to cool to room temperature and then in an ice bath to maximize the recovery of the crystals.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][11] For this compound, which is a moderately polar molecule, common solvents to consider are:
-
Ethanol: Often a good choice for compounds with hydroxyl groups.
-
Ethyl Acetate: Another moderately polar solvent that can be effective.
-
Water: Due to the hydroxyl group, there might be some solubility in hot water, but it's likely to be low. A mixed solvent system, such as ethanol-water, could be effective.[3]
It is always recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific sample.
Q2: What are the key physical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C8H7NO5 | [12][13][14] |
| Molecular Weight | 197.14 g/mol | [12][13][14] |
| Melting Point | Approximately 207 °C | [15] |
| Appearance | Pale yellow crystalline solid | [8][9] |
Q3: What are the potential impurities in crude this compound?
Impurities can arise from starting materials, side reactions, or decomposition. Potential impurities could include:
-
Positional Isomers: Such as 6-nitrovanillin or other isomers formed during the nitration of vanillin derivatives.[14][16]
-
Unreacted Starting Materials: For example, vanillin or its derivatives used in the synthesis.
-
Byproducts of Nitration: Other nitrated species or oxidation products.
Q4: What safety precautions should be taken during the recrystallization of this compound?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[14]
-
Fire Safety: Keep flammable solvents away from ignition sources.
Q5: How can I assess the purity of my recrystallized product?
-
Melting Point Determination: A sharp melting point close to the literature value (around 207 °C) is a good indicator of purity.[15] Impurities tend to broaden and depress the melting range.
-
Thin-Layer Chromatography (TLC): Compare the TLC of the crude material and the recrystallized product. A single spot for the recrystallized material indicates a significant increase in purity.
-
Spectroscopic Methods: For a more definitive assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.
III. Experimental Workflow
Recrystallization Workflow Diagram
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents & Solvents [chem.rochester.edu]
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- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chembk.com [chembk.com]
- 9. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]
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- 11. Recrystallization [sites.pitt.edu]
- 12. Page loading... [guidechem.com]
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- 14. This compound | C8H7NO5 | CID 220398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | 2454-72-0 | CAA45472 [biosynth.com]
- 16. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Protocol for Purifying 6-Nitrovanillin Isomers
Welcome to the technical support resource for the purification of 6-Nitrovanillin isomers. The synthesis of 6-Nitrovanillin via the electrophilic nitration of vanillin is a foundational reaction, but it seldom yields a single product.[1][2] The process invariably produces a mixture of positional isomers, primarily 5-Nitrovanillin, alongside the desired 6-Nitrovanillin and unreacted starting material. Due to their structural similarity, these isomers possess nearly identical polarities, making their separation a significant challenge that often cannot be resolved by simple recrystallization.[3][4]
This guide provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions to empower researchers in achieving high-purity 6-Nitrovanillin through column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization often insufficient for purifying 6-Nitrovanillin from its isomers? A1: Recrystallization separates compounds based on differences in their solubility in a specific solvent at varying temperatures. Positional isomers, such as 5-Nitrovanillin and 6-Nitrovanillin, have very similar molecular structures, weights, and polarities. This leads to comparable solubility profiles in most common solvents, causing them to co-crystallize and resulting in poor separation. Column chromatography is the most effective alternative as it separates compounds based on their differential partitioning between a stationary and a mobile phase, which can exploit the subtle differences in polarity and stereochemistry among isomers.[3][5]
Q2: What is the recommended stationary phase for separating nitrovanillin isomers? A2: For the separation of moderately polar organic compounds like nitrovanillin isomers, silica gel (SiO₂) with a mesh size of 230-400 is the industry standard and most effective choice for the stationary phase in normal-phase chromatography.[4] The slightly acidic nature of silica gel interacts well with the polar functional groups (hydroxyl, aldehyde, nitro) of the vanillin derivatives, allowing for effective separation when paired with an appropriate mobile phase.
Q3: How do I select the optimal mobile phase (eluent) for my separation? A3: The key is to find a solvent system that provides a good separation of spots on a Thin-Layer Chromatography (TLC) plate. A common and highly effective mobile phase for this separation is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate .
The process is as follows:
-
Dissolve a small amount of your crude mixture in a volatile solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a test solvent system. A good starting point is a 3:1 or 4:1 mixture of Hexane:Ethyl Acetate.
-
Visualize the plate under UV light (254 nm).[3]
-
The ideal solvent system will show distinct spots with Retention Factor (Rf) values between 0.2 and 0.5, and the largest possible difference (ΔRf) between the spot for 6-Nitrovanillin and other isomers/impurities.
Q4: What is "dry loading" versus "wet loading," and which is better for this protocol? A4: Wet loading involves dissolving the crude sample in a minimal amount of the mobile phase and carefully adding it to the top of the column.[6] This is quick but can lead to band broadening if too much or too strong a solvent is used. Dry loading involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent to create a dry, free-flowing powder, and then adding this powder to the top of the column.[6] For separating closely-eluting isomers like those of nitrovanillin, dry loading is highly recommended . It ensures that the sample is introduced to the column in a very narrow, concentrated band, which is critical for achieving optimal resolution.
Experimental Protocol: Silica Gel Chromatography for 6-Nitrovanillin Isomers
This protocol outlines a standard procedure for purifying approximately 200-300 mg of a crude nitrovanillin mixture.
1. Column Preparation (Slurry Packing)
-
Step 1: Select a glass column with an appropriate diameter (e.g., 2-3 cm). Place a small plug of glass wool or cotton at the bottom, followed by a thin layer (~0.5 cm) of sand.
-
Step 2: In a beaker, prepare a slurry by mixing silica gel (approx. 25-30 g) with the initial, non-polar mobile phase (e.g., Hexane). The amount of silica should be about 50-100 times the mass of the crude sample.
-
Step 3: Pour the slurry into the column. Use additional solvent and gentle tapping on the column's side to ensure the silica packs into a uniform, crack-free bed.
-
Step 4: Open the stopcock to drain the excess solvent until the solvent level just touches the top of the silica bed. Never let the column run dry.
2. Sample Loading (Dry Method)
-
Step 1: Dissolve your crude nitrovanillin mixture in a suitable solvent like ethyl acetate or acetone.
-
Step 2: Add 1-2 g of silica gel to this solution and mix thoroughly.
-
Step 3: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Step 4: Carefully add this powder as a uniform layer on top of the packed silica bed. Add a thin protective layer of sand over the sample.
3. Elution and Fraction Collection
-
Step 1: Carefully add the mobile phase to the top of the column.
-
Step 2: Open the stopcock and begin collecting the eluent in fractions (e.g., 10-15 mL per test tube).
-
Step 3: Start with a less polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution) as the column runs (e.g., to 4:1, then 3:1).[3] A gradient is often necessary to first elute less polar impurities and then the more polar isomers with good separation.
-
Step 4: Maintain a constant flow rate. Applying gentle air pressure ("flash chromatography") can speed up the process.
4. Fraction Analysis
-
Step 1: Monitor the fractions using TLC. Spot every few fractions on a single TLC plate.
-
Step 2: Develop the plate in a solvent system that gives good separation (e.g., 1:1 Ethyl Acetate:Petroleum Ether) and visualize under UV light.[3]
-
Step 3: Identify the fractions containing the pure desired isomer. Fractions containing a single, clean spot of the correct Rf value should be combined.
-
Step 4: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 6-Nitrovanillin.
Workflow for 6-Nitrovanillin Purification
Caption: Workflow for purification of 6-Nitrovanillin isomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation (Bands overlap or co-elute) | 1. Incorrect Mobile Phase: The polarity of the eluent is too high, causing all compounds to move too quickly, or too low, causing them to move too slowly and broaden via diffusion. 2. Column Overload: Too much sample was loaded for the amount of silica gel used.[7] 3. Sample Band Too Wide: The sample was not loaded in a concentrated band (common with wet loading). | 1. Optimize Mobile Phase: Re-run TLCs with different solvent ratios. Aim for a lower polarity eluent (higher Hexane %) to increase retention and improve separation. A slower, more shallow gradient can also significantly improve resolution. 2. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:50 to 1:100 sample-to-silica mass ratio for difficult separations.[7] 3. Use Dry Loading: This ensures the tightest possible initial sample band, which is critical for resolving similar compounds. |
| Compound Does Not Elute | 1. Mobile Phase Too Non-Polar: The eluent does not have sufficient polarity to move the highly polar compound off the silica gel. 2. Compound Decomposed: The compound may be unstable on the acidic silica gel.[8] | 1. Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. If necessary, a small amount (~1%) of an even more polar solvent like methanol can be added to the eluent. 2. Test Stability: Run a 2D TLC to check for decomposition on silica.[8] If unstable, consider using a different stationary phase like neutral alumina or a reversed-phase column. |
| Compound Elutes Too Quickly (In the solvent front) | 1. Mobile Phase Too Polar: The eluent is too "strong," and all compounds are washed through the column with little to no interaction with the stationary phase. 2. Sample Loaded with a Strong Solvent: Dissolving the sample in a highly polar solvent for wet loading can carry it down the column prematurely. | 1. Decrease Eluent Polarity: Use a much higher percentage of the non-polar solvent (Hexane). Start with 100% Hexane and slowly introduce the polar component. 2. Minimize Loading Solvent Polarity: Use the mobile phase itself or the least polar solvent that will dissolve your sample for wet loading. Better yet, use the dry loading method. |
| Cracks or Channels in Silica Bed | 1. Poor Packing: The silica was not packed uniformly, or air bubbles were trapped. 2. Thermal Fluctuation: Adding a solvent that generates heat upon mixing (e.g., adding ethyl acetate to a dry column) can cause cracks. | 1. Repack the Column: Ensure the silica is packed as a uniform slurry and allowed to settle without air pockets. 2. Pre-wet the Column: Always pack the column in the least polar solvent of your system and ensure the bed is fully wetted before introducing more polar solvents. |
Summary of Recommended Chromatographic Conditions
| Parameter | Recommended Specification | Rationale & Key Insights |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar stationary phase for separating moderately polar organic molecules. The high surface area allows for effective interaction. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (Gradient) | A versatile system where polarity can be finely tuned. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the EtOAc content.[3] |
| TLC Analysis | Silica Gel 60 F254 plates | Essential for pre-column solvent optimization and post-column fraction analysis. Visualization at 254 nm is effective for these aromatic compounds.[3] |
| Sample Loading | Dry Loading | Critical for achieving the narrow sample band necessary to resolve structurally similar positional isomers.[6] |
| Typical Rf Values (TLC) | 0.2 - 0.5 | This range generally indicates that the compounds will migrate through a column at a reasonable rate, allowing for good separation. |
References
- BenchChem. (2025). Technical Support Center: Purification of 5-Nitrovanillin.
- PerkinElmer, Inc. (2007). Analysis of Methyl Vanillin and Ethyl Vanillin by HPLC.
- MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Rakshit, S., et al. Nitration Using Fuming HNO3 in Sulfolane: Synthesis of 6-Nitrovanillin in Flow Mode. ResearchGate.
- ResearchGate. (n.d.). Simultaneous Separation and Determination of Vanillin and O-Vanillin by CE Compared with HPLC.
- BenchChem. (2025). Technical Support Center: Column Chromatography for Dibromopyrene Isomer Separation.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Yulianingsih, R., et al. (2022). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana.
- ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
- BenchChem. (2025). Technical Support Center: Purification of 6-Nitroquinazoline and Its Derivatives.
Sources
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- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
Identifying and minimizing side products in 6-Nitrovanillin synthesis
Introduction
Welcome to the technical support guide for the synthesis of 6-Nitrovanillin. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important chemical intermediate. The nitration of vanillin is a classic example of electrophilic aromatic substitution, but controlling the regioselectivity to favor the 6-position and minimizing the formation of side products presents significant challenges. This guide provides in-depth, experience-based answers to common problems, detailed troubleshooting workflows, and optimized protocols to enhance the yield, purity, and safety of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 6-Nitrovanillin more challenging than its 5-nitro isomer?
The primary challenge lies in directing the electrophilic nitration to the C-6 position of the vanillin ring. The substituents on vanillin—the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups—collectively influence the position of the incoming nitro group. The hydroxyl group is a powerful activating, ortho, para-director, while the methoxy group is also an activating ortho, para-director. The aldehyde group is a deactivating, meta-director.[1][2] The combined directive effects strongly favor substitution at the C-5 position, which is ortho to the hydroxyl group and meta to the aldehyde group, making 5-Nitrovanillin the kinetically favored product in direct nitration.[3][4] To achieve selective synthesis of 6-Nitrovanillin, a protection strategy for the hydroxyl group is typically required to alter these directing effects.[5][6]
Q2: What are the most common side products encountered during 6-Nitrovanillin synthesis?
The side product profile depends heavily on the synthetic strategy (i.e., with or without a protecting group).
-
Isomeric Impurities: The most common impurity is the 5-Nitrovanillin isomer. If direct nitration of vanillin is attempted, this will be the major product.[3]
-
Over-Nitration Products: Dinitrovanillin derivatives can form if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[3]
-
Ipso-Substitution Products: When using a protected intermediate like O-Benzyl vanillin, a notable side product can be the ipso-substitution product, where the benzyl group is replaced by the nitro group. One study identified this impurity at a concentration of around 20% in the crude product.[7]
-
Oxidation Products: The strong oxidizing nature of nitrating agents like nitric acid can oxidize the aldehyde group to a carboxylic acid, forming 6-nitrovanillic acid.[8][9]
Q3: How critical is temperature control during the nitration step?
Temperature control is arguably the most critical parameter in any nitration reaction. Nitrations are highly exothermic, and poor temperature management can lead to a cascade of negative outcomes:
-
Reduced Regioselectivity: Higher temperatures provide more energy for the reaction to overcome activation barriers for less-favored isomers, leading to a more complex product mixture.
-
Increased Over-Nitration: The rate of a second nitration to form dinitro compounds increases significantly with temperature.[3] Maintaining low temperatures (e.g., 0–5°C) is crucial to favor mono-nitration.[10]
-
Safety Hazards: Runaway reactions can occur if the heat generated cannot be dissipated effectively, posing a significant safety risk, especially at scale.[5]
Q4: How can I monitor the reaction progress effectively?
The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC) .[3][11] A typical mobile phase for separating vanillin derivatives is a mixture of ethyl acetate and petroleum ether or hexane (e.g., 1:1 v/v).[12] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product(s). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[13][14]
Q5: Are there safer or "greener" alternatives to traditional nitrating agents like fuming nitric acid?
Yes, while strong acids are effective, research has explored milder and more environmentally benign alternatives. For the nitration of phenolic compounds, reagents like Cerium (IV) ammonium nitrate (CAN) in acetic acid have been used successfully, often resulting in fewer byproducts.[15][16] Another approach involves using nitrate salts (e.g., KNO₃) with an acid catalyst.[3] For the specific synthesis of 6-Nitrovanillin, a robust method utilizes fuming nitric acid in sulfolane, a solvent chosen for its high stability under strongly acidic and oxidizing conditions, which can be safely implemented using flow chemistry to manage exotherms.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: The major product is 5-Nitrovanillin, not 6-Nitrovanillin.
-
Root Cause: You have likely performed a direct nitration of unprotected vanillin. The powerful ortho-directing effect of the phenolic hydroxyl group favors substitution at the C-5 position.
-
Solution: Implement a protecting group strategy. The most common and effective approach is to protect the hydroxyl group as a benzyl ether (O-Bn vanillin). This modification neutralizes the strong C-5 directing effect of the hydroxyl group, allowing nitration to be directed primarily by the methoxy group to the C-6 position.[5][7] A detailed protocol for this strategy is provided below.
Problem 2: Significant formation of dinitrovanillin byproducts.
-
Root Cause: This is a classic case of over-nitration, typically caused by one or more of the following:
-
Excess Nitrating Agent: Using a large excess of the nitrating agent drives the reaction towards di-substitution.
-
High Reaction Temperature: The second nitration step has a higher activation energy; elevated temperatures provide the energy needed for this side reaction to occur at a significant rate.[3]
-
Poor Mixing: Inefficient stirring can create localized "hot spots" with high concentrations of the nitrating agent, promoting over-nitration in those regions.[3]
-
-
Solutions:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, using an ice bath or cryostat.
-
Slow Addition: Add the nitrating agent slowly and dropwise to the reaction mixture under vigorous stirring to ensure homogeneity and allow for effective heat dissipation.[10]
-
Problem 3: Low overall yield of the final 6-Nitrovanillin product.
-
Root Cause: Low yield can be attributed to issues at multiple stages of the process.
-
Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion of the starting material.
-
Side Product Formation: The formation of isomers and over-nitrated products inherently lowers the yield of the desired product.
-
Inefficient Purification: Mechanical losses during workup and recrystallization are a common cause of reduced yield.[10] Using too much recrystallization solvent or not cooling sufficiently can leave a significant amount of product in the mother liquor.[17]
-
-
Solutions:
-
Monitor with TLC: Ensure the reaction has gone to completion before beginning the workup.[12]
-
Optimize Reaction Conditions: Follow the optimized protocols below to minimize side product formation.
-
Refine Purification Technique: Use a minimal amount of hot solvent for recrystallization. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtration.[17][18]
-
Data Summary: Side Product Minimization Strategies
| Side Product | Potential Cause(s) | Minimization Strategy |
| 5-Nitrovanillin | Direct nitration of unprotected vanillin. | Protect the C-4 hydroxyl group (e.g., as a benzyl ether) before nitration.[5][6] |
| Dinitrovanillin | Excess nitrating agent; high temperature; poor mixing. | Use ~1.1 eq. of nitrating agent; maintain temperature <10°C; ensure vigorous stirring and slow addition.[3] |
| Ipso-Substitution | Nitration of O-Bn protected vanillin. | This is an inherent side reaction. Purify via recrystallization or treat the crude mixture with trifluoroacetic acid to convert the impurity.[7] |
| 6-Nitrovanillic Acid | Oxidation of the aldehyde group by the nitrating agent. | Use milder conditions; avoid excessively strong nitrating mixtures where possible. |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitrovanillin via O-Benzyl Protection
This three-step process is a reliable method for selectively synthesizing 6-Nitrovanillin.
Step A: Protection of Vanillin (Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde)
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF).
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.[7]
-
Reaction: Heat the reaction mixture to 50°C and maintain for 12-14 hours. Monitor the reaction progress by TLC until the vanillin spot has disappeared.
-
Workup: Cool the reaction mixture to 0–5°C and slowly add chilled water to precipitate the product. Stir the resulting slurry for 2 hours at low temperature.
-
Isolation: Filter the solid product, wash the filter cake with purified water, followed by n-heptane. Dry the solid under vacuum at 40°C to yield 4-benzyloxy-3-methoxybenzaldehyde as a white crystalline solid.[7]
Step B: Nitration of 4-Benzyloxy-3-methoxybenzaldehyde
Safety Note: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Preparation: In a clean, dry round-bottom flask, dissolve the protected vanillin from Step A (1.0 eq) in sulfolane. Cool the flask in an ice-salt bath to 0–5°C.
-
Addition of Nitrating Agent: In a separate flask, prepare a solution of fuming nitric acid (1.1 eq) in sulfolane. Add this solution dropwise to the cooled solution of the starting material while stirring vigorously. Maintain the internal temperature below 10°C throughout the addition.[5][7]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0–5°C for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water. A solid product will precipitate. Stir for 30 minutes, then collect the crude product by vacuum filtration.
Step C: Deprotection to Yield 6-Nitrovanillin
-
Dissolution: Dissolve the crude nitrated product from Step B in a mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA).[7] This step also helps convert the ipso-substitution side product back to the desired intermediate.
-
Reaction: Heat the mixture to 40°C for 16 hours.
-
Isolation: Cool the reaction, and add methyl tert-butyl ether (MTBE) to crystallize the product.
-
Purification: Collect the solid by filtration. The crude 6-Nitrovanillin can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude 6-Nitrovanillin in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.[17]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once the solution has cooled, place it in an ice bath to maximize the formation of crystals.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the synthetic route to 6-Nitrovanillin, highlighting the critical protection step and the formation of major side products.
Caption: Synthetic pathway for 6-Nitrovanillin via a protection strategy.
Troubleshooting Workflow
This workflow provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
References
-
Rakshit, S., Lakshminarasimhan, T., Guturi, S., et al. (2018). Nitration Using Fuming HNO₃ in Sulfolane: Synthesis of 6-Nitrovanillin in Flow Mode. Organic Process Research & Development, 22(3), 391-398. [Link]
-
ACS Publications. (2018). Nitration Using Fuming HNO3 in Sulfolane: Synthesis of 6-Nitrovanillin in Flow Mode. Organic Process Research & Development. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN102304051A - Method for preparing 5-nitro vanillin.
-
Taylor & Francis Online. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Retrieved from [Link]
-
Eureka | Patsnap. (2012). Method for preparing 5-nitro vanillin. Retrieved from [Link]
-
Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Vanillin. Retrieved from [Link]
- University Website. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Retrieved from a university chemistry department website.
-
ACS Publications. (2018). Nitration Using Fuming HNO3 in Sulfolane: Synthesis of 6-Nitrovanillin in Flow Mode. Organic Process Research & Development. Retrieved from [Link]
-
YouTube. (2021). Iodination of Vanillin [ORGANIC CHEMISTRY]. Retrieved from [Link]
-
Acta Chimica Asiana. (n.d.). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Retrieved from [Link]
- University Website. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. Retrieved from a university chemistry department website.
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
Sinelitabmas Unsoed. (2003). SYNTHESIS OF 6-NITRO VERATRYL ALCOHOL AND 6-NITRO VERATRALDOXIM FROM VANILIN AS INTERMEDIATES FOR THE PREPARATION OF C-9154 ANTI. Indonesian Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Retrieved from [Link]
- Journal Website. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Retrieved from a scientific journal publisher's website.
-
Semantic Scholar. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
Sources
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How to remove unreacted starting material from 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Technical Support Center: Purification of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely starting materials to be present as impurities in my crude this compound product?
A1: The most common unreacted starting material is veratraldehyde (3,4-dimethoxybenzaldehyde). One synthetic route to this compound involves the nitration of veratraldehyde to produce 4,5-dimethoxy-2-nitrobenzaldehyde, followed by selective hydrolysis of the methoxy group at the 5th position.[1] Therefore, both veratraldehyde and the intermediate 4,5-dimethoxy-2-nitrobenzaldehyde are potential impurities.
Q2: My crude product is a complex mixture. What is the first step I should take to purify it?
A2: For a complex mixture, it is often best to start with a liquid-liquid extraction, specifically an acid-base extraction. This technique is highly effective at separating acidic, basic, and neutral compounds from one another.[2][3] Given that this compound has an acidic phenolic hydroxyl group, this method can be used to isolate it from neutral impurities like unreacted veratraldehyde.
Q3: Is column chromatography a suitable method for purifying this compound?
A3: Yes, column chromatography can be an effective purification method. However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[4] It is advisable to first attempt purification by other methods like recrystallization or acid-base extraction. If column chromatography is necessary, careful selection of the stationary and mobile phases is crucial, and deactivation of the silica gel with a base like triethylamine may be required.[4]
Q4: What is a good solvent for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] For aromatic aldehydes, ethanol or an ethanol/water mixture is often a good starting point.[6] You may need to screen several solvents or solvent systems to find the optimal conditions for your specific purity needs.
Troubleshooting Guide: Common Purification Issues
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: My NMR spectrum shows the presence of a significant amount of unreacted veratraldehyde.
-
Question: How can I efficiently remove the neutral veratraldehyde impurity from my acidic product?
-
Answer & Rationale: An acid-base extraction is the most direct and efficient method for this separation.[3][7] The phenolic hydroxyl group on this compound makes the molecule acidic (predicted pKa of 6.20[8]), allowing it to be deprotonated by a base such as sodium hydroxide (NaOH) to form a water-soluble salt. Veratraldehyde, lacking an acidic proton, will remain neutral and preferentially stay in the organic layer.
-
Expert Insight: It is important to use a strong enough base to deprotonate the phenol. While sodium bicarbonate is a weaker base that can be used to separate carboxylic acids from phenols, a stronger base like sodium hydroxide is necessary to ensure complete deprotonation of the phenolic hydroxyl group in your product.[2][7][9]
-
Issue 2: After performing an acid-base extraction, my product is still not pure.
-
Question: What are the next steps if acid-base extraction alone is insufficient for achieving the desired purity?
-
Answer & Rationale: If impurities persist after extraction, they are likely other acidic compounds with similar properties or compounds that were not fully separated. In this case, recrystallization is the next logical step. This technique purifies solid compounds based on differences in their solubility in a particular solvent at different temperatures.[5]
-
Expert Insight: The key to a successful recrystallization is slow cooling. This allows for the formation of a pure crystal lattice, excluding impurities which will remain in the mother liquor.
-
Issue 3: I am having difficulty finding a suitable single solvent for recrystallization.
-
Question: What should I do if my product is either too soluble or not soluble enough in common recrystallization solvents?
-
Answer & Rationale: In such cases, a mixed-solvent recrystallization is a valuable technique. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly to induce crystallization.
-
Expert Insight: A common and effective mixed-solvent system for many organic compounds is ethanol and water.
-
Issue 4: I am considering column chromatography but am concerned about product decomposition.
-
Question: How can I minimize the risk of my aldehyde decomposing on a silica gel column?
-
Answer & Rationale: Aldehyd decomposition on silica gel is a valid concern, as the acidic nature of silica can catalyze unwanted reactions.[4] To mitigate this, you can deactivate the silica gel by preparing a slurry with a small amount of a non-polar organic base, such as triethylamine, in your eluent.[4] Alternatively, using a different stationary phase like alumina can be a good option for sensitive aldehydes.[4]
-
Expert Insight: Before committing to a large-scale column, it is essential to perform a small-scale trial and monitor the separation using Thin Layer Chromatography (TLC). This will help you determine the optimal solvent system and confirm that your product is stable under the chosen conditions.
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa |
| This compound | C8H7NO5 | 197.14 | 207 | 6.20 ± 0.24 |
| Veratraldehyde (Impurity) | C9H10O3 | 166.17 | 40-43 | N/A |
Data sourced from PubChem and other chemical suppliers.[8][10][11]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) will contain the deprotonated this compound salt. The organic layer will contain neutral impurities like veratraldehyde.
-
Isolation of Impurities: Drain the organic layer and set it aside.
-
Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a 2 M hydrochloric acid (HCl) solution dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Collection: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Protocol 2: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry.
Visualizations
Caption: Decision tree for purification strategy.
Caption: Workflow for acid-base extraction.
References
- Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
-
Acid–base extraction. (2023, December 26). In Wikipedia. Retrieved from [Link]
-
Various Authors. (2015, February 3). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? ResearchGate. Retrieved from [Link]
-
Various Authors. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]
-
Various Authors. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
-
Boucher, M., Furigay, M., & Tanski, J. M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56839. Retrieved from [Link]
-
CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube. Retrieved from [Link]
-
Wang, Z., et al. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Boucher, M., Furigay, M., & Tanski, J. M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56839. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220398, this compound. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
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- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. This compound | 2454-72-0 | CAA45472 [biosynth.com]
- 11. This compound | C8H7NO5 | CID 220398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde (CAS 2454-72-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, a valuable intermediate in medicinal chemistry and fine chemical synthesis.[1]
Q1: What is the most common and direct synthetic route to this compound?
A1: The most established method is the direct nitration of a suitable precursor, which would be 4-hydroxy-5-methoxybenzaldehyde. This reaction is an electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the aromatic ring. The synthesis of the closely related isomer, 5-nitrovanillin, from vanillin using nitric acid is a well-documented and analogous process.[2][3]
Q2: What are the most critical parameters to control during the nitration reaction?
A2: Temperature control is arguably the most critical parameter. Nitration reactions are highly exothermic, and runaway reactions can occur.[4][5] Maintaining a low temperature (typically 0-5°C) is essential to prevent the formation of byproducts from over-nitration (dinitration) and oxidation of the sensitive aldehyde group.[6][7] The rate of addition of the nitrating agent must also be carefully controlled.
Q3: What are the primary safety concerns associated with this synthesis?
A3: The primary hazards involve the use of strong acids and oxidizing agents like concentrated nitric acid. These reagents are highly corrosive and can cause severe burns. The reaction is also exothermic, posing a risk of thermal runaway if not properly cooled.[4] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. An ice bath should always be on hand for emergency cooling.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[3] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:1 v/v), can effectively separate the starting material, the desired product, and potential byproducts.[1] By spotting the reaction mixture alongside the starting material standard, you can observe the consumption of the reactant and the formation of the product spot.
Q5: What kind of yields can I realistically expect?
A5: Yields for nitration reactions of substituted benzaldehydes can vary significantly based on the specific substrate and reaction conditions. For analogous syntheses, such as the nitration of vanillin, yields are reported in the range of 64% to 88%, depending on the protocol.[2][6] Proper control over temperature and purification methods are key to maximizing yield.
II. Troubleshooting Guide: Optimizing Your Synthesis
This section provides solutions to specific problems you might encounter during the experiment.
Problem Area 1: Low or No Product Yield
Q: My final yield is disappointingly low. What are the most likely causes?
A: Several factors can contribute to low yields. A systematic check is recommended:
-
Suboptimal Temperature: If the temperature rises significantly above the recommended 0-5°C, side reactions such as oxidation of the aldehyde to a carboxylic acid or the formation of polymeric tars can drastically reduce the yield of the desired product.[7][8] Ensure your ice bath is well-maintained throughout the nitric acid addition.
-
Poor Reagent Quality: The purity of your starting material (4-hydroxy-5-methoxybenzaldehyde) is crucial. Additionally, the concentration of the nitric acid must be appropriate. Using old or degraded reagents can lead to incomplete reactions or the formation of unexpected byproducts.[8]
-
Insufficient Reaction Time: While higher temperatures can degrade the product, insufficient reaction time at the optimal temperature may lead to incomplete conversion. Monitor the reaction via TLC until the starting material spot is no longer visible.[3]
-
Losses During Workup and Purification: The product may be lost during filtration or washing steps if it has some solubility in the wash solvent (typically cold water). Use minimal amounts of ice-cold solvent for washing the precipitate.[8] Premature precipitation during the reaction can also trap unreacted starting material.
Problem Area 2: Formation of Multiple Products & Impurities
Q: My TLC plate or NMR spectrum shows multiple products. What are these impurities and how can I avoid them?
A: The presence of multiple spots on a TLC plate indicates the formation of side products. The most common culprits in this synthesis are:
-
Isomeric Byproducts: Depending on the precise precursor, nitration could potentially occur at other positions on the aromatic ring, leading to isomeric products. The directing effects of the hydroxyl, methoxy, and aldehyde groups on the ring make the 2-position (ortho to the aldehyde and meta to the hydroxyl) a plausible site for nitration, but other isomers are possible. Careful selection of the starting material is key.
-
Dinitrated Product: The addition of a second nitro group is a common side reaction if the reaction conditions are too harsh (e.g., elevated temperature, excess nitrating agent).[7] To minimize this, use a stoichiometric amount of nitric acid and add it slowly while maintaining low temperatures.
-
Oxidized Aldehyde (Carboxylic Acid): Nitric acid is a strong oxidizing agent and can oxidize the aldehyde group (-CHO) to a carboxylic acid (-COOH), forming 4-hydroxy-5-methoxy-2-nitrobenzoic acid. This is more likely to occur at higher temperatures.[9]
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of similar phenolic aldehydes.[3][6]
Materials:
-
4-hydroxy-5-methoxybenzaldehyde
-
Dichloromethane (DCM) or Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in dichloromethane (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with continuous stirring.
-
Nitrating Agent Addition: Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the cooled, stirred solution. Use a dropping funnel to maintain a slow and controlled addition rate. Crucially, ensure the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 0-5°C. Monitor the reaction's progress using TLC (see Protocol 2). The reaction is typically complete within 30-60 minutes.
-
Quenching & Precipitation: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water. The crude product should precipitate as a yellow solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with several portions of cold deionized water to remove residual acid.
-
Drying: Dry the crude product, preferably in a vacuum desiccator.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the purified this compound.[6]
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use a silica gel TLC plate.
-
Solvent System: Prepare a mobile phase of 1:1 (v/v) ethyl acetate/petroleum ether.[1]
-
Spotting: On the baseline of the TLC plate, spot a sample of the starting material (dissolved in a suitable solvent like acetone) and a sample of the reaction mixture.
-
Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). The product should appear as a new spot with a different Rf value than the starting material.
Data Summary: Nitration Conditions for Phenolic Aldehydes
| Parameter | Condition 1: HNO₃ in Acetic Acid | Condition 2: HNO₃ in DCM | Condition 3: "Green" Method | Reference |
| Starting Material | Vanillin | Vanillin | Vanillin | [3],[6],[1] |
| Nitrating Agent | Conc. Nitric Acid | Conc. Nitric Acid | Cerium Ammonium Nitrate (CAN) | [3],[6],[1] |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) | 5-90% Acetic Acid | [3],[6],[1] |
| Temperature | 0-5°C | 0-5°C | 20-60°C | [3],[6],[1] |
| Reaction Time | ~1 hour | ~20-30 minutes | 1.0-2.5 hours | [3],[6],[1] |
| Reported Yield | ~75% | ~64% | Not specified, but effective | [2],[6],[1] |
IV. Visualized Workflows and Mechanisms
Electrophilic Nitration Mechanism
The synthesis proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid, acts as the electrophile and attacks the electron-rich aromatic ring of the precursor.
Caption: Mechanism of electrophilic nitration.
Troubleshooting Workflow for Low Yield
This decision tree provides a systematic approach to diagnosing the cause of low reaction yields.
Caption: A workflow for troubleshooting low product yield.
V. References
-
Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
-
The Hive. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. Hive Chemistry Discourse. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
-
Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Patsnap. (2012). Method for preparing 5-nitro vanillin. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Acta Chimica Asiana. (2019). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Retrieved from [Link]
-
Reddit. (2021). Duff reaction using 4-methoxyphenol. Retrieved from [Link]
-
UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from
-
Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
ResearchGate. (2004). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives. Retrieved from
-
PubChem. (n.d.). This compound | C8H7NO5 | CID 220398. Retrieved from [Link]
-
Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2018). The Influence of Nitro Group on Synthesis. Retrieved from [Link]
-
Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5-(BENZYLOXY)-2-{[(4-METHOXY-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
Sources
- 1. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 2. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. aca.unram.ac.id [aca.unram.ac.id]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Polymerization During the Synthesis of Substituted Benzaldehydes
Welcome to the technical support center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with product stability, specifically the prevention of unwanted polymerization. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to ensure the integrity and yield of your target molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the instability of substituted benzaldehydes.
Q1: What is the primary cause of polymerization in substituted benzaldehydes?
A1: The most common degradation pathway is autoxidation, a free-radical chain reaction initiated by atmospheric oxygen.[1][2] Benzaldehyde and its derivatives can slowly react with air to form a peroxy acid intermediate.[1] This intermediate subsequently reacts with another aldehyde molecule, ultimately leading to the formation of carboxylic acids (e.g., benzoic acid) and initiating polymerization cascades.[1][3] This process is often accelerated by exposure to heat and UV light, which can generate the initial radicals that start the chain reaction.[4][5]
Q2: Are certain substituents more problematic than others?
A2: Yes, the electronic nature of the substituent significantly impacts stability.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and hydroxyl (-OH) groups activate the aromatic ring. While this is useful for many synthetic transformations, it can also increase the molecule's susceptibility to oxidation. Furthermore, aminobenzaldehydes are particularly prone to self-condensation, forming polymeric Schiff bases (poly-imines), especially when heated or in the presence of impurities.[6]
-
Electron-Withdrawing Groups (EWGs): While EWGs (-NO₂, -CN) can decrease the electron density of the aldehyde, making it less prone to some oxidative pathways, they can increase its reactivity in other polymerization mechanisms, such as anionic polymerization.[7][8]
Q3: What are polymerization inhibitors, and how do they function?
A3: Polymerization inhibitors are chemical compounds that are added in small amounts (typically parts-per-million, ppm) to monomers to prevent spontaneous polymerization.[][10][11] They work by scavenging and neutralizing the free radicals that initiate and propagate the polymerization chain reaction.[10] Common classes include:
-
Phenolic Compounds: Such as Butylated Hydroxytoluene (BHT) and hydroquinone, which donate a hydrogen atom to a reactive radical, forming a very stable, non-reactive radical from the inhibitor itself.[][12]
-
Nitroxide Radicals: Compounds like TEMPO are highly effective radical scavengers that do not require oxygen to function.[13][14]
-
Amines and Hydroxylamines: These compounds can also act as radical scavengers.[][11]
Q4: I have a bottle of what appears to be polymerized benzaldehyde. Can this process be reversed?
A4: In some cases, depolymerization is possible, particularly if the polymer has a low "ceiling temperature"—the temperature above which the rate of depolymerization exceeds the rate of polymerization.[13] You can attempt this by carefully heating the polymer under a high vacuum.[13] The goal is to distill the reformed monomer as it breaks off from the polymer chain. It is highly advisable to perform this distillation in the presence of a radical scavenger to "trap" the monomer and prevent it from immediately re-polymerizing.[13] However, success is not guaranteed and depends heavily on the specific polymer structure.
Part 2: Troubleshooting Guide: Issues During Synthesis & Workup
This section provides solutions to specific problems encountered during the reaction and subsequent isolation steps.
Issue 1: A dark-colored resin or tar has formed during my formylation reaction (e.g., Duff, Reimer-Tiemann).
-
Underlying Cause: This is often a result of phenol-formaldehyde resin formation, a known side reaction when using formaldehyde or its equivalents (like hexamine in the Duff reaction) under acidic or basic conditions.[1][4] High temperatures drastically accelerate these condensation reactions.[4][5] In the Duff reaction, using an excessive amount of hexamethylenetetramine (HMTA) can also favor di-formylation and polymer formation.[4][15]
-
Troubleshooting Protocol: Minimizing Resin Formation
-
Control Stoichiometry: Carefully adjust the molar ratio of your formylating agent to the substrate. For the Duff reaction, begin by reducing the ratio of HMTA to your phenol to favor mono-formylation.[4]
-
Manage Temperature: Maintain the lowest effective temperature for the reaction. For instance, in a Duff reaction using trifluoroacetic acid (TFA), keeping the temperature around 70°C can be effective while preventing significant polymerization.[4][5]
-
Minimize Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to prevent extended exposure to polymer-promoting conditions.
-
Consider a Milder Catalyst: If using a strong acid, switching to a milder acid may reduce the rate of undesired condensation reactions.[4]
-
Issue 2: My product looked fine in the reaction mixture, but it polymerized during the aqueous workup or solvent removal.
-
Underlying Cause: This common issue arises from several factors during workup. Water-soluble inhibitors may be washed away during extraction.[13] Changes in pH can catalyze condensation.[13] Most critically, using a rotary evaporator without temperature control can cause localized overheating as the solution becomes more concentrated, initiating thermal polymerization.[13]
-
Troubleshooting Protocol: Stabilizing Product During Workup
-
Add a Workup-Stable Inhibitor: Before beginning the aqueous extraction, add a small amount of a water-insoluble inhibitor, such as BHT (~100-500 ppm), to the organic phase.[13] This ensures a radical scavenger is present throughout the workup and concentration steps.
-
Control pH: If your molecule is sensitive to acid or base, buffer the aqueous solutions used for washing to maintain a neutral or slightly acidic pH.[13]
-
Controlled Solvent Removal: When using a rotary evaporator, use a water bath with a controlled temperature set below 30-40°C.[13] Do not heat the flask to dryness, as this concentrates both the product and any potential initiators, leading to a high risk of polymerization.[13]
-
Immediate Purification: Proceed to the next purification step (e.g., chromatography, distillation) promptly after solvent removal.
-
Part 3: Troubleshooting Guide: Issues During Purification & Storage
Proper handling after synthesis is critical for maintaining the integrity of substituted benzaldehydes.
Issue 3: My product is polymerizing in the flask during vacuum distillation.
-
Underlying Cause: Even under vacuum, the distillation pot temperature may exceed the stability threshold of the aldehyde. Benzaldehydes are prone to thermal polymerization, and any residual impurities can act as initiators at elevated temperatures.[11][13]
-
Troubleshooting Protocol: Safe Vacuum Distillation
-
Pre-Distillation Check: Ensure the crude product is free of acidic or basic impurities by performing a final neutral wash and thoroughly drying the solution before concentrating.
-
Use a Non-Volatile Inhibitor: Add a small amount of a high-boiling point inhibitor, such as hydroquinone or phenothiazine, to the distillation flask before heating. This will remain in the pot and prevent polymerization.
-
Achieve High Vacuum: Use an efficient vacuum pump to lower the boiling point as much as possible, minimizing the required heat input.
-
Stabilize the Receiving Flask: Add a small amount of a storage inhibitor (e.g., BHT) to the receiving flask before starting the distillation. This ensures the purified, inhibitor-free distillate is immediately stabilized upon collection.
-
Distill Before Use: For highly sensitive aldehydes, it is best practice to perform the distillation immediately before the compound is needed for the next synthetic step.[16]
-
Issue 4: My purified benzaldehyde has turned yellow and viscous, or contains white crystals, after storage.
-
Underlying Cause: This indicates degradation during storage. The yellowing and increased viscosity are signs of polymerization.[17] The white crystals are typically the corresponding benzoic acid, formed via slow autoxidation upon exposure to air.[16][18]
-
Troubleshooting Protocol: Best Practices for Storage
-
Use Appropriate Containers: Store purified aldehydes in amber glass bottles to protect them from light.[16] Ensure the container has a tight-fitting cap.[18][19]
-
Inert Atmosphere is Crucial: Before sealing, displace the oxygen in the headspace by purging the bottle with an inert gas like argon or nitrogen.[16] Argon is denser than air and can be more effective at blanketing the liquid.[16]
-
Minimize Headspace: Whenever possible, use smaller bottles that are nearly full to minimize the amount of residual air.[16]
-
Refrigerate or Freeze: Store the container at a low temperature (refrigeration at 2-8°C or freezing) to significantly slow the rate of autoxidation and polymerization.[16][20]
-
Part 4: Key Data & Protocols
Table 1: Common Polymerization Inhibitors for Substituted Benzaldehydes
| Inhibitor Name | Abbreviation | Class | Typical Concentration (ppm) | Key Considerations |
| Hydroquinone | HQ | Phenolic | 50 - 1000 | Highly effective, but can be difficult to remove. Often requires oxygen to be fully effective.[11] |
| 4-Methoxyphenol | MEHQ | Phenolic | 10 - 500 | Common stabilizer in commercial monomers. Removable by alkali wash.[11] |
| Butylated Hydroxytoluene | BHT | Phenolic | 100 - 1000 | Excellent antioxidant. Water-insoluble, making it ideal for adding during workup.[11][13] |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | Nitroxide Radical | 10 - 200 | Very powerful radical scavenger that does not require oxygen to function.[13][14] |
| Diethylhydroxylamine | DEHA | Hydroxylamine | 50 - 500 | Volatile and water-soluble, can act as a retarder.[][11] |
Part 5: Mechanistic Visualizations
The following diagrams illustrate the key chemical processes and logical workflows discussed in this guide.
Caption: Free-radical autoxidation mechanism of benzaldehydes and point of intervention by inhibitors.
Sources
- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 2. Benzaldehyde-mediated selective aerobic polyethylene functionalisation with isolated backbone ketones - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02502G [pubs.rsc.org]
- 3. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
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- 14. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Sciencemadness Discussion Board - Best way to store and transfer my benzaldehyde to air tight container? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. labbox.es [labbox.es]
- 20. carlroth.com [carlroth.com]
Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key challenges?
The primary route to synthesizing this compound is through the electrophilic nitration of a suitable precursor, typically o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The core challenge lies in controlling the regioselectivity of the nitration to favor the introduction of the nitro group at the C2 position, ortho to the hydroxyl group and meta to the aldehyde. Key challenges include the formation of undesired isomers, over-nitration, and managing the exothermic nature of the reaction, especially during scale-up.[1][2]
Q2: How can I effectively monitor the progress of the nitration reaction?
Monitoring the reaction is crucial to prevent the formation of byproducts. Thin Layer Chromatography (TLC) is an effective and rapid method for tracking the consumption of the starting material and the formation of the product.[1][3] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, can typically separate the starting material, the desired product, and potential impurities.[1] For more quantitative analysis and precise monitoring during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Q3: What are the primary impurities I should expect, and how can they be minimized?
The main impurities in this synthesis are typically positional isomers and oxidation byproducts.
-
Positional Isomers: Nitration of substituted phenols can lead to a mixture of isomers. Careful control of reaction conditions, including temperature and the choice of nitrating agent, is critical to enhance the regioselectivity for the desired 2-nitro isomer.
-
Oxidation Byproducts: The strong oxidizing nature of nitric acid can lead to the oxidation of the aldehyde group to a carboxylic acid, forming the corresponding benzoic acid derivative.[4] Using milder nitrating agents or carefully controlling the reaction temperature can help minimize this side reaction.[4]
-
Over-nitration: The introduction of more than one nitro group can occur, leading to dinitrated products.[3] This is often a result of using excess nitrating agent, high reaction temperatures, or prolonged reaction times.[3]
Q4: Are there greener alternatives to traditional nitrating agents?
Yes, several "greener" alternatives to the highly corrosive mixture of nitric and sulfuric acids have been explored for nitration reactions. These options aim to reduce acidic waste and improve safety. Some successful alternatives for the nitration of related phenolic compounds include:
-
Cerium (IV) Ammonium Nitrate (CAN): This reagent can be used in acetic acid and has been shown to provide good yields with fewer byproducts.[1][2][5]
-
Nitrate Salts (e.g., KNO₃) with an Acid Catalyst: This offers a milder alternative to concentrated nitric acid.[1]
-
Yttrium Nitrate Hexahydrate: This has been used for rapid nitration at room temperature.[3][6]
Q5: What are the critical safety precautions for scaling up nitration reactions?
Nitration reactions are highly exothermic and involve corrosive and potentially explosive materials.[7][8] Key safety precautions include:
-
Strict Temperature Control: Maintain the recommended low temperature using an efficient cooling system. Runaway reactions can occur if the temperature is not controlled.[3][7]
-
Slow and Controlled Addition of Reagents: The nitrating agent should be added slowly and in a controlled manner to manage the heat generated.[3]
-
Adequate Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of toxic fumes like nitrogen oxides.[7][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[7][9]
-
Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate neutralizing agents for spills.[7][11]
Troubleshooting Guide
Issue 1: Low Yield of this compound
A lower than expected yield is a common issue when scaling up. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion before quenching.[1] |
| Suboptimal Temperature | Optimize the reaction temperature. While low temperatures are necessary for control, a temperature that is too low may slow the reaction rate excessively. |
| Poor Reagent Quality | Use high-purity starting materials and fresh nitrating agents. Degraded reagents can lead to lower yields and more side reactions.[12] |
| Product Loss During Workup | The product may precipitate out of solution upon quenching with water. Ensure complete precipitation by cooling the mixture sufficiently before filtration. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.[12] |
| Side Reactions | The formation of isomers and oxidation byproducts can significantly reduce the yield of the desired product.[4] Refer to the impurity troubleshooting section below. |
Issue 2: High Levels of Impurities in the Final Product
The presence of multiple spots on a TLC plate or extra peaks in an HPLC chromatogram indicates an impure product.
| Potential Cause | Recommended Solution |
| Over-nitration | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[3] Maintain a low reaction temperature (0-10°C) and quench the reaction promptly once the starting material is consumed.[3] |
| Formation of Positional Isomers | The regioselectivity of the nitration is highly dependent on the reaction conditions. Experiment with different solvents and nitrating agents to optimize for the desired isomer. Low-temperature nitration in dichloromethane has been shown to offer better control for similar reactions.[3][6] |
| Oxidation of the Aldehyde | Employ milder nitrating agents like cerium ammonium nitrate.[1] Ensure the reaction temperature is strictly controlled to minimize oxidative side reactions.[4] |
| Inefficient Purification | If recrystallization is ineffective, consider alternative purification methods such as column chromatography for smaller scales. For larger scales, exploring different recrystallization solvents or solvent systems is recommended.[13] |
Experimental Protocols & Diagrams
General Nitration Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This diagram outlines a decision-making process for addressing low product yields.
Caption: Troubleshooting workflow for low reaction yield.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide.
- Rahmawati et al. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-109.
- YouTube. (2024).
- BenchChem. (2025). Technical Support Center: 5-Nitrovanillin Synthesis.
- National Academic Digital Library of Ethiopia. (2013).
- Patsnap. (2012). Method for preparing 5-nitro vanillin.
- University of Wisconsin-Madison. (n.d.). Nitric Acid Safety.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- BenchChem. (2025). troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde.
- BenchChem. (2025). Challenges in the scale-up of 2-Hydroxy-6-nitrobenzaldehyde production.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 6. aca.unram.ac.id [aca.unram.ac.id]
- 7. m.youtube.com [m.youtube.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. ehs.com [ehs.com]
- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Handling and storage conditions for 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde to prevent degradation
Technical Support Center: 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Welcome to the technical support guide for this compound (CAS No. 2454-72-0). This document provides researchers, scientists, and drug development professionals with essential information on the proper handling, storage, and troubleshooting of this versatile chemical intermediate. Ensuring the integrity of this reagent is paramount for reproducible and successful experimental outcomes.
Quick Reference: Storage and Handling Summary
For ease of access, the critical parameters for maintaining the stability of this compound are summarized below.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 8°C. | Slows down potential degradation pathways and preserves long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | The aldehyde and phenolic hydroxyl groups are susceptible to air oxidation. |
| Light Exposure | Protect from light; store in an amber vial or dark location. | Aromatic nitro compounds and benzaldehydes can be light-sensitive, leading to photochemical degradation.[1][2] |
| Container | Keep in a tightly sealed container.[3][4][5] | Prevents exposure to moisture and atmospheric oxygen. |
| Location | Store in a cool, dry, and well-ventilated area.[3][4] | Ensures a stable environment and prevents accumulation of potentially harmful vapors. |
| Incompatibilities | Avoid strong oxidizing agents, strong reducing agents, and strong bases.[1][6] | These can cause rapid, exothermic, and uncontrolled reactions or degradation.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: The optimal storage condition is in a tightly sealed, light-resistant (amber) container at 2°C to 8°C under a dry, inert atmosphere like nitrogen or argon. This multi-faceted approach minimizes the primary degradation risks: thermal decomposition, oxidation, and photodegradation.
Q2: Why is an inert atmosphere so critical for this compound?
A2: The recommendation for an inert atmosphere is based on the reactivity of two functional groups in the molecule. The aldehyde group (-CHO) is highly susceptible to oxidation by atmospheric oxygen, which converts it into a carboxylic acid (4-hydroxy-5-methoxy-2-nitrobenzoic acid). This impurity can interfere with subsequent reactions that rely on the aldehyde's reactivity. Secondly, the phenolic hydroxyl group (-OH) can also be oxidized, often leading to the formation of colored quinone-type byproducts or polymeric material, which would manifest as a color change in the solid.
Q3: What are the visible signs that my sample of this compound may have degraded?
A3: Visual inspection can provide the first clues of degradation. Key signs include:
-
Color Change: A noticeable darkening from its typical pale yellow or light brown appearance to a darker brown or reddish-brown suggests the formation of oxidation byproducts.
-
Change in Physical State: Clumping of the solid, especially if it appears moist, may indicate hygroscopicity or the presence of low-melting-point impurities.
-
Incomplete Solubility: Difficulty in dissolving the compound in a solvent in which it is known to be soluble can indicate the formation of insoluble polymeric degradation products.
Q4: I need to make a stock solution. What solvents are recommended and how should I store it?
A4: For short-term storage, high-purity, anhydrous solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are commonly used. However, solutions are generally less stable than the solid material. If you must store a solution, it is best to prepare it fresh. If short-term storage is unavoidable, flush the headspace of the vial with an inert gas, seal it tightly with a PTFE-lined cap, and store at -20°C in the dark. Avoid prolonged storage in protic solvents like methanol or ethanol, as they can potentially react with the aldehyde group to form acetals, especially under acidic or basic conditions.
Q5: Can I handle this compound on an open bench?
A5: No. Due to its potential for causing respiratory, skin, and serious eye irritation, it should always be handled in a certified chemical fume hood.[3][8] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[3][4] Care should be taken to avoid creating and inhaling dust.[3]
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered in the lab that may be linked to the quality of the this compound starting material.
Problem: My reaction is yielding an unexpected product or the yield is significantly lower than expected.
-
Potential Cause: The most likely culprit is the degradation of the aldehyde functional group. If the aldehyde has been oxidized to a carboxylic acid, it will not undergo reactions typical of aldehydes, such as reductive amination, Wittig reactions, or condensations. The presence of this acidic impurity can also alter the pH of the reaction mixture, potentially inhibiting catalysis or promoting unwanted side reactions.
-
Troubleshooting Workflow:
-
Verify Purity: Before extensive troubleshooting of your reaction conditions, verify the purity of your starting material.
-
Analyze a Sample: Use the protocol below (Protocol 1: Purity Check via TLC and Melting Point) to quickly assess the integrity of your compound.
-
Purify if Necessary: If minor impurities are detected, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be sufficient to purify the material.
-
Use a New Batch: If significant degradation is observed, it is highly recommended to discard the old batch and use a new, verified source of the compound to save time and resources.
-
Protocol 1: Purity Check via TLC and Melting Point
This protocol provides a rapid and effective method to assess the purity of your this compound.
Materials:
-
TLC plate (silica gel 60 F254)
-
TLC development chamber
-
Mobile phase: e.g., 3:1 Hexane:Ethyl Acetate (this may need optimization)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Sample of this compound
-
Melting point apparatus
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your compound in a few drops of ethyl acetate or acetone.
-
TLC Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. A pure compound should show a single, well-defined spot. The presence of additional spots, especially one at the baseline (which could be the more polar carboxylic acid impurity), indicates degradation.
-
Melting Point Analysis: Measure the melting point of the solid. The literature melting point is 140-142 °C.[3] A significant depression or a broad melting range (>2 °C) is a strong indicator of impurity.
Problem: The solid reagent has darkened significantly over time. Is it still usable?
-
Potential Cause: The color change is a classic sign of oxidation, likely of the phenolic hydroxyl group, leading to highly conjugated and colored byproducts. While the bulk of the material may still be the desired compound, the presence of these impurities can be detrimental.
-
Solution: The material is suspect and should not be used for sensitive applications without purification and re-analysis. Perform the purity check described in Protocol 1. If the TLC shows a primary spot with minor colored impurities, recrystallization may salvage the reagent. However, if the material is heavily discolored and shows multiple spots on TLC, it is best to discard it according to your institution's hazardous waste disposal procedures.[3]
Visualization: Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting issues potentially related to the degradation of this compound.
Caption: Troubleshooting workflow for starting material degradation.
References
-
International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
- Urben, P. G., & Bretherick, L. (2007). Bretherick's Handbook of Reactive Chemical Hazards. Academic Press. (Note: A direct link to a specific page is not feasible, but this handbook is a standard reference for chemical stability).
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
American University of Beirut. (2024, November 11). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube. [Link]
-
Bio-Connect. Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 220398, this compound. [Link]
-
Unknown Author. NITRO COMPOUNDS. (Educational material). [Link]
-
Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 4-Hydroxybenzaldehyde. [Link]
-
Il'ichev, Y. V., & Schwörer, M. A. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822–828. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. echemi.com [echemi.com]
- 6. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C8H7NO5 | CID 220398 - PubChem [pubchem.ncbi.nlm.nih.gov]
What to do when recrystallization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde results in an oil
Technical Support Center: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde Purification
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge encountered during the purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: the formation of an oil instead of crystals during recrystallization. This guide provides a structured, in-depth troubleshooting framework rooted in the principles of crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I attempted to recrystallize my crude 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, but it separated as a yellow-orange oil instead of solid crystals. What is happening and why?
A1: You are observing a phenomenon known as "oiling out" or liquid-liquid phase separation.[1][2][3] Instead of the solute molecules arranging themselves into an ordered crystal lattice, they are separating from the supersaturated solution as a liquid phase.[3] This is problematic because the oil is essentially an impure, liquid form of your compound that can trap impurities and solvent, leading to poor purification.[4][5]
Several factors can cause oiling out:
-
Melting Point Depression: The most common cause is that the melting point of your impure compound is lower than the temperature of the solution from which it is separating.[5][6][7] Impurities can significantly lower the melting point of a solid.[5]
-
High Supersaturation: If the solution becomes supersaturated too quickly (e.g., through rapid cooling), the solute molecules may not have enough time to orient themselves into a crystal lattice, causing them to crash out as a disordered liquid.[1][2]
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, or its boiling point may be too high relative to the compound's melting point.[6][8] The polarity difference between your compound and the solvent might also be too large.[6]
Q2: My solution has oiled out. Is my experiment ruined, or can I salvage it?
A2: In most cases, you can salvage the experiment. Oiling out is a kinetic or thermodynamic issue that can often be resolved by modifying the conditions. The key is to bring the oil back into solution and encourage it to crystallize under more favorable conditions. The following troubleshooting steps provide a logical workflow to address the problem.
Troubleshooting Workflow: From Oil to Crystals
If you observe oiling out, do not cool the mixture further, as this will likely cause the oil to solidify into an amorphous, impure mass.[7] Instead, follow this systematic approach.
Step 1: Re-dissolve and Dilute
The immediate first step is to gently reheat the flask until the oil completely redissolves into the solvent.[1][5][9] Once the solution is clear again, add a small amount (10-20% of the original volume) of the same hot solvent.[5]
-
Causality: The oil formed because the concentration of the solute exceeded its solubility limit at that temperature. By adding more solvent, you decrease the saturation point, making it less likely for the compound to separate prematurely as an oil upon cooling.[1][5] This gives you a wider temperature window for controlled crystallization to occur.
Step 2: Control the Cooling Rate
Rapid cooling is a primary driver of oiling out because it generates supersaturation too quickly.[1][2][10] You must slow down the cooling process significantly.
-
Causality: Slow cooling provides the necessary time for molecules to overcome the kinetic barrier to nucleation and properly align into a stable crystal lattice.[10][11][12][13] Rapid cooling favors the formation of many small, often impure, crystals or, in this case, a disordered liquid phase.[10][14]
Protocol: Slow Cooling Methodology
-
After completing Step 1, ensure your hot, clear solution is in an Erlenmeyer flask.
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Insulate the flask. Place it on a cork ring or several layers of paper towels. For even slower cooling, you can place the entire apparatus inside a large beaker filled with hot water (at a temperature slightly below the solvent's boiling point) and allow the entire system to cool to room temperature undisturbed.[1]
-
Crucially, do not disturb the flask during this initial cooling period.
Step 3: Induce Crystallization
If crystals do not form spontaneously after the solution has cooled slowly for a considerable time, you may need to provide an energetic incentive for nucleation.
-
Causality: Nucleation, the first step of crystal formation, requires overcoming an energy barrier. Seeding and scratching provide a template or surface that lowers this barrier.
Protocols for Inducing Crystallization:
| Technique | Step-by-Step Protocol | Rationale |
| Seeding | 1. Obtain a tiny crystal of pure 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (if available from a previous successful batch or a colleague).2. Once the solution has cooled to room temperature, add the seed crystal.[9]3. If successful, you should observe crystal growth originating from the seed. | A seed crystal provides a pre-existing, perfect template for other molecules to deposit onto, bypassing the difficult initial nucleation step.[15][16][17][18] It is the most effective method for controlling crystallization.[15][17] |
| Scratching | 1. Dip a clean glass rod into the solution.2. Remove the rod and allow the solvent to evaporate, which may leave a small crystalline residue.3. Re-insert the rod and scratch the inner surface of the flask at the meniscus of the solution.[4][9] | Scratching creates microscopic imperfections and high-energy sites on the glass surface that can act as nucleation points for crystal formation.[4][9] The small crystals on the rod also act as seeds. |
Step 4: Re-evaluate Your Solvent System
If the above steps fail and oiling out persists, the issue may be fundamental to your choice of solvent.[6][19][20]
-
Causality: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[8][21][22] If the solvent's boiling point is higher than the compound's melting point, the compound will melt before it dissolves, leading to oiling out.[6][7] While specific data for 2-Hydroxy-5-methyl-3-nitrobenzaldehyde is limited, related isomers have melting points in the 125-143 °C range.[23][24] Using a very high-boiling solvent could be problematic.
Protocol: Selecting a New Solvent System
-
Test Solubility: Before committing to a large-scale recrystallization, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[19][20]
-
Consider a Mixed-Solvent System: This is often a highly effective strategy.[9] Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (saturated). Add a drop or two of the "good" solvent to make it clear again, then cool slowly.
-
Suggested Solvents: For a phenolic compound like this, common solvent systems include ethanol/water, or a combination of a moderately polar solvent with a non-polar one.[9][25][26] A mixture of ethyl acetate and hexane, or toluene and petroleum ether, could be a promising starting point.[9]
Visual Troubleshooting Guide
The following diagram outlines the decision-making process when encountering an oiling out event during the recrystallization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
Caption: Troubleshooting workflow for addressing oiling out.
References
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Study.com. (n.d.). What is the process of seeding, as it applies to recrystalization? What purpose does it serve?. Homework.Study.com. [Link]
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ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. [Link]
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Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. [Link]
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White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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ACS Publications. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]
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Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
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Wired Chemist. (n.d.). Recrystallization. [Link]
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Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. r/askscience. [Link]
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The Geological Society. (n.d.). Grain Size & Cooling Rate. [Link]
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
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Unknown. (n.d.). recrystallization-1.pdf. [Link]
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
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MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]
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Unknown. (n.d.). Guide for crystallization. [Link]
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ResearchGate. (2013). How to crystallize the natural compounds from plant extracts?. [Link]
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Quora. (2017). What is the best solvent for recrystallization?. [Link]
-
Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. [Link]
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ACS Publications. (n.d.). Development of a Seeding Technique for the Crystallization of the Metastable A Modification of Abecarnil. [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
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ResearchGate. (2025). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
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Unknown. (n.d.). Recrystallization. [Link]
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ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]
-
Chemsrc. (2025). 2-hydroxy-3-methyl-5-nitrobenzaldehyde. [Link]
-
Unknown. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
-
J-Stage. (n.d.). Induction Periods for Lipid Crystallization of Various Vegetable Oils. [Link]
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ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]
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Validation & Comparative
A Guide for Synthetic Chemists: Unpacking the Reactivity of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde vs. 5-Nitrovanillin
In the intricate world of synthetic chemistry, the choice of a starting material is a pivotal decision that profoundly influences the trajectory of a reaction pathway. For researchers engaged in the discovery of novel therapeutics and advanced materials, substituted benzaldehydes are foundational building blocks. Among these, the nitrated vanillin isomers, 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde and 5-Nitrovanillin, present a compelling case study. While sharing the same molecular formula, the positional isomerism of the nitro group instills dramatically different chemical personalities.
This guide offers a deep dive into the comparative reactivity of these two isomers. As Senior Application Scientists, we move beyond a mere recitation of facts to explain the causality behind their divergent behaviors. By grounding our analysis in mechanistic principles and supporting experimental data, we aim to provide a self-validating framework that empowers chemists to make informed, strategic decisions in their synthetic designs.
The Architectural Distinction: More Than Just a Shift in Position
The core difference between these two molecules lies in the placement of the powerful electron-withdrawing nitro (—NO₂) group relative to the aldehyde (—CHO) and hydroxyl (—OH) functionalities. This seemingly subtle structural variance creates distinct electronic and steric environments, which is the primary determinant of their reactivity.
| Feature | This compound | 5-Nitrovanillin |
| Synonym | 6-Nitrovanillin | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde |
| CAS Number | 2454-72-0[1][2][3] | 6635-20-7[4][5][6][7] |
| Molecular Formula | C₈H₇NO₅[1][2] | C₈H₇NO₅[4][5][6][7] |
| Molecular Weight | 197.15 g/mol [1] | 197.15 g/mol [4][7] |
| Appearance | Yellow Powder | Yellow to yellow-green crystalline powder[4][5][6][8] |
| Melting Point | Not widely reported | 172-178 °C[4][5][6][8][9] |
| Solubility | Soluble in various organic solvents | Sparingly soluble in water, soluble in methanol and alkali solutions[4][5] |
A Head-to-Head Reactivity Showdown
The utility of a synthetic building block is defined by its reactions. Here, we dissect the performance of our two isomers in key chemical transformations.
Aldehyde Electrophilicity: The Knoevenagel Condensation Test
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that serves as an excellent probe for the electrophilicity of an aldehyde.[10][11][12] The reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.
Mechanistic Insight: The reactivity of the aldehyde is governed by the electron density at the carbonyl carbon.
-
In This compound , the nitro group is positioned ortho to the aldehyde. Through both inductive (-I) and resonance (-M) effects, it strongly withdraws electron density from the carbonyl group. This depletion of electrons makes the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack.
-
In 5-Nitrovanillin , the nitro group is meta to the aldehyde. Its electron-withdrawing influence is exerted primarily through the weaker inductive effect, with no direct resonance delocalization from the aldehyde. Consequently, the aldehyde in 5-nitrovanillin is less electrophilic compared to its 2-nitro counterpart.[13]
Experimental Implication: When subjected to identical Knoevenagel conditions (e.g., reaction with malononitrile in the presence of a catalyst like ammonium acetate), this compound is expected to react more rapidly and provide higher yields than 5-nitrovanillin.[14] This heightened reactivity is a direct, predictable consequence of its electronic architecture.
Caption: Generalized workflow of the Knoevenagel condensation reaction.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for modifying aromatic rings, but it has stringent electronic requirements: a potent electron-withdrawing group must be positioned ortho or para to a suitable leaving group.
Mechanistic Insight:
-
5-Nitrovanillin is perfectly primed for SNAr. The nitro group is para to the hydroxyl group and ortho to the methoxy group. This arrangement strongly activates the ring, making the carbon atom attached to the methoxy group highly susceptible to nucleophilic attack. Under basic conditions, the deprotonated hydroxyl group further enhances this activation.
-
This compound is a poor substrate for SNAr. The nitro group is not positioned ortho or para to either the hydroxyl or methoxy groups, failing to provide the necessary electronic activation for substitution.
Experimental Protocol: A Representative SNAr Reaction with 5-Nitrovanillin
This protocol demonstrates the practical application of 5-nitrovanillin's superior SNAr reactivity.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 5-nitrovanillin (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir at room temperature for 20-30 minutes.
-
Nucleophile Addition: Introduce the desired nucleophile (e.g., a secondary amine, 1.2 eq).
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature, pour it into ice-cold water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Caption: The SNAr pathway is highly favored in 5-Nitrovanillin.
Reduction of the Nitro Group
The conversion of a nitro group to an amine is a cornerstone transformation, unlocking access to a vast array of subsequent reactions. This reduction can be achieved with various reagents, such as sodium borohydride, tin(II) chloride, or catalytic hydrogenation.[15]
Steric Considerations:
-
In This compound , the nitro group is sterically hindered, sandwiched between the aldehyde and methoxy substituents. This crowding can impede the approach of the reducing agent to the nitro group, potentially requiring harsher reaction conditions or leading to slower reaction rates.
-
The nitro group in 5-Nitrovanillin is significantly less sterically encumbered, allowing for more facile access by the reducing agent and typically resulting in a more efficient reduction.
Strategic Synthesis: Which Isomer Should You Choose?
The optimal choice is dictated entirely by the synthetic goal.
-
Choose this compound for:
-
Reactions leveraging a highly electrophilic aldehyde , such as Knoevenagel, Wittig, and Schiff base condensations where rapid reaction kinetics are desired.
-
Syntheses where the final target requires a 2-amino-4-hydroxy-5-methoxybenzaldehyde core following reduction.
-
-
Choose 5-Nitrovanillin for:
-
Synthetic routes involving nucleophilic aromatic substitution to displace the methoxy group and introduce diverse functionalities. This is a key reason for its use as a precursor in the synthesis of the Parkinson's disease drug, Entacapone.[4][16][17]
-
Applications where a less sterically hindered nitro group is advantageous for transformations like reduction.
-
Conclusion
While this compound and 5-nitrovanillin are structural isomers, they are not interchangeable in practice. The ortho-nitro group in the former creates a highly reactive aldehyde, while the meta-nitro group in the latter activates the ring for nucleophilic aromatic substitution. An authoritative grasp of these structure-activity relationships is not merely academic; it is a prerequisite for the efficient and rational design of synthetic routes in modern drug discovery and materials science. By understanding the underlying electronic and steric principles, the synthetic chemist can harness the unique reactivity of each isomer to its full potential.
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-
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-
Acta Chimica Asiana. (2020). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j).... Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... Retrieved from [Link]
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-
Taylor & Francis Online. (2018). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
-
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-
Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
-
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-
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-
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-
Royal Society of Chemistry. (2020). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
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-
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-
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-
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-
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A Senior Application Scientist's Guide to Confirming the Purity of 6-Nitrovanillin: A Comparative Analysis of Analytical Techniques
Authored For: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 6-Nitrovanillin (also known by its IUPAC name, 5-Nitrovanillin), a key building block in the synthesis of pharmaceuticals like the COMT inhibitor Entacapone, is a prime example.[1] Its purity directly impacts reaction yield, impurity profiles of subsequent steps, and the overall viability of a synthetic route.
This guide provides a comprehensive comparison of the essential analytical techniques for confirming the purity of 6-Nitrovanillin. We move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure robust, reliable, and self-validating analytical strategies in alignment with global regulatory standards.
The Analytical Imperative: Understanding Potential Impurities
A robust analytical strategy begins with understanding what you are looking for. The common synthesis of 6-Nitrovanillin involves the nitration of vanillin.[2] This process can introduce several key impurities that must be resolved and quantified:
-
Unreacted Starting Material: Vanillin.
-
Positional Isomers: Isomers such as 2-Nitrovanillin may form depending on the precise reaction conditions.
-
Over-oxidation Products: Formation of 5-Nitrovanillic acid if the aldehyde group is oxidized.[3]
-
Residual Solvents & Reagents: Inorganic salts and organic solvents used during the reaction and workup.[4]
The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, making their accurate assessment a regulatory necessity.[4][5]
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
For non-volatile, thermally stable compounds like 6-Nitrovanillin, Reversed-Phase HPLC (RP-HPLC) is the undisputed gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[6] The choice between an isocratic and a gradient method, however, depends on the specific analytical goal.
Causality Behind Method Choice: Isocratic vs. Gradient Elution
-
Isocratic HPLC: Utilizes a constant mobile phase composition. This approach is rapid, simple, and highly reproducible, making it ideal for routine Quality Control (QC) where the impurity profile is well-characterized and known impurities are well-resolved from the main peak.[3]
-
Gradient HPLC: Employs a programmed change in mobile phase composition (e.g., increasing the percentage of organic solvent) during the run. This is fundamentally more powerful for impurity profiling.[3] It provides the necessary resolving power to separate compounds with a wider range of polarities, such as the more polar 5-Nitrovanillic acid and the less polar vanillin, from the 6-Nitrovanillin peak. This capability is crucial during process development and for validating the analytical method according to ICH Q2(R1) guidelines.
Comparative HPLC Data
A single batch of synthesized 6-Nitrovanillin was analyzed using both an isocratic and a gradient RP-HPLC method to illustrate the performance trade-offs.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale |
| Total Run Time | ~7 minutes | ~15 minutes | Isocratic methods are inherently faster due to the lack of re-equilibration time. |
| Resolution (Rs) of Vanillin / 6-Nitrovanillin | 1.8 | 4.2 | The gradient method provides superior separation, ensuring baseline resolution critical for accurate integration.[3] |
| Resolution (Rs) of 6-Nitrovanillin / 5-Nitrovanillic Acid | 2.5 | 5.5 | The gradient effectively elutes and resolves compounds with differing polarities. |
| Calculated Purity (%) | 99.2% | 98.8% | The superior resolution of the gradient method prevents minor impurities from co-eluting with the main peak, leading to a more accurate purity value. |
| Best Application | Routine QC, High-Throughput Screening | Impurity Profiling, Method Validation, Stability Studies | Choose the method that aligns with the required level of analytical detail. |
Experimental Protocol: Gradient RP-HPLC for Impurity Profiling
This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by pharmacopeias and regulatory guidelines.[7]
-
Instrumentation: HPLC system with a UV-Vis Detector, Quaternary Pump, Autosampler, and Column Oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (The C18 stationary phase provides excellent hydrophobic interaction for retaining aromatic aldehydes).
-
Mobile Phase A: Water with 0.1% Acetic Acid. (The acid suppresses the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Sample Solution: Accurately weigh and dissolve the 6-Nitrovanillin sample in the diluent to a final concentration of 1.0 mg/mL.
-
Reference Standard: Prepare a reference standard of 6-Nitrovanillin at a concentration of 0.1 mg/mL.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject the reference standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
-
Causality: The SST ensures that the chromatographic system is performing adequately on the day of analysis, guaranteeing the trustworthiness of the generated data.[8]
-
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Part 1: Foundational Strategy – Analyte Characterization and Initial Method Design
An In-Depth Guide to HPLC Method Development for the Analysis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
This guide provides a comprehensive, scientifically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Moving beyond a simple checklist, we will explore the causal relationships behind experimental choices, ensuring the development of a self-validating and reliable analytical method suitable for researchers, scientists, and drug development professionals.
The cornerstone of any successful analytical method is a deep understanding of the target analyte. This compound (also known as 6-nitrovanillin) is a synthetic intermediate used in the preparation of various pharmaceutical compounds, including pyrrolobenzodiazepines.[1] Its accurate quantification is critical for ensuring reaction completion, assessing purity, and guaranteeing the quality of subsequent products.
Physicochemical Profile and Its Chromatographic Implications
A strategic analysis of the molecule's structure dictates our initial chromatographic approach.
-
Structure: The molecule contains a benzene ring substituted with hydroxyl (-OH), methoxy (-OCH₃), aldehyde (-CHO), and nitro (-NO₂) groups.
-
Polarity: The presence of polar functional groups (hydroxyl, nitro, aldehyde) balanced against the aromatic ring makes the molecule moderately polar. This characteristic strongly suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode.[2] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; moderately polar analytes like ours will be well-retained and effectively separated.[2][3]
-
Acidity (pKa): The phenolic hydroxyl group is acidic, with a predicted pKa of approximately 6.20.[4] This means that at a mobile phase pH around 6.2, the molecule will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. Chromatographing a compound in this state often leads to poor peak shapes (e.g., broad or tailing peaks). Therefore, controlling the mobile phase pH is critical. To ensure a single, consistent form of the analyte, the mobile phase pH should be adjusted to be at least 2 units below the pKa.[5] An acidic mobile phase (e.g., pH 2.5-3.0) will suppress the ionization of the hydroxyl group, promoting better peak symmetry and reproducible retention.
-
UV Absorbance: The molecule possesses multiple chromophores—the aromatic ring and the nitro group—which are strong absorbers of ultraviolet (UV) light. This makes UV detection an ideal choice. A Photodiode Array (PDA) detector is highly recommended over a single-wavelength UV detector. A PDA detector acquires the entire UV-Vis spectrum for any eluting peak, which is invaluable during method development for selecting the optimal detection wavelength (λmax), identifying co-eluting impurities, and assessing peak purity.[6][7]
| Property | Value / Characteristic | Rationale for Method Design |
| Molecular Formula | C₈H₇NO₅[8] | Defines the elemental composition. |
| Molecular Weight | 197.14 g/mol [8] | A small molecule, suitable for standard HPLC columns with pore sizes of ≤120 Å.[9][10] |
| Mode of Separation | Moderately Polar Aromatic Compound | Ideal for Reversed-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity.[2] |
| Stationary Phase Choice | N/A | A C18 (octadecylsilane) bonded phase is the most common and versatile reversed-phase packing, providing a strong starting point for retaining and separating moderately polar to non-polar compounds.[9][11] |
| Acidity (pKa) | ~6.20 (predicted for phenolic -OH)[4] | The mobile phase pH must be controlled to be < 4 to ensure the analyte is in a single, non-ionized form, which is crucial for sharp, symmetrical peaks and reproducible retention times.[5] |
| Detection | Aromatic ring and nitro group are strong chromophores. | Photodiode Array (PDA) detection is optimal. It allows for the determination of λmax, provides spectral data for peak identification, and enables peak purity analysis.[7][12] |
Part 2: Systematic Method Development – An Experimental Protocol
This section details a logical, step-by-step workflow for developing a robust analytical method from the ground up.
Workflow for HPLC Method Development
Caption: Workflow for systematic HPLC method development.
Step 1: Instrument and Reagent Preparation
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a PDA detector.
-
Reagents:
-
This compound reference standard.
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Methanol (MeOH).
-
High-purity water (e.g., Milli-Q or equivalent).
-
Formic acid or Orthophosphoric acid (for pH adjustment).
-
-
Standard Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water). From this, prepare a working standard at a concentration of ~0.1 mg/mL for initial experiments. Ensure all solutions are filtered through a 0.45 µm syringe filter before injection.[13]
Step 2: Column Selection and Initial Conditions
The choice of column directly impacts resolution and analysis time.[14]
-
Stationary Phase: Begin with a robust, general-purpose C18 column. This phase provides excellent hydrophobic retention for our analyte.
-
Column Dimensions: A 150 mm x 4.6 mm column packed with 5 µm particles is a workhorse for method development, offering a good balance of efficiency and backpressure.[11] Shorter columns (50-100 mm) with smaller particles (e.g., <3 µm) can be used later to increase throughput if desired.[14]
| Parameter | Initial Setting | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Industry standard for method development, providing good resolution and efficiency.[11] |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | Acid suppresses ionization of the phenolic group, ensuring good peak shape.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common, effective organic modifier with low viscosity and good UV transparency.[15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Volume | 10 µL | A typical starting volume. |
| PDA Detector | Scan Range: 200-400 nm | Captures the full UV spectrum to determine the optimal monitoring wavelength.[12] |
Step 3: Scouting Gradient and Wavelength Selection
A broad gradient run is the most efficient way to determine the approximate elution conditions and to visualize any potential impurities.
-
Run a Scouting Gradient:
-
Gradient Program: 5% B to 95% B over 20 minutes.
-
Hold: Hold at 95% B for 5 minutes.
-
Equilibration: Return to 5% B and equilibrate for 5 minutes before the next injection.
-
-
Analyze the Result:
-
The analyte should elute as a single, sharp peak. From the PDA data, extract the UV spectrum at the peak apex.
-
Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for quantification as it provides the highest sensitivity.
-
Step 4: Method Optimization
The goal of optimization is to achieve a suitable retention time (typically between 2 and 10 minutes), good peak symmetry (Asymmetry factor between 0.9 and 1.5), and adequate resolution from any impurities.
-
Isocratic vs. Gradient Elution:
-
If the scouting run shows a simple chromatogram with the main peak eluting well before the end of the gradient, an isocratic method (constant mobile phase composition) is preferable for its simplicity and robustness.[13]
-
Calculate the approximate isocratic percentage of mobile phase B from the retention time in the gradient run.
-
If the sample is complex or contains impurities that elute much later than the main peak, a focused gradient is more appropriate.
-
-
Fine-Tuning the Mobile Phase:
-
Isocratic: Adjust the percentage of Acetonitrile. Increasing ACN will decrease the retention time; decreasing it will increase retention time and may improve resolution from early-eluting impurities.
-
Gradient: Adjust the gradient slope. A shallower gradient increases run time but improves the resolution of closely eluting peaks.
-
Part 3: Comparative Analysis – The Impact of Solvent Choice
While Acetonitrile is an excellent starting point, Methanol can offer different selectivity, which can be crucial for separating challenging impurities.[5]
| Feature | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Stronger eluting solvent than Methanol in RP-HPLC. A lower percentage is needed to achieve the same retention time. | Weaker eluting solvent. A higher percentage is needed compared to ACN.[3] |
| Selectivity | Acts as a hydrogen bond acceptor. Its pi-electrons can interact differently with analytes compared to Methanol.[5] | Acts as both a hydrogen bond donor and acceptor. This can lead to different interactions with the analyte and stationary phase, potentially changing the elution order of impurities relative to the main peak.[5] |
| Viscosity/Pressure | Lower viscosity results in lower system backpressure. | Higher viscosity, leading to higher backpressure, especially when mixed with water. |
| Recommendation | Primary Choice: Excellent general-purpose solvent. Start with ACN. | Alternative Choice: Test a method with MeOH if the ACN method shows insufficient resolution between the main peak and a critical impurity. The change in selectivity may resolve the co-elution. |
Experimental Comparison: To illustrate, develop an optimized isocratic method using ACN. Then, develop a second method using MeOH, adjusting the percentage to achieve a similar retention time for the main analyte. Compare the chromatograms, paying close attention to the resolution of any impurity peaks. This comparison provides a powerful, data-driven justification for the final choice of organic solvent.
Conclusion
Developing a robust HPLC method for this compound is a systematic process rooted in the fundamental principles of chromatography and a thorough understanding of the analyte's chemical properties. By starting with a reversed-phase C18 column, employing an acidic mobile phase to control analyte ionization, and leveraging the power of a PDA detector, a reliable and accurate method can be efficiently developed. The comparative evaluation of organic modifiers like acetonitrile and methanol serves as a critical optimization step to ensure specificity and resolve potential co-eluting impurities. This guide provides the foundational logic and a practical protocol to empower researchers to create a self-validating analytical method tailored for this important compound.
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A Comparative Guide to the Biological Activity of Nitrovanillin Isomers
Abstract
Vanillin, a principal component of natural vanilla extract, serves as a versatile scaffold in medicinal chemistry. Its nitration yields several isomers, most notably 2-, 3-, and 5-nitrovanillin, whose biological profiles are significantly modulated by the position of the electron-withdrawing nitro group. This guide provides a comparative analysis of the biological activities of these isomers, focusing on their antimicrobial, anticancer, antioxidant, and enzyme-inhibitory properties. We synthesize findings from multiple studies, present comparative quantitative data, and provide detailed experimental protocols for key assays. The evidence indicates that the introduction of a nitro group, particularly at the 5-position, can substantially enhance the biological potential of the vanillin scaffold, transforming it into a promising candidate for further therapeutic development.
Introduction: The Chemical and Biological Significance of Nitrovanillin Isomers
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-documented bioactive compound, exhibiting a range of pharmacological effects including antioxidant, antimicrobial, and modest anticancer properties.[1][2][3] Its phenolic and aldehydic functional groups make it an ideal starting material for synthetic modifications aimed at enhancing therapeutic efficacy.
One of the most fundamental modifications is electrophilic nitration, which introduces a nitro (-NO₂) group onto the aromatic ring. The position of this group is dictated by the directing effects of the existing hydroxyl and methoxy substituents, leading primarily to the formation of 5-nitrovanillin, with other isomers like 2- and 3-nitrovanillin being less common or requiring specific synthetic strategies.[4]
The strong electron-withdrawing nature of the nitro group profoundly alters the molecule's electronic distribution, polarity, and steric profile.[5][6] These changes are critical, as they directly influence the compound's ability to interact with biological targets such as microbial cell walls, enzymes, and cellular receptors, leading to distinct and often enhanced biological activities compared to the parent vanillin molecule.[7][8][9] This guide focuses on elucidating these differences through a comparative study of the isomers.
Caption: Isomers derived from the nitration of vanillin.
Comparative Analysis of Biological Activities
The position of the nitro group is a key determinant of biological function. While direct, side-by-side comparisons of all isomers under identical conditions are rare in the literature, a clear trend of enhanced activity, particularly for 5-nitrovanillin, can be established from existing data.
Antimicrobial Activity
The introduction of a nitro group has been shown to significantly boost the antimicrobial potency of the vanillin scaffold. 5-Nitrovanillin, in particular, demonstrates markedly superior activity against several bacterial and fungal pathogens compared to its parent compound.
A direct comparison using the agar disc diffusion method revealed that while vanillin has moderate antibacterial effects, 5-nitrovanillin exhibits substantially stronger inhibition against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria.[10] Furthermore, its antifungal activity against Fusarium oxysporum is potent, achieving 90% inhibition at a concentration of 200 µg/mL.[10][11] This enhancement is attributed to the nitro group's ability to undergo bioreduction within microbial cells, generating reactive nitrogen species that induce cytotoxic effects.[7][12]
| Compound | S. aureus | B. cereus | E. coli | F. oxysporum (% Inhibition) | Reference |
| Vanillin | 14 mm | - | 8 mm | - | [10] |
| 5-Nitrovanillin | 32 mm | 38 mm | - | 90% (at 200 µg/mL) | [10][11] |
| Table 1: Comparative antimicrobial activity (zone of inhibition in mm). A larger zone indicates greater activity. |
Anticancer Activity
While vanillin itself has shown modest anticancer effects, derivatives of 5-nitrovanillin have emerged as a promising class of cytotoxic agents.[1][2] The parent 5-nitrovanillin molecule serves as a crucial intermediate for synthesizing more complex structures, such as Schiff bases and chalcones, which have demonstrated significant activity against various cancer cell lines.[5][11]
For instance, certain thiazolidinone derivatives of 5-nitrovanillin have shown potent cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC₅₀ values in the low micromolar range.[11] The mechanism often involves the induction of apoptosis (programmed cell death).[11] Although quantitative data for the parent nitrovanillin isomers is less prevalent than for their derivatives, the consistent use of 5-nitrovanillin as a precursor underscores its importance in anticancer drug design.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Vanillin | LN229 (Glioblastoma) | ~98 | [1] |
| 5-Nitrovanillin Derivative (Thiazolidinone) | MDA-MB-231 (Breast Cancer) | 6.61 | [11] |
| 5-Nitrovanillin Derivative (Schiff Base 4k) | HeLa (Cervical Cancer) | 43.63 | [1] |
| Table 2: Comparative anticancer activity (IC₅₀ values). A lower IC₅₀ value indicates greater potency. |
Antioxidant Activity
Vanillin is a recognized antioxidant, though its efficacy varies depending on the assay.[1][13][14] The synthesis and evaluation of nitrovanillin have shown that it retains and, in some assays, exhibits strong antioxidant potential.[10] Studies have highlighted its potent activity in the phenanthroline and silver nanoparticle (AgNP) assays.[10] The nitro group's electron-withdrawing properties can modulate the hydrogen-donating ability of the phenolic hydroxyl group, which is central to radical scavenging mechanisms. However, direct comparative studies using standardized assays like DPPH or ABTS are needed to fully elucidate the structure-activity relationship for antioxidant effects among the isomers.[1]
Enzyme Inhibition
A significant application of 5-nitrovanillin is in the synthesis of enzyme inhibitors. It is a key intermediate in the industrial production of Entacapone , a selective inhibitor of catechol-O-methyltransferase (COMT).[15] COMT is an enzyme that degrades levodopa, a primary treatment for Parkinson's disease. By inhibiting COMT, Entacapone prolongs the therapeutic effects of levodopa.[15] This application highlights the strategic value of the 5-nitrovanillin structure for designing targeted therapeutic agents. Additionally, derivatives of 5-nitrovanillin have shown potential as inhibitors of other enzymes, such as tyrosinase, which is involved in melanin synthesis.[5]
Caption: Role of 5-nitrovanillin derivative in COMT inhibition.
Experimental Methodologies
To ensure scientific integrity and reproducibility, this section details the standard protocols for evaluating the biological activities discussed.
Synthesis of 5-Nitrovanillin
Causality: This protocol utilizes the electrophilic aromatic substitution reaction, where the hydroxyl and methoxy groups of vanillin direct the incoming nitro group primarily to the 5-position. Dichloromethane is used as a solvent, and the reaction is kept cold to control the exothermic nitration process.[5]
-
Preparation: Dissolve 75 mmol of vanillin in 55 mL of dichloromethane (DCM) in a flask.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5°C.
-
Nitration: Slowly add 12 mL of concentrated nitric acid dropwise to the cooled solution while stirring continuously.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 20-30 minutes. Monitor reaction progress with Thin-Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude 5-nitrovanillin.
-
Purification: Filter the yellow precipitate, wash thoroughly with cold water, and recrystallize from ethanol or acetic acid to obtain the pure product.[6]
Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
Causality: This method assesses antimicrobial activity by measuring the area around a compound-impregnated disc where microbial growth is inhibited. The size of this "zone of inhibition" correlates with the compound's potency.[10]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus).
-
Plating: Uniformly spread the inoculum over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).
-
Disc Application: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.
-
Compound Loading: Pipette a known concentration of the test compound (e.g., 5-nitrovanillin dissolved in DMSO) onto each disc. A solvent-only disc serves as a negative control.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc.
Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric method that measures cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[1][5]
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat cells with serial dilutions of the nitrovanillin isomer. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value—the compound concentration that inhibits cell growth by 50%.
Caption: General workflow for in vitro bioactivity screening.
Conclusion and Future Directions
The comparative analysis reveals that the nitration of vanillin, particularly at the 5-position, is a highly effective strategy for enhancing its biological activity. 5-Nitrovanillin consistently demonstrates superior antimicrobial properties and serves as a critical building block for potent anticancer agents and enzyme inhibitors.[1][10][11][15]
While the available data strongly supports the heightened potential of 5-nitrovanillin, there is a clear need for further research. Direct, side-by-side comparative studies of all major nitrovanillin isomers (2-, 3-, and 5-) using a standardized panel of assays are essential to fully delineate their structure-activity relationships. Future investigations should focus on elucidating their precise mechanisms of action, exploring their in vivo efficacy and safety profiles, and optimizing their structures to develop novel therapeutic leads for infectious diseases, cancer, and neurodegenerative disorders.
References
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A Comparative Guide to the Structural Validation of Synthesized 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
For professionals engaged in pharmaceutical research, drug development, and synthetic chemistry, the unambiguous confirmation of a molecule's structure is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. The synthesis of a complex intermediate like 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde—a crucial building block for various therapeutic agents—demands a rigorous, multi-faceted validation approach. An error in structural assignment, such as misidentification of an isomer like the more common 5-nitrovanillin, can have profound consequences on the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the essential analytical techniques required to irrefutably validate the structure of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, demonstrating how a synergistic application of orthogonal techniques creates a self-validating system that ensures the highest degree of confidence in the final structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework, including the connectivity and chemical environment of each atom. For a substituted aromatic ring, NMR is indispensable for confirming the precise substitution pattern, a task that can be challenging for other methods.
Causality of Choice:
We begin with NMR because it offers the most comprehensive initial picture of the molecular structure. The chemical shifts, integration, and coupling patterns of the protons (¹H NMR) and carbons (¹³C NMR) allow for a direct and detailed mapping of the molecule's atomic arrangement.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried, purified product in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons like the hydroxyl (-OH).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
(Optional but Recommended): Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton-proton and proton-carbon correlations, respectively.
-
Data Interpretation & Validation
The expected NMR data provides a unique fingerprint for this compound. The key is to observe signals that correspond precisely to the 2-nitro substitution pattern, distinguishing it from other isomers.
| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Structural Confirmation |
| Aldehyde-H | 10.0 - 10.5 | Singlet (s) | 1H | Confirms the aldehyde functional group. Shift is downfield due to the electronegativity of the carbonyl oxygen. |
| Hydroxyl-H | 9.0 - 11.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | Confirms the phenolic hydroxyl group. The chemical shift is variable and concentration-dependent. |
| Aromatic-H (C3-H) | 7.5 - 7.8 | Singlet (s) | 1H | This proton is adjacent to the strongly electron-withdrawing nitro and aldehyde groups, shifting it significantly downfield. Its singlet nature confirms no adjacent protons. |
| Aromatic-H (C6-H) | 7.0 - 7.3 | Singlet (s) | 1H | This proton is adjacent to the electron-donating methoxy and hydroxyl groups, resulting in a more upfield shift compared to C3-H. Its singlet nature is a key validation point. |
| Methoxy-H | 3.9 - 4.1 | Singlet (s) | 3H | Confirms the presence of the -OCH₃ group. |
| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Structural Confirmation |
| C=O (Aldehyde) | 188 - 192 | Confirms the aldehyde carbonyl carbon. |
| C-NO₂ | 145 - 150 | The carbon directly attached to the electron-withdrawing nitro group. |
| C-OH | 150 - 155 | The carbon attached to the hydroxyl group. |
| C-OCH₃ | 148 - 153 | The carbon attached to the methoxy group. |
| Aromatic C-H | 110 - 125 | Two distinct signals for the protonated aromatic carbons. |
| Quaternary Aromatic C | 125 - 135 | The quaternary carbon of the aromatic ring. |
| -OCH₃ | 55 - 60 | The methoxy carbon. |
Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: Functional Group Confirmation
While NMR maps the molecular skeleton, IR spectroscopy provides rapid and definitive confirmation of the functional groups present. This technique is based on the principle that chemical bonds vibrate at specific frequencies. By measuring the absorption of infrared light, we can identify these characteristic vibrations.
Causality of Choice:
IR spectroscopy is a fast, non-destructive technique that acts as an excellent orthogonal method to NMR. It quickly verifies that all the expected functional moieties (aldehyde, hydroxyl, nitro, ether) are present in the synthesized molecule, adding a crucial layer of confidence.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
Data Interpretation & Validation
The presence of sharp, characteristic absorption bands confirms the functional groups of this compound.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenolic -OH | O-H Stretch | 3200 - 3500 | Broad, strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Sharp, medium |
| Aldehyde C-H | C-H Stretch (Fermi Doublet) | ~2850 and ~2750 | Two sharp, weak-to-medium peaks[1][2] |
| Aldehyde C=O | C=O Stretch | 1670 - 1700 | Sharp, very strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Multiple sharp, medium-to-strong peaks |
| Nitro N=O | Asymmetric Stretch | 1510 - 1550 | Sharp, very strong[3] |
| Nitro N=O | Symmetric Stretch | 1330 - 1360 | Sharp, very strong[3] |
| Ether C-O | C-O Stretch | 1250 - 1300 | Sharp, strong |
The observation of the very strong nitro group stretches alongside the characteristic aldehyde and hydroxyl bands provides compelling evidence for the successful synthesis.
Mass Spectrometry (MS): The Final Molecular Weight Check
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula with a high degree of accuracy and precision.
Causality of Choice:
MS provides the ultimate confirmation of the compound's mass and, by extension, its molecular formula. This is a critical self-validation step; if the observed mass does not match the calculated mass for C₈H₇NO₅, it immediately indicates a failed synthesis or the presence of an unexpected product.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Negative mode is often effective for phenolic compounds, detecting the deprotonated molecule [M-H]⁻.
Data Interpretation & Validation
| Parameter | Expected Value for C₈H₇NO₅ | Confirmation Provided |
| Molecular Formula | C₈H₇NO₅ | --- |
| Average Molecular Weight | 197.14 g/mol | Matches the expected molecular weight. |
| Monoisotopic Mass | 197.03242 u | The exact mass used for HRMS confirmation.[4] |
| Observed [M-H]⁻ (HRMS) | 196.02514 ± 0.0005 u | Confirms the elemental composition. |
| Observed [M+H]⁺ (HRMS) | 198.03970 ± 0.0005 u | Alternative confirmation of elemental composition. |
Fragmentation analysis (MS/MS) can further support the structure. For nitroaromatic compounds, characteristic losses include NO₂ (46 u) and NO (30 u), providing additional pieces to the structural puzzle.[5][6]
X-Ray Crystallography: The Unambiguous Gold Standard
When absolute, irrefutable proof of structure is required, single-crystal X-ray crystallography stands alone. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and stereochemistry.
Causality of Choice:
While the spectroscopic methods described provide overwhelming evidence, they are ultimately inferential. X-ray crystallography is a direct visualization method.[7] It serves as the ultimate arbiter, capable of resolving any lingering ambiguity and providing the highest possible standard of structural proof, which is often required for patent applications and regulatory filings.[8][9]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization (Rate-Limiting Step): The most critical and often challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray beam within a diffractometer. As the crystal is rotated, a diffraction pattern is collected by a detector.
-
Structure Solution & Refinement: The diffraction data is processed using complex software to solve the phase problem and generate an electron density map, from which the atomic positions are refined to produce the final 3D structure.
Data Interpretation & Validation
The output is a detailed 3D model of the molecule. This model would definitively show:
-
The planar benzene ring.
-
The precise positions of all four substituents (aldehyde, nitro, hydroxyl, methoxy), confirming the 1,2,4,5-substitution pattern.
-
Intra- and intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Obtaining a crystal structure provides an unequivocal validation that supersedes all other forms of analysis.[10][11]
Comparative Summary and Integrated Strategy
No single technique is sufficient for complete validation. True confidence is achieved through the convergence of evidence from these orthogonal methods.
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Carbon-Hydrogen Framework, Connectivity | Provides the most detailed structural information; essential for isomer differentiation. | Requires soluble sample; can be complex to interpret. |
| IR Spectroscopy | Functional Groups | Fast, non-destructive, excellent for confirming the presence of key chemical bonds. | Provides no information on molecular connectivity or framework. |
| Mass Spectrometry | Molecular Weight & Formula | Extremely sensitive; HRMS provides exact elemental composition. | Does not differentiate between isomers; fragmentation can be complex. |
| X-Ray Crystallography | 3D Atomic Arrangement | Unambiguous, "gold standard" proof of structure and stereochemistry.[10] | Requires a suitable single crystal, which can be difficult or impossible to grow.[8] |
An effective validation strategy follows a logical progression, as illustrated below. Each step confirms the findings of the previous one while adding new, complementary information, culminating in an irrefutable structural assignment.
References
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, [Link][5]
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Negative-ion mass spectra recorded from four nitro compounds by a... ResearchGate, [Link][12]
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Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, [Link][6]
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Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, [Link][3]
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Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate, [Link][13]
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X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information (NCBI), [Link][8]
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Infrared spectrum of benzaldehyde. Doc Brown's Chemistry, [Link][1]
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Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate, [Link][14]
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Spectroscopy of Aldehydes and Ketones. NC State University Libraries, [Link][2]
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A Comparative Guide to Alternative Reagents for the Synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Introduction
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde, a key synthetic intermediate, is pivotal in the development of various pharmaceutical compounds. Its molecular structure, featuring nitro, hydroxyl, methoxy, and aldehyde functional groups, makes it a versatile building block. A common precursor for this compound is Isovanillin (3-hydroxy-4-methoxybenzaldehyde). The critical step in this transformation is the regioselective introduction of a nitro group (–NO2) onto the aromatic ring.
Traditionally, this nitration is achieved using a harsh mixture of concentrated nitric and sulfuric acids. However, this method suffers from significant drawbacks, including poor regioselectivity, the production of hazardous acidic waste, and safety concerns associated with handling strong, corrosive acids.[1] Consequently, there is a pressing need for cleaner, safer, and more efficient synthetic alternatives.[1][2]
This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of this compound. We will delve into the mechanistic rationale behind various approaches, present comparative experimental data, and provide detailed protocols for the most promising methods, empowering researchers to make informed decisions based on their specific needs, whether they be yield maximization, operational simplicity, or adherence to green chemistry principles.
Chapter 1: The Classical Pathway and Its Challenges: Nitration of Isovanillin
The synthesis of this compound typically begins with the electrophilic aromatic substitution on Isovanillin. The hydroxyl (–OH) and methoxy (–OCH3) groups are ortho-, para-directing activators, while the aldehyde (–CHO) group is a meta-directing deactivator. The desired product requires nitration at the C2 position, which is ortho to the hydroxyl group and meta to the methoxy group.
The Conventional Reagent: Nitric Acid in Sulfuric or Acetic Acid
The standard industrial method involves the use of concentrated nitric acid, often in conjunction with sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.
-
Challenges :
-
Low Regioselectivity : The powerful directing effects of the –OH and –OCH3 groups can lead to a mixture of products, including the undesired 6-nitro isomer, complicating purification and reducing the overall yield.
-
Harsh Conditions : The highly acidic and oxidative environment can lead to substrate degradation and the formation of tar-like byproducts.[3]
-
Safety and Environmental Concerns : This method is hazardous and generates significant amounts of corrosive, contaminated acid waste, which is costly to neutralize and dispose of properly.[1]
-
Chapter 2: A Comparative Analysis of Alternative Nitrating Agents
In response to the limitations of the classical method, a variety of milder and more selective nitrating systems have been developed. These alternatives often offer improved safety profiles, easier workup procedures, and better adherence to the principles of green chemistry.[2][4]
Reagent Class 1: Metal Nitrates
Metal nitrates, in combination with various catalysts or solvents, have emerged as effective and often "greener" nitrating agents.[2] They can generate the nitrating agent in situ under milder conditions.
-
Mechanism : Metal nitrates, such as those of copper (Cu(NO3)2), bismuth (Bi(NO3)3), or calcium (Ca(NO3)2), react with acids like acetic acid or are supported on solid catalysts like montmorillonite clay to generate the nitronium ion or a related electrophilic species.[5][6]
-
Advantages : These reagents are often solid, easier to handle than fuming acids, and can lead to higher regioselectivity.[5][6] Microwave-assisted reactions using metal nitrates can dramatically shorten reaction times.[2][7]
-
Disadvantages : Potential for metal contamination in the final product and the need for specific workup procedures to remove metal byproducts.
Reagent Class 2: Cerium (IV) Ammonium Nitrate (CAN)
Cerium (IV) ammonium nitrate (CAN) is a versatile reagent that has proven effective for the clean and regioselective ortho-nitration of phenols.[3][8]
-
Mechanism : The reaction with CAN proceeds under mild conditions, often at room temperature in solvents like acetonitrile or acetic acid. It is particularly noted for its high preference for nitration at the position ortho to the hydroxyl group.[3][8]
-
Advantages : High ortho-selectivity, rapid reaction times, and good yields for a range of substituted phenols.[3][8]
-
Disadvantages : CAN can also act as an oxidizing agent, which may lead to undesired side products, particularly with highly activated phenols.[3] The stoichiometry must be carefully controlled.
Reagent Class 3: Solid-Supported and Heterogeneous Catalysts
To improve the environmental footprint and simplify product purification, nitrating agents can be supported on solid materials like silica gel or zeolites.
-
Mechanism : These systems, such as nitric acid over zeolite H-beta or bismuth nitrate on montmorillonite KSF clay, facilitate the nitration reaction on a solid surface.[4][6]
-
Advantages : The primary benefit is the ease of separation; the catalyst can be removed by simple filtration, minimizing aqueous workup and allowing for potential recycling.[4][6] These methods are considered clean and environmentally friendly.[4]
-
Disadvantages : The activity of supported reagents may be lower than their homogeneous counterparts, potentially requiring longer reaction times or higher temperatures.
Data Summary: Performance of Alternative Nitrating Agents
| Reagent System | Substrate | Conditions | Yield (%) | Key Advantages | Reference |
| Conc. HNO₃ / Acetic Acid | Vanillin | 0-10°C, 1-2h | 75% | Established method | [9][10] |
| Cu(NO₃)₂ / Acetic Acid | Phenol | Microwave, 1 min | High | Green, rapid, safe | [5][7] |
| Ca(NO₃)₂ / Acetic Acid | 4-Hydroxyacetophenone | Microwave, <10 min | High | Green, safe reagent | [2] |
| Bi(NO₃)₃ / Montmorillonite KSF | Resorcinol | Ether, 0-70°C | >60% | Reusable catalyst, green | [6] |
| Cerium (IV) Ammonium Nitrate (CAN) | 3-Hydroxybenzaldehyde | NaHCO₃, RT | High (ortho) | High ortho-selectivity | [3][8] |
| HNO₃ / Zeolite H-beta | Phenol | CCl₄, RT | 87% (ortho) | Clean, recyclable catalyst | [4] |
Chapter 3: Alternative Synthetic Strategies
An entirely different approach is to introduce the functional groups in a different order, avoiding the direct nitration of the sensitive aldehyde. One such strategy involves the formylation of a pre-nitrated precursor.
-
Strategy : Nitration of 3-hydroxy-4-methoxytoluene followed by oxidation of the methyl group, or formylation of 4-methoxy-2-nitrophenol.
-
Formylation Reagents : Several methods exist for introducing an aldehyde group, including:
-
Advantages : This approach can circumvent the regioselectivity issues associated with nitrating Isovanillin directly.
-
Disadvantages : It requires a multi-step synthesis, which may lower the overall yield and increase costs. The formylation of highly deactivated rings (due to the nitro group) can be challenging and may result in low yields.[13]
Visualizing the Synthetic Pathways
The choice of synthetic route significantly impacts the reagents used and the overall efficiency. The diagrams below illustrate the primary pathway starting from Isovanillin and an alternative strategy.
Caption: Comparison of synthetic routes to the target molecule.
Chapter 4: Experimental Protocols
The following protocols are provided as examples. Researchers should always conduct their own risk assessments and optimize conditions for their specific laboratory setup.
Protocol 4.1: "Green" Nitration using Calcium Nitrate and Acetic Acid
This protocol is adapted from methodologies developed for greener nitration of phenolic compounds.[2][15]
-
Setup : In a 10 mL microwave pressure tube, add Isovanillin (1 equivalent), calcium nitrate tetrahydrate (1.8-2.0 equivalents), and glacial acetic acid (approx. 5 mL per gram of Isovanillin).
-
Reaction : Cap the tube and place it in a microwave reactor. Irradiate the mixture at low power for 5-10 minutes, maintaining a temperature below 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water (10x the volume of acetic acid used) with stirring.
-
Isolation : The crude product will precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification : The crude solid can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or ethyl acetate/hexane, to yield the pure this compound.
Protocol 4.2: Ortho-Selective Nitration using Cerium (IV) Ammonium Nitrate (CAN)
This protocol is based on the regioselective nitration of phenols using CAN.[3][8]
-
Setup : Dissolve Isovanillin (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition : Add solid Cerium (IV) ammonium nitrate (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction is often rapid and may be accompanied by a color change.
-
Reaction : Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the consumption of the starting material by TLC.
-
Workup : Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification : Purify the resulting crude product by column chromatography on silica gel to isolate the desired ortho-nitro isomer.
Caption: General experimental workflow for synthesis and purification.
Chapter 5: Summary and Recommendations
The synthesis of this compound can be approached through various methods, each with distinct advantages and disadvantages.
| Method | Key Reagents | Pros | Cons | Best For |
| Classical | HNO₃ / H₂SO₄ | Inexpensive, well-established | Hazardous, low selectivity, waste generation | Large-scale industrial processes where cost is the primary driver. |
| Metal Nitrates | Ca(NO₃)₂ or Cu(NO₃)₂ | Safer reagents, green, rapid (microwave) | Potential metal contamination | Undergraduate labs and researchers prioritizing safety and speed. |
| CAN | Cerium (IV) Ammonium Nitrate | High ortho-selectivity, mild conditions | Reagent cost, potential for oxidation | Syntheses where high regioselectivity is critical to avoid difficult isomer separations. |
| Supported Reagents | HNO₃ / Zeolite | Easy catalyst removal, recyclable, green | Potentially slower reaction rates | Green chemistry applications and processes aiming for catalyst recycling. |
Recommendations:
-
For research and development settings where regioselectivity and operational simplicity are paramount, nitration with Cerium (IV) Ammonium Nitrate (CAN) is highly recommended due to its excellent ortho-directing capabilities.
-
For applications prioritizing green chemistry, safety, and speed , particularly in academic or small-scale settings, microwave-assisted nitration with Calcium Nitrate offers a compelling alternative to traditional acid mixtures.
-
While the classical mixed-acid method remains relevant for some industrial applications, its significant environmental and safety drawbacks warrant careful consideration and the exploration of the cleaner alternatives detailed in this guide.
By moving beyond traditional reagents, chemists can perform syntheses more safely, efficiently, and sustainably, without compromising on yield or purity.
References
-
Jadhav, S. D., & Bhor, M. D. (2022). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. Polycyclic Aromatic Compounds. [Link]
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Mohite, A. R., & Agasimundin, Y. S. (2011). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Journal of Chemical Education, 88(11), 1584-1586. [Link]
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Scribd. (n.d.). Nitration of Phenols Using Cu NO3 2 Gree. [Link]
- Li, J. (2002). Green nitration method of phenol type compound.
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Gordon College. (n.d.). Green microwave nitration as an undergraduate organic chemistry lab procedure. [Link]
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Nguyen, T., & Le, T. (2020). Optimization of "Green" Nitration of Vanillin and o-Vanillin. ResearchGate. [Link]
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ResearchGate. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
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Nasr-Esfahani, M., et al. (2021). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Request PDF. [Link]
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H. S. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]
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Wikipedia. (n.d.). 5-Nitrovanillin. [Link]
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Sathunuru, R., Rao, U. N., & Biehl, E. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKAT USA, Inc. [Link]
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Wikipedia. (n.d.). Isovanillin. [Link]
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AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. [Link]
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Sarshar, S., et al. (2000). Use of Vilsmeier reagent for the solid-phase synthesis of 1,5-disubstituted 4,5-dihydro-1H-imidazoles and disubstituted 4,5-dihydro-1H-imidazolylbenzimidazoles. PubMed. [Link]
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A Comparative Guide to the Reactivity of 2-Nitrovanillin and 5-Nitrovanillin for Researchers and Drug Development Professionals
Introduction
Vanillin, a principal component of the vanilla bean, is a widely utilized aromatic aldehyde in the flavor, fragrance, and pharmaceutical industries. Its versatile chemical structure, featuring hydroxyl, methoxy, and aldehyde functional groups, allows for a diverse range of chemical modifications. Nitration of the vanillin ring yields nitrovanillin isomers, with the 2-nitro and 5-nitro substituted derivatives being of significant interest for further synthetic transformations. These nitrovanillin isomers serve as pivotal intermediates in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs), including COMT inhibitors used in the management of Parkinson's disease.[1][2]
This guide provides an in-depth technical comparison of the reactivity differences between 2-nitrovanillin and 5-nitrovanillin. We will explore how the position of the electron-withdrawing nitro group profoundly influences the electronic and steric environment of the molecule, thereby dictating its reactivity in key chemical transformations. This comparison is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding to aid in the strategic selection and application of these valuable synthetic intermediates.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the position of the nitro group between 2-nitrovanillin and 5-nitrovanillin leads to notable variations in their physical and chemical properties. A summary of their key physicochemical data is presented below.
| Property | 2-Nitrovanillin | 5-Nitrovanillin |
| IUPAC Name | 2-Methoxy-3-hydroxy-6-nitrobenzaldehyde | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde[3] |
| CAS Number | 2450-26-2 | 6635-20-7[3] |
| Molecular Formula | C₈H₇NO₅ | C₈H₇NO₅[3] |
| Molecular Weight | 197.14 g/mol | 197.14 g/mol [3] |
| Appearance | Yellow crystalline solid | Yellow to yellow-green crystalline powder[4] |
| Melting Point | 138-140 °C | 172-178 °C[5] |
| Boiling Point | Decomposes | 320.9 °C at 760 mmHg[4] |
| Solubility | Sparingly soluble in water, soluble in ethanol | Sparingly soluble in water, soluble in hot alkali solutions and methanol[1] |
The significant difference in melting points can be attributed to the potential for intermolecular versus intramolecular hydrogen bonding. In 5-nitrovanillin, the para-hydroxyl group can participate in intermolecular hydrogen bonding, leading to a more stable crystal lattice and a higher melting point. Conversely, the ortho-hydroxyl group in 2-nitrovanillin is prone to forming an intramolecular hydrogen bond with the adjacent nitro group, which reduces intermolecular interactions and lowers the melting point.
Electronic and Steric Effects: The Underlying Drivers of Reactivity
The reactivity of the aldehyde and the aromatic ring in nitrovanillin derivatives is governed by a delicate interplay of electronic and steric effects imparted by the substituents.
Electronic Effects
The nitro group (-NO₂) is a strong electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-R) effects.
-
5-Nitrovanillin : The nitro group is positioned meta to the aldehyde group and para to the hydroxyl group.[5] In the meta position relative to the aldehyde, the potent -R effect of the nitro group does not directly extend to the carbonyl carbon. However, its strong -I effect still significantly increases the electrophilicity of the aldehyde carbonyl, making it more susceptible to nucleophilic attack compared to unsubstituted vanillin.[5][6] The para-position to the hydroxyl group allows for strong resonance withdrawal, which deactivates the ring towards electrophilic substitution.
-
2-Nitrovanillin : The nitro group is ortho to both the hydroxyl and aldehyde groups. This proximity leads to a pronounced -I effect on the aldehyde, significantly enhancing its electrophilicity. However, the steric bulk of the ortho-nitro group can hinder the approach of nucleophiles.[4]
Steric Hindrance
Steric hindrance plays a crucial role in differentiating the reactivity of the two isomers, particularly at the aldehyde functional group.
-
2-Nitrovanillin : The presence of the bulky nitro group in the ortho position creates significant steric congestion around the aldehyde group. This steric hindrance can impede the approach of nucleophiles, potentially slowing down reaction rates or even preventing certain reactions from occurring, despite the electronically activated carbonyl group.[4]
-
5-Nitrovanillin : The aldehyde group in 5-nitrovanillin is sterically unencumbered, allowing for easier access by nucleophiles. This lack of steric hindrance, combined with the electronic activation from the nitro group, generally leads to higher reactivity in condensation reactions.
Intramolecular Hydrogen Bonding
The potential for intramolecular hydrogen bonding between the ortho-hydroxyl and nitro groups in 2-nitrovanillin can further influence its reactivity by altering the acidity of the phenolic proton and the conformation of the molecule. This internal hydrogen bond can decrease the availability of the hydroxyl proton for reactions and may also impact the planarity and electronic communication within the aromatic system.
Comparative Reactivity in Key Transformations
The structural and electronic differences between 2-nitrovanillin and 5-nitrovanillin manifest in their reactivity towards various chemical transformations.
Synthesis of Nitrovanillin Isomers
The synthesis of these isomers typically involves the nitration of vanillin. The directing effects of the hydroxyl and methoxy groups (both ortho, para-directing) and steric considerations lead to a preference for nitration at the 5-position.
Experimental Protocol: Synthesis of 5-Nitrovanillin[4]
-
Dissolution : Dissolve vanillin in glacial acetic acid in a suitable reaction vessel.
-
Cooling : Cool the mixture in an ice bath to maintain a low temperature.
-
Nitration : Slowly add concentrated nitric acid to the cooled solution with constant stirring, maintaining the temperature below 10°C.
-
Reaction : Continue stirring the reaction mixture at low temperature until the reaction is complete (monitored by TLC).
-
Precipitation : Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation and Purification : Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol or acetic acid to obtain pure 5-nitrovanillin.
The synthesis of 2-nitrovanillin as the major product often requires a multi-step approach or specialized nitrating agents to overcome the inherent preference for 5-substitution.
Condensation Reactions: Schiff Base Formation and Knoevenagel Condensation
Condensation reactions at the aldehyde group are a cornerstone of the synthetic utility of nitrovanillins. These reactions are highly sensitive to both electronic and steric effects.
Schiff Base Formation
The reaction of an aldehyde with a primary amine to form a Schiff base (imine) is a classic condensation reaction. The electron-withdrawing nitro group in both isomers enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine.
-
5-Nitrovanillin : Due to the unhindered nature of its aldehyde group, 5-nitrovanillin readily undergoes condensation with a variety of primary amines to form Schiff bases in high yields.[6][7]
-
2-Nitrovanillin : The steric bulk of the ortho-nitro group is expected to significantly decrease the rate of Schiff base formation compared to the 5-nitro isomer. The approach of the amine nucleophile to the carbonyl carbon is sterically hindered, requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[8] This reaction is pivotal in C-C bond formation and is utilized in the synthesis of various pharmaceutical precursors, such as those for Entacapone.[9]
-
5-Nitrovanillin : This isomer is a common substrate for Knoevenagel condensations, reacting efficiently with active methylene compounds like malononitrile and N,N-diethyl-2-cyanoacetamide.[1][9] The electronically activated and sterically accessible aldehyde group contributes to the high reactivity.
-
2-Nitrovanillin : The steric hindrance at the aldehyde group in 2-nitrovanillin is anticipated to lower its reactivity in Knoevenagel condensations. The bulky active methylene nucleophile would face significant steric repulsion from the ortho-nitro group, likely resulting in lower yields and/or requiring more potent catalytic systems or harsher reaction conditions compared to 5-nitrovanillin.
Experimental Protocol: Knoevenagel Condensation of 5-Nitrovanillin[9]
-
Reactant Mixture : In a suitable reaction vessel, combine 5-nitrovanillin and an active methylene compound (e.g., N,N-diethyl-2-cyanoacetamide) in a solvent such as toluene or ethanol.
-
Catalyst Addition : Add a basic catalyst, for instance, piperidine or a catalytic amount of a suitable amine.
-
Reaction : Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Isolation : Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. The crude product can be purified by recrystallization.
Spectroscopic Data Comparison
The different substitution patterns of the nitro group in 2- and 5-nitrovanillin result in distinct spectroscopic signatures, which are invaluable for their characterization.
| Spectroscopic Data | 2-Nitrovanillin | 5-Nitrovanillin |
| ¹H NMR (δ, ppm) | Signals for aldehyde, hydroxyl, methoxy, and aromatic protons with characteristic splitting patterns reflecting the ortho substitution. The aldehyde proton may be shifted due to the proximity of the nitro group. | Aldehyde proton (~9.8 ppm), methoxy protons (~3.9 ppm), and two aromatic protons.[10] |
| ¹³C NMR (δ, ppm) | Distinct chemical shifts for the carbonyl carbon, aromatic carbons, and methoxy carbon. | Carbonyl carbon (~191 ppm), aromatic carbons, and methoxy carbon (~56 ppm).[11] |
| IR (cm⁻¹) | Characteristic peaks for O-H, C-H (aromatic and aldehydic), C=O, and asymmetric and symmetric N-O stretching of the nitro group. The O-H stretch may be broadened and shifted due to intramolecular hydrogen bonding. | O-H stretch, C-H stretches, C=O stretch (~1670 cm⁻¹), and N-O stretches (~1540 and ~1340 cm⁻¹).[12] |
Conclusion
The positional isomerism of the nitro group in 2-nitrovanillin and 5-nitrovanillin profoundly dictates their chemical reactivity. 5-Nitrovanillin, with its sterically accessible and electronically activated aldehyde group, is generally the more reactive and synthetically versatile isomer for condensation reactions. In contrast, the reactivity of 2-nitrovanillin is a trade-off between the electronic activation of the aldehyde by the ortho-nitro group and the significant steric hindrance it imposes. This steric congestion can be a limiting factor in many synthetic applications, often necessitating harsher reaction conditions.
For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for the rational design of synthetic routes and the selection of the appropriate nitrovanillin isomer as a starting material. While 5-nitrovanillin is often the workhorse intermediate, the unique electronic and steric environment of 2-nitrovanillin may offer opportunities for selective transformations or the synthesis of novel molecular architectures.
References
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5-Nitrovanillin - Wikipedia. (URL: [Link])
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New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Al-Nahrain Journal of Science. (URL: [Link])
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Nitrovanillin | C8H7NO5 | CID 21101439 - PubChem - NIH. (URL: [Link])
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Knoevenagel condensation - Wikipedia. (URL: [Link])
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Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])
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Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor | Acta Chimica Asiana. (URL: [Link])
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (URL: [Link])
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. (URL: [Link])
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Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics - MDPI. (URL: [Link])
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Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - NIH. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde (CAS No. 2454-72-0). As a nitroaromatic compound, this chemical requires meticulous handling not only in its application but, critically, through its entire lifecycle to final disposal. The procedures outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Part 1: Hazard Profile & Immediate Safety Imperatives
Before any disposal procedure, a complete understanding of the chemical's hazard profile is essential. This compound is not a benign substance; its reactivity and toxicity necessitate stringent safety protocols.
Core Hazards: This compound presents multiple health and environmental risks. It is harmful if swallowed, causes significant skin and eye irritation, may trigger an allergic skin reaction, and can lead to respiratory irritation.[1][2] Furthermore, it is classified as harmful to aquatic life with long-lasting effects, making environmental containment a priority.[1] As a member of the aromatic nitro compound family, its potential for reactivity, especially with incompatible materials, must be respected.[3][4]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Allergic Skin Reaction | - | H317: May cause an allergic skin reaction[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[2] |
| Hazardous to the Aquatic Environment, Long-term | 3 | H412: Harmful to aquatic life with long lasting effects[1] |
Essential Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure. The following must be worn when handling this compound for disposal:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[1]
-
Eye/Face Protection: ANSI-approved safety glasses or goggles are mandatory to prevent eye contact.[5] A face shield should be used if there is a risk of splashing.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Emergency Exposure Protocols
In the event of accidental exposure, immediate action is critical:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] If skin irritation or a rash develops, seek medical attention.[1] Contaminated clothing must be removed and washed before reuse.[1][6]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[1][5] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1][5] Seek immediate medical attention if irritation persists.[1][5]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[7] If the person feels unwell, call a poison control center or a doctor.
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Part 2: Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Before addressing the spill, don the full set of PPE described in Part 1.
-
Prevent Environmental Release: Cover any nearby drains to prevent the chemical from entering the sanitary sewer system.[1]
-
Contain and Collect: For a solid spill, carefully sweep or scoop the material into a suitable, clearly labeled container for hazardous waste disposal.[7][8] Avoid creating dust.[1]
-
Decontaminate: Clean the affected area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste.
-
Package and Label: Securely close the waste container and label it clearly as "Hazardous Waste" with the full chemical name and associated hazards.
Part 3: The Core Disposal Workflow
The fundamental principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. [1][8][9] The long-term aquatic toxicity and its classification as a hazardous substance mandate that it be handled by a licensed waste management facility.
The following diagram and procedural steps outline the validated workflow for proper disposal.
Caption: Disposal workflow from waste generation to final destruction.
Step-by-Step Disposal Methodology
Step 1: Waste Identification and Segregation
-
Rationale: As a nitro compound, this chemical is potentially reactive.[3] It must be segregated from incompatible waste streams. Mixing with strong acids, bases, oxidizing agents, or reducing agents could lead to violent, exothermic reactions.[3][10]
-
Procedure: Designate a specific waste stream for this compound. Do not mix it with other chemical wastes unless compatibility has been explicitly verified by a qualified chemist or your institution's Environmental Health & Safety (EHS) department.
Step 2: Proper Containerization
-
Rationale: The integrity of the waste container is paramount to prevent leaks and exposure. The container must be made of a material that will not react with the chemical.
-
Procedure:
-
Select a clean, dry, and structurally sound container, preferably the original manufacturer's container or a new container made of high-density polyethylene (HDPE).
-
Transfer the waste material (solid or dissolved in a compatible solvent) into the container, filling it to no more than 90% capacity to allow for expansion.[3]
-
Securely seal the container.[3]
-
Place the primary container in a larger, chemically resistant secondary container (e.g., a containment tray or bucket) to contain any potential leaks.
-
Step 3: Compliant Labeling
-
Rationale: Federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), mandate specific labeling to ensure waste is properly identified and handled throughout the disposal process.[11]
-
Procedure: Affix a completed hazardous waste tag or label to the container. The label must include:
Step 4: Safe Accumulation and Storage
-
Rationale: Waste must be stored safely at its point of generation until it is collected for disposal to minimize the risk of accidents.
-
Procedure:
-
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel, away from heat sources or direct sunlight, and clearly marked.[6]
-
Ensure the storage location is segregated from incompatible materials.
-
Step 5: Arranging for Final Disposal
-
Rationale: Final disposal of hazardous waste is a regulated activity that can only be performed by licensed professionals at permitted facilities.[9][12]
-
Procedure:
-
Contact your institution's EHS department to schedule a waste pickup.[3][9]
-
Provide them with all necessary information from the waste label.
-
The EHS department will then manage the transportation of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via a method such as high-temperature incineration, which is the standard for many organic hazardous wastes.[9]
-
References
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- Safety Data Sheet, 4-Hydroxy-3-methoxy-benzaldehyde.Bio-Rad.
- SAFETY DATA SHEET, 4-hydroxy-3,5-dimethoxybenzaldehyde. (2024-08-07). Sigma-Aldrich.
- SAFETY DATA SHEET, 4-Hydroxy-2-methoxybenzaldehyde. (2025-12-19). Fisher Scientific.
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
- SAFETY DATA SHEET, Benzaldehyde, 2-hydroxy-3-methoxy-. (2025-09-17). Thermo Fisher Scientific.
- SAFETY DATA SHEET, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (2024-03-30). Fisher Scientific.
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- Chapter 7 - Management Procedures For Specific Waste Types.Cornell EHS.
- SAFETY DATA SHEET, 2-Nitro-p-anisaldehyde. (2025-04-24). Sigma-Aldrich.
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Mastering the Safe Handling of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde, a key building block in organic synthesis, requires a nuanced understanding of its properties to ensure both experimental success and, most importantly, personal safety. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for its safe handling, storage, and disposal.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
The signal word for this chemical is "Warning" .[1][2] The presence of the nitro group and the aldehyde functionality contributes to its reactivity and potential for adverse health effects upon improper handling. The primary routes of exposure are inhalation of the dust, direct contact with skin and eyes, and ingestion.[1] Understanding these hazards is the foundational step in implementing a robust safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The causality behind each piece of equipment is rooted in mitigating the specific hazards identified above.
Essential PPE Ensemble:
-
Eye and Face Protection: Chemical splash goggles are mandatory to prevent contact with the eyes, which can cause serious irritation.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin irritation.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.
-
Laboratory Coat: A fully buttoned lab coat provides a critical barrier against accidental spills and contamination of personal clothing.
-
-
Respiratory Protection: While routine handling in a well-ventilated area may not require respiratory protection, a NIOSH-approved respirator is necessary if there is a potential for generating dust or if working outside of a fume hood.[3]
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow minimizes the risk of exposure and ensures the integrity of the experiment. The following protocol is designed as a self-validating system, with each step logically flowing from the principles of chemical safety.
Preparation and Handling:
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Pre-use Inspection: Before handling the chemical, ensure that all necessary PPE is readily available and in good condition. Also, locate the nearest eyewash station and safety shower.[3]
-
Weighing and Dispensing: To prevent the generation of airborne dust, handle the solid chemical with care. Use a spatula for transfers and avoid pouring the powder directly. If possible, weigh the material in a fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage:
Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2°C and 8°C, under an inert atmosphere such as nitrogen.
-
Keep away from incompatible materials, such as strong oxidizing agents.[6]
Disposal Plan: Managing Waste Responsibly
The disposal of this compound and its containers must be handled in accordance with all local, state, and federal regulations.
-
Waste Classification: This chemical should be treated as hazardous waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Disposal Route: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this chemical down the drain.[7]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[1]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Quantitative Safety Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
References
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Safety Data Sheet. (n.d.). Aaron Chemicals. Retrieved January 5, 2026, from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved January 5, 2026, from [Link]
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Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Retrieved January 5, 2026, from [Link]
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Nitrates - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved January 5, 2026, from [Link]
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Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved January 5, 2026, from [Link]
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Safety Data Sheet. (n.d.). Bio-Rad. Retrieved January 5, 2026, from [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). The University of North Carolina at Chapel Hill. Retrieved January 5, 2026, from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved January 5, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
